Glutaurine TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C9H15F3N2O8S |
|---|---|
Poids moléculaire |
368.29 g/mol |
Nom IUPAC |
(2S)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O6S.C2HF3O2/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15;3-2(4,5)1(6)7/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15);(H,6,7)/t5-;/m0./s1 |
Clé InChI |
CTCQIGGHZUFIDW-JEDNCBNOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Glutaurine (γ-L-glutamyltaurine) TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaurine (B1671674) (γ-L-glutamyltaurine), often available as its trifluoroacetate (B77799) (TFA) salt for enhanced stability and solubility, is an endogenous dipeptide with a growing body of evidence supporting its role as a neuromodulator and potential therapeutic agent. Comprised of L-glutamic acid and taurine (B1682933), its mechanism of action is complex, primarily involving the modulation of excitatory and inhibitory neurotransmitter systems. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the physiological effects of Glutaurine, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual-Pronged Approach
Glutaurine's mechanism of action is best understood by considering the individual and synergistic contributions of its constituent amino acids, L-glutamic acid and taurine. The dipeptide structure likely facilitates its interaction with various receptors and transporters, leading to a multifaceted modulation of neuronal activity.
Modulation of the Glutamatergic System
Glutaurine is considered an endogenous modulator of excitatory aminoacidergic neurotransmission[1]. This modulation appears to occur at multiple levels, including neurotransmitter release and receptor interaction. The glutamatergic effects are likely a key contributor to its observed antiamnesic and neuroprotective properties.
Interaction with the GABAergic System
The taurine moiety of Glutaurine is structurally similar to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity allows taurine, and by extension Glutaurine, to interact with GABA-A receptors, contributing to an overall inhibitory tone in the brain and underpinning its potential anxiolytic and antiepileptic effects[2][3].
Influence on the Hypothalamic-Pituitary-Thyroid (HPT) Axis
Emerging evidence suggests that the glutamic acid/glutamine component of Glutaurine can influence the endocrine system, specifically by modulating the expression of thyroid-stimulating hormone (TSH) in the pars tuberalis of the pituitary gland[4][5].
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which Glutaurine exerts its effects. These pathways are constructed based on the known actions of its constituent molecules.
Quantitative Data
Direct quantitative data for Glutaurine TFA binding affinities and potencies are limited in publicly accessible literature. The following tables summarize the available data, primarily focusing on the actions of its constituent, taurine.
Table 1: Quantitative Data for Taurine's Interaction with Receptors
| Ligand | Receptor/Site | Assay Type | Species | Preparation | Value | Units | Reference |
| Taurine | GABA-A | Competitive Binding ([³H]muscimol) | Rat | Purified GABA-A Receptors | 50 | µM (IC₅₀) | [2] |
| Taurine | GABA-A linked Benzodiazepine | Enhancement of [³H]flunitrazepam binding | Rat | Purified GABA-A Receptors | ~10 | µM (EC₅₀) | [2] |
| Glycine (in presence of 0.1 mM Taurine) | NMDA Receptor (Glycine site) | [³H]MK-801 Binding | Rat | Cortical Membranes | 500 | nM (EC₅₀) | [4] |
| Glycine (control) | NMDA Receptor (Glycine site) | [³H]MK-801 Binding | Rat | Cortical Membranes | 46.1 | nM (EC₅₀) | [4] |
Table 2: In Vitro Effects of γ-L-glutamyltaurine
| Effect | Preparation | Concentration | Result | Reference |
| K⁺-stimulated [³H]glutamate release | Cerebral cortical slices | 0.1 mM | 25% enhancement | [6] |
| [³H]glutamate uptake | Crude brain synaptosomal preparations | 1 mM | ~10% inhibition | [6] |
| Glutamate-evoked increase in intracellular Ca²⁺ | Cerebellar slices | 0.1 mM | Marked inhibition | [6] |
| Kainate-activated formation of cGMP | Cerebellar slices | 0.1 mM | Marked inhibition | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Receptor Binding Assay (Competitive)
This protocol is a generalized procedure based on standard receptor binding assays and the information available for taurine.
Detailed Steps:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors of interest.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]muscimol for GABA-A receptors) and a range of concentrations of unlabeled this compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Passive Avoidance Test for Antiamnesic Effects
This protocol is based on studies investigating the effects of Glutaurine on electroconvulsive shock-induced amnesia[7][8][9].
Detailed Steps:
-
Apparatus: A two-compartment shuttle box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Habituation: Each rat is placed in the light compartment and allowed to explore for a set period.
-
Training: The door to the dark compartment is opened. When the rat enters the dark chamber, the door is closed, and a brief, mild foot shock is delivered.
-
Treatment: Immediately after training, rats are administered this compound or a vehicle control, typically orally.
-
Amnesia Induction: Shortly after treatment, amnesia is induced using an agent like electroconvulsive shock (ECS).
-
Retention Test: 24 hours later, the rat is placed back in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory retention.
-
Data Analysis: The latencies of the Glutaurine-treated group are compared to the control group to assess the antiamnesic effect.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's mechanism of action is centered on its ability to modulate both excitatory and inhibitory neurotransmission, as well as influence the hypothalamic-pituitary-thyroid axis. While the individual actions of its constituent amino acids provide a solid foundation for understanding its effects, further research is necessary to elucidate the precise molecular interactions of the dipeptide itself. Future studies should focus on obtaining direct quantitative binding and functional data for Glutaurine at a range of relevant receptors and transporters. Elucidating the complete signaling cascades activated by Glutaurine will be pivotal in fully understanding its therapeutic potential for neurological and endocrine disorders.
References
- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine and glutamic acid enhance thyroid-stimulating hormone β subunit mRNA expression in the rat pars tuberalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
Glutaurine TFA: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaurine (γ-L-glutamyl-taurine), a naturally occurring dipeptide, has garnered significant interest within the scientific community for its diverse biological activities, particularly its neuroprotective and neuromodulatory properties. This technical guide provides an in-depth exploration of the discovery and history of Glutaurine, with a specific focus on the trifluoroacetic acid (TFA) salt form commonly utilized in research settings. It details the initial isolation from the parathyroid gland and subsequent identification in the mammalian brain, outlining the key experimental protocols that were instrumental in its characterization. Furthermore, this document summarizes the quantitative data associated with its biological functions, including its interaction with the N-methyl-D-aspartate (NMDA) receptor, and presents this information in structured tables for clarity. The guide also elucidates the common chemical synthesis routes for Glutaurine and explains the prevalence of the TFA salt in research-grade preparations. Finally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding the molecular mechanisms and experimental approaches related to Glutaurine research.
Discovery and History
The journey of Glutaurine (also known as Litoralon) began in 1980 with its initial discovery and isolation from the parathyroid gland.[1][2][3][4] Shortly thereafter, this dipeptide was also identified in the mammalian brain, suggesting a potential role in central nervous system (CNS) physiology.[2][5] Early research proposed that the endogenous synthesis of Glutaurine in the brain is catalyzed by the enzyme γ-glutamyltransferase (GGT).[2][5] This enzyme facilitates the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione, to taurine (B1682933).[2][5]
The identification of Glutaurine spurred further investigation into its physiological significance, revealing a range of biological activities. It has been reported to possess antiepileptic, antiamnesic, and anxiolytic-like properties.[2][4] A significant body of research has focused on its ability to modulate excitatory aminoacidergic neurotransmission, particularly through its interaction with NMDA receptors.[2][6]
The trifluoroacetic acid (TFA) salt of Glutaurine is frequently used in research. This is primarily a consequence of the common use of trifluoroacetic acid in the mobile phase during the purification of synthetic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8] While TFA salts are convenient for research purposes, it is important to consider that the counter-ion can potentially influence experimental outcomes.[7][8] For in vivo studies, it may be desirable to exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[7]
Experimental Protocols
Isolation of γ-L-Glutamyl-Taurine from Bovine Parathyroid Glands (General Method)
Protocol Outline:
-
Tissue Homogenization and Extraction: Bovine parathyroid glands are homogenized in an aqueous buffer. This is followed by a deproteinization step, likely using methods such as acid precipitation (e.g., with trichloroacetic acid) or ultrafiltration, to create a protein-free extract.
-
Ion-Exchange Chromatography: The protein-free extract is subjected to ion-exchange chromatography to separate molecules based on their net charge.[5][9][10]
-
Resin: A strong anion exchange resin would be suitable for capturing the negatively charged Glutaurine.
-
Buffer: An initial low-ionic-strength buffer at a neutral or slightly alkaline pH would be used to load the sample onto the column.
-
Elution: A gradient of increasing salt concentration (e.g., NaCl) or a decreasing pH gradient would be applied to elute the bound molecules. Fractions would be collected and screened for the presence of Glutaurine.
-
-
Further Purification: Additional chromatographic steps, such as size-exclusion chromatography or further ion-exchange steps with different selectivities, may be employed to achieve higher purity.
-
Characterization: The purified compound would be characterized using analytical techniques such as amino acid analysis after hydrolysis, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity as γ-L-glutamyl-taurine.[5]
Chemical Synthesis of γ-L-Glutamyl-Taurine
Several synthetic routes for Glutaurine have been described, often involving the use of protecting groups to ensure regioselective peptide bond formation at the γ-carboxyl group of glutamic acid.[1][2] One common strategy involves the use of an activated ester of a protected glutamic acid derivative.[1]
Example Protocol using an Active Ester Procedure:
-
Protection of Glutamic Acid: The α-amino group and the α-carboxyl group of L-glutamic acid are protected. For instance, the amino group can be protected with a benzyloxycarbonyl (Z) group, and the α-carboxyl group can be protected as a benzyl (B1604629) ester (OBzl). The γ-carboxyl group is then activated, for example, as a p-nitrophenyl (ONp) ester, to yield Z-Glu(ONp)-OBzl.
-
Coupling Reaction: The protected and activated glutamic acid derivative (Z-Glu(ONp)-OBzl) is reacted with taurine in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base to facilitate the coupling reaction.
-
Deprotection: The protecting groups (Z and OBzl) are removed. This is typically achieved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves both protecting groups simultaneously to yield γ-L-glutamyl-taurine.[1]
-
Purification: The final product is purified, commonly by ion-exchange chromatography or recrystallization, to remove any unreacted starting materials and byproducts.
dot
Caption: Chemical synthesis workflow for Glutaurine.
Biological Activity and Quantitative Data
Glutaurine exhibits a range of biological effects, primarily centered on the central nervous system. Its most studied activity is the modulation of excitatory neurotransmission, which is thought to underlie its antiepileptic and neuroprotective properties.
Modulation of NMDA Receptor Activity
While direct binding affinity studies for Glutaurine at the NMDA receptor are not extensively reported, research on its constituent amino acid, taurine, provides significant insights into its likely mechanism of action. Taurine has been shown to directly interact with the NMDA receptor, acting as a modulator.[6] It can reduce the apparent affinity of the NMDA receptor for its co-agonist glycine, particularly in the presence of the polyamine spermine.[6] This suggests that Glutaurine may exert its effects by attenuating NMDA receptor activation.
| Parameter | Condition | Value | Reference |
| Taurine-Induced Voltage Reduction | Late phase of N2 wave in rat cortical slices | 41.5 ± 8.3% | [6] |
| Inhibition of Spermine-Potentiated [³H]MK-801 Binding by Taurine | In the presence of glycine | 15-20% | [6] |
Antiepileptic and Antiamnesic Effects
Glutaurine has demonstrated antiepileptic and antiamnesic properties in various animal models.[2][4] Although specific ED₅₀ values from comprehensive dose-response studies are not consistently reported in the literature, its efficacy has been noted. For instance, it has been shown to have a potent and long-lasting antiepileptic action upon intra-amygdaloid injection in amygdala-kindled rats.[2] It also prevents electroconvulsive shock-induced amnesia in rats.
| Effect | Animal Model | Administration Route | Effective Dose Range (Qualitative) | Reference |
| Antiepileptic | Amygdala-kindled rats | Intra-amygdaloid injection | Potent and long-lasting | [2] |
| Antiamnesic | Rats (Electroconvulsive shock) | Not specified | Effective | [2] |
| Anxiolytic-like | Not specified | Not specified | Synergistic with diazepam | [2] |
Signaling Pathways
The primary signaling pathway implicated in the action of Glutaurine involves the modulation of NMDA receptor activity. By attenuating NMDA receptor function, Glutaurine can influence downstream signaling cascades that are dependent on calcium influx through the NMDA receptor channel.
dot
Caption: Glutaurine's proposed signaling pathway.
Conclusion
Glutaurine TFA is a significant research molecule with a history rooted in its discovery from natural sources and subsequent chemical synthesis. Its diverse biological activities, particularly its neuromodulatory effects via the NMDA receptor, make it a compound of interest for neuropharmacological research and drug development. This guide has provided a comprehensive overview of its discovery, the experimental methodologies for its study, and the quantitative data supporting its biological functions. The provided diagrams offer a visual representation of its synthesis and proposed mechanism of action, serving as a valuable resource for scientists in the field. Further research is warranted to fully elucidate the therapeutic potential of Glutaurine and its derivatives.
References
- 1. Synthesis of gamma-L-glutamyl-taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate NMDA Receptor Antagonists with Relevance to Schizophrenia: A Review of Zebrafish Behavioral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaurine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of gamma-glutamyl amino acids by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purolite.com [purolite.com]
Litoralon TFA: A Technical Overview of its Biological Functions and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Litoralon, also known as Glutaurine (B1671674) or γ-L-glutamyl-taurine, is a naturally occurring dipeptide with a range of observed biological activities. This technical guide provides an in-depth overview of the core biological functions of Litoralon, with a focus on its neuroprotective, genoprotective, and immunomodulatory effects. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on available preclinical data. This document summarizes quantitative data in structured tables, details experimental protocols from key studies, and provides visualizations of proposed signaling pathways and experimental workflows.
Core Biological Functions
Litoralon TFA (Trifluoroacetic acid salt of Litoralon) has demonstrated a variety of biological effects in preclinical studies. The primary activities of Litoralon can be categorized as follows:
-
Neuroprotection: Litoralon exhibits both anti-amnesic and potential antiepileptic properties. Its mechanism is thought to involve the modulation of excitatory amino acid neurotransmission.
-
Genoprotection: Studies have shown that Litoralon can protect against DNA damage induced by certain genotoxic agents. This effect is hypothesized to be linked to a vitamin A-like activity and the stimulation of poly-ADP-ribose synthesis.
-
Immunomodulation: Litoralon has been observed to influence the thymus gland, a key organ of the immune system.
-
Endocrine Modulation: Litoralon has been shown to affect the levels of circulating thyroid hormones.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on Litoralon.
Table 1: Anti-Amnesic Effects of Litoralon on Electroconvulsive Shock-Induced Amnesia in Rats [1]
| Treatment Schedule | Dose (µ g/rat , p.o.) | Effect on Amnesia (24h retest) | Effect on Amnesia (48h retest) |
| Pre-electroconvulsive shock | 1-20 | Ineffective | Ineffective |
| Pre-electroconvulsive shock | 50 | Attenuated amnesia | Attenuated amnesia |
| Post-electroconvulsive shock | 1 | Effective in attenuating amnesia | Effective in attenuating amnesia |
| Post-electroconvulsive shock | 10 | Effective in attenuating amnesia | Effective in attenuating amnesia |
Table 2: Genoprotective Effect of Litoralon against Mitomycin C-Induced Micronucleus Formation in Rat Bone Marrow [2]
| Treatment Group | Litoralon Dose (mg/kg) | Mitomycin C (MMC) Dose (mg/kg) | Outcome |
| Concurrent Administration | 0.83 | 0.75 | No protective action |
| Pre-treatment (24h before MMC) | 0.83 | 0.75 | Prevented micronucleus-inducing effect |
Table 3: Effect of Glutaurine on Plasma Thyroid Hormone Levels in Rats [3]
| Treatment Duration | Effect on Triiodothyronine (T3) | Effect on Thyroxine (T4) |
| Acute (24 hours) | Dose-dependent depression | Not significantly affected |
| Chronic (2 weeks) | Significantly increased | Not significantly altered |
Signaling Pathways and Mechanisms of Action
Modulation of Glutamatergic Neurotransmission
Litoralon is suggested to act as an endogenous modulator of excitatory aminoacidergic neurotransmission, potentially through interaction with NMDA receptors[4]. While the precise downstream signaling cascade initiated by Litoralon is not fully elucidated, a proposed pathway involves the modulation of NMDA receptor activity, which in turn affects intracellular calcium levels and subsequent signaling events crucial for neuronal function and plasticity.
Genoprotective Mechanism
The genoprotective effects of Litoralon are hypothesized to stem from two interconnected properties: a vitamin A-like activity and the stimulation of poly-ADP-ribose synthesis[2]. Poly(ADP-ribose) polymerases (PARPs) are key enzymes in DNA repair pathways[5][6][7]. By stimulating PARP activity, Litoralon may enhance the efficiency of DNA repair, thus preventing the formation of micronuclei induced by genotoxic agents.
Key Experimental Protocols
Assessment of Anti-Amnesic Activity
This protocol is based on the study by Balázs and Telegdy (1988) investigating the effect of Litoralon on electroconvulsive shock (ECS)-induced amnesia in rats[1].
-
Animals: Male CFY rats.
-
Amnesia Induction: A single electroconvulsive shock was delivered through ear electrodes.
-
Drug Administration: Litoralon was administered orally (p.o.) in doses ranging from 1 to 50 µ g/rat .
-
Treatment Schedules:
-
Pre-ECS: Litoralon was administered at a specified time before the ECS.
-
Post-ECS: Litoralon was administered immediately after the ECS.
-
-
Behavioral Testing: A passive avoidance task was used to assess memory. The latency to enter a dark compartment where an aversive stimulus (footshock) was previously delivered was measured at 24 and 48 hours after the ECS.
-
Statistical Analysis: Appropriate statistical tests were used to compare the latencies between the different treatment groups and the control group.
Rat Bone Marrow Micronucleus Test
This protocol is based on the study by Tóth and Csaba (1988) investigating the genoprotective effect of Litoralon[2].
-
Animals: Rats (strain not specified in the abstract).
-
Genotoxic Agent: Mitomycin C (MMC) was used to induce micronuclei formation.
-
Drug Administration:
-
Litoralon was administered at a dose of 0.83 mg/kg.
-
MMC was administered at a dose of 0.75 mg/kg.
-
-
Treatment Schedules:
-
Concurrent: Litoralon and MMC were administered at the same time.
-
Pre-treatment: Litoralon was administered 24 hours before MMC.
-
-
Sample Collection: Bone marrow cells were collected from the femur.
-
Micronucleus Analysis: Bone marrow smears were prepared and stained. The number of micronucleated polychromatic erythrocytes (MN-PCEs) per a given number of total PCEs was counted under a microscope.
-
Statistical Analysis: The frequency of MN-PCEs was compared between the treatment groups and the control group.
Concluding Remarks
Litoralon (Glutaurine) is a dipeptide with a compelling profile of biological activities observed in preclinical models. Its neuroprotective, genoprotective, and modulatory effects on the endocrine and immune systems suggest potential therapeutic applications. However, it is crucial to note that the TFA salt is commonly used for research purposes and the biological effects are attributed to the Litoralon peptide itself.
The mechanisms underlying Litoralon's functions are still under investigation. The modulation of NMDA receptors appears to be a key aspect of its neuroprotective actions, while its genoprotective effects may be linked to the enhancement of DNA repair pathways.
Further research is warranted to fully elucidate the signaling pathways involved, to establish a comprehensive pharmacokinetic and pharmacodynamic profile, and to translate these preclinical findings into potential clinical applications. The data and protocols presented in this guide are intended to serve as a resource for researchers and professionals in the field of drug development to inform and guide future investigations into the therapeutic potential of Litoralon.
References
- 1. Effects of glutaurine treatment on electroshock-induced amnesia. Antiamnesic action of glutaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gamma-L-glutamyl-taurine (Litoralon) prevents the micronucleus formation induced by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(adenosine diphosphate-ribose) polymerase as therapeutic target: lessons learned from its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(ADP-ribose) polymerase inhibition: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Role of Glutaurine in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaurine (B1671674), or gamma-L-glutamyl-taurine, is an endogenous dipeptide found in the mammalian brain, synthesized by the enzyme gamma-glutamyltransferase (GGT). While its precise physiological roles are still under investigation, emerging evidence points to glutaurine as a significant modulator of excitatory neurotransmission, particularly within the glutamatergic system. This technical guide provides a comprehensive overview of the current understanding of glutaurine's function in the brain, including its synthesis, its effects on glutamate (B1630785) dynamics, and its interaction with glutamate receptors. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the proposed signaling pathways and experimental workflows.
Introduction
Glutaurine was first identified in the parathyroid gland and subsequently discovered in the mammalian brain.[1] Its structure, a conjugate of glutamic acid and taurine, suggests a potential interplay with the most abundant excitatory and inhibitory amino acid systems in the central nervous system (CNS). The synthesis of glutaurine is catalyzed by gamma-glutamyltransferase (GGT), an enzyme present in the brain that transfers the gamma-glutamyl moiety from donors like glutathione (B108866) to acceptor molecules such as taurine.[1][2] This guide delves into the endogenous functions of glutaurine, focusing on its role as a neuromodulator and its potential as a therapeutic target in neurological disorders.
Synthesis and Metabolism
The primary pathway for glutaurine synthesis in the brain is the transpeptidation reaction catalyzed by GGT.[1][2] This enzyme is found in various brain regions, with its activity exhibiting regional heterogeneity.[3][4]
dot
Quantitative Data on Glutaurine
Quantitative data on the endogenous levels of glutaurine in the brain are still emerging. However, studies have begun to quantify its presence, particularly under pathological conditions.
| Condition | Brain Region | Fold Increase in Extracellular Glutaurine | Citation |
| Ischemia (0-30 min) | Rat Striatum | 5.8-fold | [5] |
| Ischemia (31-60 min) | Rat Striatum | 19-fold | [5] |
| Condition | Brain Region | Fold Increase in Tissue Glutaurine | Citation |
| Anoxia in vitro (0-30 min) | Rat Striatum | 6.7-fold | [5] |
| Anoxia in vitro (0-60 min) | Rat Striatum | 11-fold | [5] |
Note: Basal physiological concentrations of glutaurine in different brain regions are not yet well-established in the literature.
Modulation of Excitatory Neurotransmission
A primary function of glutaurine in the brain appears to be the modulation of excitatory aminoacidergic neurotransmission. Experimental evidence indicates that glutaurine can influence several stages of the glutamatergic signaling cascade.
Effects on Glutamate Release and Uptake
Glutaurine has been shown to modulate the synaptic availability of glutamate through effects on its release and uptake.
| Effect | Experimental Condition | Concentration | Result | Citation |
| Enhanced Glutamate Release | K⁺-stimulated cerebral cortical slices | 0.1 mM | 25% increase in [³H]glutamate release | [6] |
| Inhibited Glutamate Uptake | Crude brain synaptosomal preparations | 1 mM | ~10% inhibition of uptake | [6] |
Interaction with Glutamate Receptors
Glutaurine appears to interact with glutamate receptors, thereby modulating postsynaptic signaling.
| Effect | Experimental Condition | Concentration | Result | Citation |
| Inhibition of Ca²⁺ Influx | Glutamate-activated cultured cerebellar granule cells | 0.1 mM | Significant inhibition | [6] |
dot
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of glutaurine in the brain.
Quantification of Glutaurine in Brain Tissue by LC-MS/MS
This is a generalized protocol, as a specific detailed method for glutaurine is not widely published. It is based on established methods for other neurotransmitters.
Objective: To quantify the concentration of gamma-L-glutamyl-taurine in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., hippocampus, striatum, cortex)
-
Homogenization buffer (e.g., 80% acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (e.g., a stable isotope-labeled glutaurine)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with an ESI source
Procedure:
-
Sample Preparation:
-
Rapidly dissect and freeze the brain region of interest in liquid nitrogen.
-
Weigh the frozen tissue.
-
Homogenize the tissue in ice-cold homogenization buffer containing the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable column for separation (e.g., a C18 or HILIC column).
-
Develop a gradient elution method using mobile phases typically consisting of water and acetonitrile with a modifier like formic acid.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for glutaurine and its internal standard.
-
Generate a standard curve using known concentrations of glutaurine to quantify the levels in the brain samples.
-
dot
Glutamate Release Assay from Synaptosomes
Objective: To measure the effect of glutaurine on K⁺-stimulated glutamate release from isolated nerve terminals.
Materials:
-
Fresh brain tissue
-
Sucrose solutions of varying molarities
-
Physiological buffer (e.g., Krebs-Ringer)
-
High potassium buffer (for depolarization)
-
Radiolabeled glutamate (e.g., [³H]glutamate)
-
Glutaurine
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in isotonic sucrose.
-
Perform differential centrifugation to isolate the synaptosomal fraction.
-
-
Glutamate Release Assay:
-
Pre-load synaptosomes with [³H]glutamate.
-
Wash the synaptosomes to remove extracellular radiolabel.
-
Incubate the loaded synaptosomes in physiological buffer with or without glutaurine.
-
Stimulate glutamate release by adding high potassium buffer.
-
Collect the supernatant and measure the amount of released [³H]glutamate using a scintillation counter.
-
Intracellular Calcium Imaging
Objective: To assess the effect of glutaurine on glutamate-induced intracellular calcium influx in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., cerebellar granule cells)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Physiological salt solution
-
Glutamate
-
Glutaurine
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Loading:
-
Incubate cultured neurons with a membrane-permeant form of a calcium indicator (e.g., Fura-2 AM).
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Perfuse the cells with a physiological salt solution.
-
Establish a baseline fluorescence recording.
-
Apply glutamate to induce a calcium influx and record the change in fluorescence.
-
After a washout period, pre-incubate the cells with glutaurine and then co-apply glutamate and glutaurine, recording the fluorescence change.
-
Analyze the fluorescence data to determine the effect of glutaurine on the glutamate-induced calcium response.
-
Signaling Pathways
The precise signaling pathways through which glutaurine exerts its effects are an active area of research. Current evidence suggests a significant interaction with the NMDA receptor signaling cascade.
dot
Conclusion and Future Directions
Glutaurine is an intriguing endogenous dipeptide with clear modulatory effects on the glutamatergic system. Its ability to influence glutamate release, uptake, and receptor-mediated signaling highlights its potential importance in maintaining synaptic homeostasis. The elevated levels of glutaurine observed under ischemic conditions suggest a possible role in the brain's response to injury.
Future research should focus on several key areas:
-
Quantification of Basal Levels: Establishing the physiological concentrations of glutaurine in different brain regions is crucial for understanding its normal function.
-
Elucidation of Signaling Pathways: Further investigation is needed to delineate the precise molecular mechanisms by which glutaurine interacts with NMDA and potentially other glutamate receptors.
-
In Vivo Studies: More in vivo studies are required to confirm the physiological and behavioral consequences of glutaurine modulation in the healthy and diseased brain.
-
Therapeutic Potential: Given its neuromodulatory properties, exploring the therapeutic potential of glutaurine or its analogs in neurological disorders characterized by glutamatergic dysregulation is a promising avenue for future drug development.
This technical guide provides a snapshot of the current knowledge on the endogenous function of glutaurine in the brain. As research in this area progresses, a more detailed understanding of this fascinating molecule and its role in brain function and disease will undoubtedly emerge.
References
- 1. gamma-Glutamyltransferase in the brain and its role in formation of gamma-L-glutamyl-taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [gamma-Glutamyltransferase activity of different sections of the vertebrate brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-glutamyl transpeptidase activity in brain microvessels exhibits regional heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Glutaurine in the Parathyroid Gland: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of glutaurine (B1671674) (γ-L-glutamyl-taurine) and its putative role within the parathyroid gland. Despite its discovery within this critical endocrine organ over four decades ago, glutaurine remains an enigmatic molecule, with its precise function in parathyroid physiology and calcium homeostasis largely unexplored. This document summarizes the existing, albeit limited, data, outlines the cellular context of its origin, and proposes detailed experimental avenues to elucidate its potential significance.
Introduction: The Discovery of a Parathyroid Dipeptide
Glutaurine is a dipeptide composed of glutamic acid and taurine (B1682933).[1] It was first isolated from the parathyroid gland in 1980, leading to the proposition that it may function as a hormone.[1][2] It is thought to originate from the oxyphil cells of the parathyroid gland.[3][4] While subsequent research has explored its diverse biological activities, particularly in the central nervous system, its specific role in the parathyroid gland remains a significant knowledge gap.[2]
The Cellular Origin: Parathyroid Oxyphil Cells
The parathyroid gland is primarily composed of two cell types: chief cells and oxyphil cells.[5] Chief cells are the principal producers of parathyroid hormone (PTH), the primary regulator of calcium and phosphate (B84403) homeostasis.[6][7] Oxyphil cells, from which glutaurine is believed to be derived, are less abundant and their function is not fully understood.[4][5] However, emerging evidence suggests they are not merely senescent chief cells, as once thought.
Key characteristics of oxyphil cells include:
-
High mitochondrial content, suggesting significant metabolic activity.[5]
-
Expression of genes relevant to parathyroid function, including those for PTH and the calcium-sensing receptor (CaSR).[5] In fact, oxyphil cells have been shown to possess a higher density of CaSRs than chief cells.[5]
-
The capacity to synthesize and secrete PTH, particularly in conditions of secondary hyperparathyroidism.[8]
-
Potential production of other autocrine/paracrine factors like parathyroid hormone-related protein (PTHrP) and calcitriol.[5]
The association of glutaurine with these metabolically active and hormonally capable cells underscores the need for further investigation into its potential local or systemic functions.
Table 1: Comparison of Parathyroid Chief and Oxyphil Cells
| Feature | Chief Cells | Oxyphil Cells |
| Abundance | More abundant | Less abundant, increase with age |
| Primary Function | Synthesis and secretion of PTH | Function not fully elucidated |
| Mitochondria | Moderate numbers | Abundant |
| PTH Synthesis | Primary source | Capable of PTH synthesis |
| CaSR Expression | Present | Higher expression than chief cells |
| Associated Peptides | PTH | Glutaurine (proposed), PTHrP, Calcitriol (potential) |
Established Regulation of Parathyroid Hormone Secretion
To contextualize the potential role of glutaurine, it is essential to understand the well-established mechanisms governing PTH secretion. The primary regulator is the extracellular calcium concentration, sensed by the CaSR on the surface of chief cells.[9][10]
The Calcium-Sensing Receptor (CaSR) Signaling Pathway
Activation of the CaSR by high extracellular calcium inhibits PTH secretion through a G-protein-coupled signaling cascade.[11][12] This involves:
-
Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated release of intracellular calcium from the endoplasmic reticulum.
-
DAG-mediated activation of Protein Kinase C (PKC).
-
The subsequent signaling events ultimately inhibit the fusion of PTH-containing vesicles with the cell membrane, thus reducing PTH secretion.
Conversely, low extracellular calcium leads to the inactivation of the CaSR, relieving this inhibition and allowing for the secretion of PTH.
Hypothetical Roles and Signaling Pathways for Glutaurine
Given the lack of direct evidence, the following are proposed hypotheses for the role of glutaurine in the parathyroid gland, based on its constituent amino acids and known signaling pathways in other tissues.
Modulation of the Calcium-Sensing Receptor
As a dipeptide containing glutamate (B1630785), glutaurine could potentially interact with the CaSR. The CaSR is known to be modulated by various amino acids.[13] Glutaurine could act as an allosteric modulator, either enhancing or diminishing the sensitivity of the CaSR to extracellular calcium. This would, in turn, influence PTH secretion.
Interaction with Glutamate or Taurine Receptors
Although not extensively characterized in the parathyroid, glutamate and taurine receptors are present in other endocrine tissues and could be a target for glutaurine.[14][15]
-
Glutamate Receptors: If ionotropic or metabotropic glutamate receptors are present on parathyroid cells, glutaurine could potentially bind to these, initiating a separate signaling cascade that could modulate PTH secretion or other cellular functions.[16]
-
Taurine Receptors: Taurine is known to interact with GABA and glycine (B1666218) receptors and modulate intracellular calcium levels in other cell types.[15][17] Glutaurine could potentially act on similar receptors if they are expressed in the parathyroid.
Proposed Experimental Protocols
To elucidate the true function of glutaurine in the parathyroid gland, a systematic and multi-faceted experimental approach is required.
Protocol 1: Quantification of Glutaurine in Parathyroid Tissue
Objective: To determine the concentration of glutaurine in normal and pathological parathyroid tissue.
Methodology:
-
Tissue Procurement: Obtain fresh-frozen normal and hyperplastic/adenomatous human parathyroid tissue.
-
Tissue Homogenization: Homogenize the tissue in a suitable buffer on ice.
-
Peptide Extraction: Perform a solid-phase extraction to isolate small peptides.
-
Quantitative Analysis: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to quantify glutaurine levels.
-
Data Analysis: Compare glutaurine concentrations between normal and diseased tissues.
Protocol 2: In Vitro Studies on Parathyroid Cell Cultures
Objective: To assess the direct effects of glutaurine on PTH secretion and intracellular signaling in parathyroid cells.
Methodology:
-
Cell Culture: Establish primary cultures of human or bovine parathyroid cells, or utilize a parathyroid cell line.[18] The development of parathyroid organoids offers a more physiologically relevant model.[19][20][21]
-
Glutaurine Treatment: Treat the cultured cells with varying concentrations of synthetic glutaurine.
-
PTH Secretion Assay: Collect the culture medium at different time points and measure PTH concentration using an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay.[22][23][24]
-
Intracellular Calcium Measurement: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon glutaurine stimulation using fluorescence microscopy or a plate reader.[9][25][26][27]
-
cAMP Assay: Measure intracellular cyclic AMP (cAMP) levels using a commercially available assay kit to assess for G-protein coupled receptor activation.
Protocol 3: Receptor Interaction Studies
Objective: To determine if glutaurine interacts with the CaSR, glutamate, or taurine receptors.
Methodology:
-
Receptor Expression: Utilize cell lines (e.g., HEK293) transiently or stably expressing the human CaSR, or specific subtypes of glutamate or taurine receptors.
-
Binding Assays: Perform competitive binding assays using radiolabeled ligands for these receptors in the presence and absence of glutaurine.
-
Functional Assays: Measure downstream signaling events (e.g., intracellular calcium mobilization, cAMP production) in these cell lines upon glutaurine application.
Protocol 4: Immunohistochemical Localization
Objective: To visualize the localization of glutaurine and its potential receptors within the parathyroid gland.
Methodology:
-
Antibody Development: Develop a specific polyclonal or monoclonal antibody against glutaurine.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded sections of human parathyroid tissue.
-
Immunohistochemistry: Perform immunohistochemical staining for glutaurine, CaSR, and various glutamate and taurine receptor subtypes.[3][7][28][29]
-
Microscopy: Analyze the co-localization of these molecules within chief and oxyphil cells using confocal microscopy.
Quantitative Data Summary (Hypothetical)
As there is a lack of published quantitative data on the direct effects of glutaurine on parathyroid function, the following table is presented as a template for future research findings.
Table 2: Hypothetical Effects of Glutaurine on Parathyroid Cell Function
| Glutaurine Concentration | Change in PTH Secretion (%) | Peak Intracellular Ca2+ [nM] | Change in cAMP (fold) |
| 0 µM (Control) | 0 | 100 | 1.0 |
| 1 µM | Data to be determined | Data to be determined | Data to be determined |
| 10 µM | Data to be determined | Data to be determined | Data to be determined |
| 100 µM | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Future Directions
Glutaurine remains a molecule of interest within the parathyroid gland, primarily due to its discovery in this location and its origin from the enigmatic oxyphil cells. The current body of evidence is insufficient to assign a definitive role for glutaurine in parathyroid physiology. The proposed experimental protocols in this guide provide a roadmap for researchers to systematically investigate its potential functions. Elucidating the role of glutaurine could not only enhance our fundamental understanding of parathyroid biology but also potentially reveal new therapeutic targets for the management of parathyroid disorders. Future research should focus on the quantitative effects of glutaurine on PTH secretion, its interaction with parathyroid cell receptors, and its potential as a biomarker in parathyroid disease.
References
- 1. Oxyphil cell (parathyroid) - Wikipedia [en.wikipedia.org]
- 2. Physiology, Parathyroid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Immunohistochemistry in Diagnostic Parathyroid Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Oxyphil cell (parathyroid) [medbox.iiab.me]
- 6. researchgate.net [researchgate.net]
- 7. ihc.testcatalog.org [ihc.testcatalog.org]
- 8. karger.com [karger.com]
- 9. berthold.com [berthold.com]
- 10. nrl.testcatalog.org [nrl.testcatalog.org]
- 11. Parathyroid-specific interaction of the calcium-sensing receptor and Gaq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative proteomics analysis of sporadic parathyroid adenoma tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Ex Vivo Method for Visualizing Live-Cell Calcium Response Behavior in Intact Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Taurine Regulation of Neuroendocrine Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 17. Reciprocal regulation between taurine and glutamate response via Ca2+- dependent pathways in retinal third-order neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Patient-derived parathyroid organoids as a tracer and drug-screening application model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Metabolism of parathyroid organoids [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Development and validation of a novel cell-based assay for potency determination of human parathyroid hormone (PTH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Measurements of intracellular, free Ca2+ in parathyroid cells: evidence for a Ca2+-independent secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bmglabtech.com [bmglabtech.com]
- 28. academic.oup.com [academic.oup.com]
- 29. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Glutaurine TFA and its Interaction with the Glutamatergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutaurine, or γ-L-glutamyltaurine, is an endogenous dipeptide that has garnered scientific interest for its neuromodulatory and neuroprotective properties. This technical guide provides an in-depth analysis of the interaction between Glutaurine trifluoroacetate (B77799) (TFA) and the glutamatergic system. Drawing from available scientific literature, this document outlines the effects of Glutaurine on glutamate (B1630785) release, uptake, and its modulation of ionotropic glutamate receptors, including NMDA and kainate receptors. Detailed experimental protocols for assays relevant to studying these interactions are provided, alongside quantitative data and visual representations of signaling pathways and experimental workflows. While specific binding affinities and potency values for Glutaurine at glutamate receptor subtypes are not extensively documented in publicly available literature, this guide synthesizes the current understanding of its modulatory role within the primary excitatory neurotransmitter system of the central nervous system.
Introduction to Glutaurine TFA
Glutaurine is a naturally occurring dipeptide formed from the enzymatic condensation of L-glutamic acid and taurine (B1682933).[1] First identified in the parathyroid gland and later in the mammalian brain, it is implicated in a variety of physiological processes, including antiepileptic and antiamnesic effects.[2][3] The trifluoroacetate (TFA) salt is a common formulation for synthetic peptides, enhancing stability and solubility for research applications.
The structural similarity of Glutaurine to glutamate, the principal excitatory neurotransmitter, and taurine, a known neuromodulator with neuroprotective properties, has prompted investigation into its interactions with the glutamatergic system. This system is crucial for synaptic plasticity, learning, and memory, and its dysregulation is associated with numerous neurological disorders.
Interaction with the Glutamatergic System
Current research indicates that Glutaurine modulates multiple components of the glutamatergic synapse, including presynaptic release, neurotransmitter uptake, and postsynaptic receptors.
Presynaptic Modulation: Glutamate Release and Uptake
Glutaurine has been shown to influence the presynaptic availability of glutamate. In vitro studies have demonstrated that Glutaurine can enhance the potassium-stimulated release of glutamate from cerebral cortical slices.[4][5] This suggests a potential role in modulating the overall level of excitatory signaling at the synapse.
Conversely, Glutaurine exhibits a weak inhibitory effect on the uptake of glutamate by synaptosomal preparations.[4][5] This action, though modest, could contribute to a transient increase in the synaptic concentration of glutamate.
Postsynaptic Modulation: Ionotropic Glutamate Receptors
Glutaurine's primary interaction with the postsynaptic glutamatergic system appears to be through the modulation of ionotropic glutamate receptors, specifically NMDA and kainate receptors.
Glutaurine has been observed to inhibit glutamate- and NMDA-agonist-activated calcium (Ca²⁺) influx in cultured cerebellar granule cells, particularly in low-magnesium or magnesium-free conditions.[4][5] This suggests that Glutaurine may act as a negative modulator of NMDA receptor function, a key receptor involved in synaptic plasticity and excitotoxicity. The parent molecule, taurine, has also been shown to directly interact with the NMDA receptor.[6]
A significant finding is the marked inhibition of kainate-activated cyclic guanosine (B1672433) monophosphate (cGMP) formation in cerebellar slices by Glutaurine.[4][5] This indicates an interference with the kainate receptor signaling cascade, which can influence neuronal excitability and neurotransmitter release.
Evidence suggests that Glutaurine is a weak displacer of quisqualate, an agonist for both AMPA and some metabotropic glutamate receptors.[4][5] This implies a low-affinity interaction with AMPA receptors, though the functional consequence of this weak displacement is not yet fully elucidated.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of Glutaurine with the glutamatergic system. It is important to note that specific binding affinities (Ki) and functional potencies (IC50/EC50) for direct interactions with glutamate receptor subtypes are not well-documented in the available literature.
| Parameter | Effect of γ-L-glutamyltaurine | Concentration | Preparation | Reference |
| Glutamate Release | 25% enhancement of K⁺-stimulated [³H]glutamate release | 0.1 mM | Cerebral cortical slices | [4][5] |
| Glutamate Uptake | ~10% inhibition | 1 mM | Crude brain synaptosomal preparations | [4][5] |
| Parameter | Effect of γ-L-glutamyltaurine | Concentration | Preparation | Conditions | Reference |
| Ca²⁺ Influx | Significant inhibition of glutamate- and agonist-activated influx | 0.1 mM | Cultured cerebellar granule cells | Low-Mg²⁺ and Mg²⁺-free media | [4][5] |
| cGMP Formation | Marked inhibition of kainate-activated formation | 0.1 mM | Cerebellar slices | - | [4][5] |
Signaling Pathways and Mechanisms of Action
The available data suggest that Glutaurine's neuromodulatory effects are mediated through a multi-faceted interaction with the glutamatergic synapse.
Proposed Mechanism of Action at the Synapse
Caption: Proposed modulatory actions of Glutaurine at a glutamatergic synapse.
Kainate Receptor-cGMP Signaling Pathway
Kainate receptor activation can lead to the production of cGMP through the activation of soluble guanylate cyclase (sGC). Glutaurine's inhibition of this process suggests an antagonistic or modulatory action at the kainate receptor or a downstream component of this pathway.
Caption: Inhibition of the Kainate Receptor-cGMP signaling pathway by Glutaurine.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Glutaurine's interaction with the glutamatergic system. These protocols are based on standard published methods.
[³H]Glutamate Release from Brain Slices
This assay measures the effect of Glutaurine on the release of pre-loaded radiolabeled glutamate from brain tissue.
-
Tissue Preparation:
-
Euthanize rodent and rapidly dissect the brain region of interest (e.g., cerebral cortex) in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick slices using a vibratome.
-
Pre-incubate slices in oxygenated aCSF at 37°C for 30 minutes.
-
-
Radiolabeling:
-
Incubate slices in aCSF containing [³H]L-glutamate (e.g., 0.1 µM) for 30 minutes at 37°C to allow for uptake.
-
-
Perfusion and Sample Collection:
-
Transfer slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).
-
Collect fractions of the perfusate at regular intervals (e.g., every 2 minutes).
-
After establishing a stable baseline of [³H]glutamate release, switch to a high-potassium aCSF (e.g., 50 mM KCl) to stimulate depolarization-induced release. This can be done in the presence or absence of this compound.
-
Continue collecting fractions to measure the peak and subsequent decline of stimulated release.
-
-
Analysis:
-
Determine the radioactivity in each fraction using liquid scintillation counting.
-
Express the release of [³H]glutamate as a percentage of the total radioactivity in the tissue at the time of collection.
-
Compare the stimulated release in the presence and absence of this compound.
-
References
- 1. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 2. Fluorimetric determination of electrically evoked increase in intracellular calcium in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Litoralon TFA (Glutaurine) and its Modulatory Role on the NM-D-Aspartate Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Litoralon TFA, also known as Glutaurine or gamma-L-glutamyltaurine, is a dipeptide with recognized neuroactive properties. While its precise mechanisms of action are still under investigation, emerging evidence points towards a modulatory role on excitatory amino acid neurotransmission. This technical guide provides an in-depth analysis of the current understanding of Litoralon TFA's interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved. A significant focus is placed on the multifaceted interaction of taurine (B1682933), a constituent of Litoralon, with the NMDA receptor, offering a potential mechanism for the parent compound's effects.
Introduction to Litoralon TFA (Glutaurine)
Litoralon TFA, or Glutaurine, is a naturally occurring dipeptide found in the parathyroid gland and the brain.[1] It is composed of L-glutamic acid and taurine linked by a gamma-glutamyl bond. Historically, research has highlighted its anti-amnesic and anti-epileptic potential.[1] The neuroprotective and neuromodulatory effects of Litoralon are thought to arise from its interaction with excitatory neurotransmitter systems.[1][2]
Litoralon TFA and Excitatory Amino Acid Neurotransmission
Direct studies on Litoralon (gamma-L-glutamyltaurine) have demonstrated its ability to influence the glutamatergic system. While not exclusively focused on the NMDA receptor, this research provides a foundational understanding of its potential interaction with excitatory pathways.
Modulation of Glutamate (B1630785) Release and Uptake
In vitro studies have shown that gamma-L-glutamyltaurine can enhance the potassium-stimulated release of glutamate from cerebral cortical slices.[2] Conversely, it has a slight inhibitory effect on glutamate uptake by crude brain synaptosomal preparations.[2]
Inhibition of Glutamate-Activated Calcium Influx
A key finding is the ability of gamma-L-glutamyltaurine to inhibit the influx of calcium into cerebellar granular cells that is activated by glutamate and its agonists.[2] This effect was observed in low-magnesium and magnesium-free media, conditions that favor the opening of the NMDA receptor channel.[2] Furthermore, it has been shown to markedly inhibit the glutamate-evoked increase in free intracellular calcium.[2]
The Role of Taurine in NMDA Receptor Modulation
A more detailed understanding of how Litoralon TFA may modulate the NMDA receptor can be derived from studying its constituent amino acid, taurine. There is substantial evidence for a direct and multifaceted interaction between taurine and the NMDA receptor.
Allosteric Modulation of the Glycine (B1666218) Co-agonist Site
The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] Taurine has been shown to act as a modulator at this co-agonist site. Specifically, taurine can reduce the apparent affinity of the NMDA receptor for glycine, especially in the presence of the polyamine spermine.[2][4][5] This suggests a mechanism of negative allosteric modulation.
Interaction with the Polyamine Binding Site
The NMDA receptor possesses a polyamine binding site that, when activated by compounds like spermine, potentiates receptor activity. Taurine has been shown to inhibit the spermine-potentiated binding of the NMDA receptor channel blocker MK-801.[4][5] This suggests that taurine may compete with or otherwise modulate the polyamine site on the NMDA receptor.[6]
Quantitative Data
The following tables summarize the key quantitative findings from studies on Litoralon (gamma-L-glutamyltaurine) and taurine in relation to excitatory neurotransmission and NMDA receptor function.
Table 1: Effects of Gamma-L-Glutamyltaurine on Glutamatergic Neurotransmission
| Parameter | Concentration | Effect | Tissue Preparation | Reference |
| K+-stimulated [3H]glutamate release | 0.1 mM | 25% enhancement | Cerebral cortical slices | [2] |
| Glutamate uptake | 1 mM | ~10% inhibition | Crude brain synaptosomal preparations | [2] |
| Glutamate-activated Ca2+ influx | 1 mM | Significant inhibition | Cultured cerebellar granular cells | [2] |
| Kainate-activated cGMP formation | 0.1 mM | Marked inhibition | Cerebellar slices | [2] |
Table 2: Effects of Taurine on NMDA Receptor Function
| Parameter | Condition | Taurine Concentration | Effect | Reference |
| Glycine EC50 for [3H]MK-801 binding | In the presence of 100 µM spermine | 0.1 mM | Increased from 46.1 nM to 500 nM | [2] |
| Spermine-potentiated [3H]MK-801 binding | In the presence of glycine | Not specified | 15-20% inhibition | [5] |
| Evoked field potential response (N2 wave) | Electrically stimulated cortical slices | Not specified | 41.5 ± 8.3% voltage reduction | [5] |
| NMDA-induced fiber volley potentiation | Hippocampal Schaffer collateral axons | EC50 = 19 µM | Enhancement | [1] |
Experimental Protocols
Receptor Binding Assays for Taurine-NMDA Receptor Interaction
-
Objective: To determine the effect of taurine on the binding of ligands to the NMDA receptor.
-
Preparation: Well-washed cortical membranes from rat brains are prepared.
-
Assay: The binding of a radiolabeled NMDA receptor ligand, such as [3H]MK-801, is measured in the presence of various concentrations of glycine, spermine, and taurine.
-
Incubation: The membrane preparations are incubated with the radioligand and test compounds at a specific temperature and for a set duration.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of an unlabeled ligand). EC50 or IC50 values are calculated by fitting the data to a dose-response curve.[2][4][5]
Electrophysiological Recordings of NMDA Receptor Activity
-
Objective: To measure the effect of taurine on the electrical activity mediated by NMDA receptors.
-
Preparation: Brain slices, typically from the rat medial prefrontal cortex or hippocampus, are prepared and maintained in artificial cerebrospinal fluid.
-
Recording: Field potential responses are evoked by electrical stimulation of afferent pathways. Recordings are made from specific layers of the cortex or hippocampus.
-
Pharmacological Isolation: To isolate NMDA receptor-mediated responses, antagonists for AMPA/kainate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) are included in the bathing solution.[4][5]
-
Drug Application: Taurine and other modulators or antagonists (e.g., APV, an NMDA receptor antagonist) are applied to the bath, and changes in the evoked field potentials are recorded and analyzed.[4][5]
Signaling Pathways and Mechanisms of Action
The modulation of the NMDA receptor by Litoralon TFA, likely through its taurine component, involves complex interactions at the receptor level, which in turn influence downstream signaling cascades.
The diagram above illustrates the proposed dual mechanism of Litoralon TFA's influence on the NMDA receptor. On one hand, it can modulate the availability of glutamate in the synaptic cleft. On the other hand, its constituent, taurine, can directly interact with the NMDA receptor at both the glycine co-agonist site and the polyamine modulatory site. This multifaceted interaction ultimately influences the degree of calcium influx through the receptor's ion channel, which is a critical step in initiating downstream signaling cascades that govern synaptic plasticity.
References
- 1. Taurine potentiates presynaptic NMDA receptors in hippocampal Schaffer collateral axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to γ-Glutamyltaurine: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Glutamyltaurine (γ-GT), also known as Glutaurine (B1671674), is an endogenous dipeptide first discovered in the parathyroid gland and later identified in the mammalian brain.[1][2][3][4][5] Synthesized through the enzymatic action of γ-glutamyltransferase (GGT), this molecule has garnered significant interest for its diverse physiological activities, particularly within the central nervous system (CNS).[3][4][5] γ-Glutamyltaurine has been shown to modulate excitatory and inhibitory neurotransmission, exhibiting neuroprotective, anticonvulsant, and antiamnesic properties.[3][4] Its influence extends beyond the CNS, with reported effects on hormonal regulation, immune response, and cellular protection.[1][4][5] This technical guide provides a comprehensive overview of the core biochemical and physiological aspects of γ-Glutamyltaurine, detailing experimental methodologies, summarizing quantitative data, and visualizing key pathways to support further research and drug development endeavors.
Biochemical Properties and Synthesis
γ-Glutamyltaurine is structurally composed of a glutamic acid residue linked via its γ-carboxyl group to the amino group of taurine (B1682933).[3] This unusual γ-linkage is a hallmark of peptides synthesized by GGT.
Synthesis of γ-Glutamyltaurine
1.1.1. Enzymatic Synthesis
The primary route for the biological and in vitro enzymatic synthesis of γ-Glutamyltaurine involves the enzyme γ-glutamyltransferase (GGT; EC 2.3.2.2).[3][4][5] GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione (B108866) or L-glutamine, to an acceptor molecule, in this case, taurine.[3][4][5]
Experimental Protocol: Enzymatic Synthesis of γ-Glutamyltaurine
This protocol is adapted from studies describing the enzymatic synthesis of γ-glutamyl compounds.
Materials:
-
γ-Glutamyltranspeptidase (GGT) from a bacterial source (e.g., Escherichia coli) or mammalian tissue.
-
D-Glutamine (γ-glutamyl donor)
-
Taurine (γ-glutamyl acceptor)
-
Tris-HCl buffer (pH 10)
-
High-Performance Liquid Chromatography (HPLC) system for product quantification.
Procedure:
-
Prepare a reaction mixture containing 200 mM D-glutamine, 200 mM taurine, and 0.2 U/ml of GGT in Tris-HCl buffer (pH 10). The use of D-glutamine as the donor has been shown to increase the yield of γ-glutamyltaurine to 71% by preventing the formation of by-products like γ-glutamylglutamine.
-
Incubate the reaction mixture at 37°C.
-
Withdraw samples at various time points to monitor the progress of the reaction.
-
Analyze the concentration of γ-Glutamyltaurine and other components in the samples using HPLC.
-
Purify the synthesized γ-Glutamyltaurine from the reaction mixture using appropriate chromatographic techniques.
1.1.2. Chemical Synthesis
Chemical synthesis of γ-Glutamyltaurine has been achieved through various methods, typically involving the use of protecting groups to ensure the specific formation of the γ-peptide bond.[1][3] One common approach involves the following key steps:
Experimental Protocol: Chemical Synthesis of γ-Glutamyltaurine
This protocol outlines a general strategy for the chemical synthesis of γ-Glutamyltaurine.
Materials:
-
N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl)
-
Taurine
-
Coupling reagents (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide (DCC/HOSu) or mixed anhydride (B1165640) method)
-
Solvents (e.g., dimethylformamide (DMF))
-
Catalyst for hydrogenolysis (e.g., Palladium on carbon)
-
Trifluoroacetic acid (TFA) for deprotection of t-butyl groups.
Procedure:
-
Protection of Glutamic Acid: Start with a glutamic acid derivative where the α-carboxyl and amino groups are protected. For instance, Z-Glu-OBzl has the amino group protected by a benzyloxycarbonyl (Z) group and the α-carboxyl group protected as a benzyl (B1604629) ester (OBzl).
-
Activation of the γ-Carboxyl Group: Activate the free γ-carboxyl group to facilitate amide bond formation. This can be achieved using methods like the formation of an active ester (e.g., with N-hydroxysuccinimide) or a mixed anhydride.
-
Coupling with Taurine: React the activated glutamic acid derivative with taurine in a suitable solvent like DMF. The amino group of taurine will nucleophilically attack the activated γ-carboxyl group, forming the γ-glutamyl-taurine backbone.
-
Deprotection: Remove the protecting groups to yield the final γ-Glutamyltaurine product. For Z and OBzl groups, this is typically done by catalytic hydrogenolysis. If t-butyl protecting groups are used, deprotection is achieved with an acid such as TFA.
-
Purification: Purify the final product using techniques such as recrystallization or chromatography.
Diagram of γ-Glutamyltaurine Synthesis Pathways
Caption: Figure 1: Enzymatic and chemical synthesis pathways of γ-Glutamyltaurine.
Physiological Functions and Pharmacological Effects
γ-Glutamyltaurine exerts a wide range of effects on the central nervous system and peripheral tissues.
Central Nervous System Effects
2.1.1. Modulation of Excitatory Neurotransmission
γ-Glutamyltaurine is recognized as an endogenous modulator of excitatory aminoacidergic neurotransmission.[4][6] It has been shown to interact with the glutamatergic system at multiple levels.
| Parameter | Effect of γ-L-Glutamyltaurine | Concentration | Experimental Model | Reference |
| K+-stimulated [3H]glutamate release | Enhanced by 25% | 0.1 mM | Cerebral cortical slices | [6] |
| Glutamate (B1630785) uptake | Inhibited by ~10% | 1 mM | Crude brain synaptosomal preparations | [6] |
| Glutamate- and agonist-activated Ca2+ influx | Significantly inhibited | 0.1 mM | Cultured cerebellar granular cells (low-Mg2+ media) | [6] |
| Kainate-activated cGMP formation | Markedly inhibited | 0.1 mM | Cerebellar slices | [6] |
2.1.2. Anticonvulsant and Antiamnesic Properties
γ-Glutamyltaurine has demonstrated potent and long-lasting antiepileptic action, particularly in the amygdala-kindling model of epilepsy.[4] It has also been shown to ameliorate electroshock-induced amnesia.[3][4][5]
| Parameter | Effect of γ-Glutamyltaurine | Dose | Experimental Model | Reference |
| Electroshock-induced amnesia | Attenuated amnesia | 1 and 10 µg (post-shock) | Rats | [3] |
| Electroshock-induced amnesia | Attenuated amnesia | 50 µg (pre-shock) | Rats | [3] |
Experimental Protocol: Amelioration of Electroshock-Induced Amnesia
This protocol is a generalized procedure based on studies investigating the effects of substances on memory consolidation.
Animals:
-
Male rats.
Procedure:
-
Training: Train the rats in a passive avoidance task. This typically involves placing the rat in a brightly lit compartment connected to a dark compartment. When the rat enters the dark compartment, it receives a mild foot shock.
-
Electroconvulsive Shock (ECS): Immediately after training, administer an electroconvulsive shock to induce amnesia.
-
Treatment: Administer γ-Glutamyltaurine orally at different doses (e.g., 1, 10, 50 µg) either before the ECS or immediately after. A control group receives a vehicle.
-
Retention Test: Test the rats for retention of the passive avoidance training at 24 and 48 hours after the training session. This is done by placing them back in the lit compartment and measuring the latency to enter the dark compartment. A longer latency indicates better memory retention.
-
Data Analysis: Compare the latencies between the control and γ-Glutamyltaurine-treated groups to determine the effect on amnesia.
Peripheral Effects
2.2.1. Hormonal Regulation
γ-Glutamyltaurine has been shown to influence thyroid hormone levels in a time-dependent manner.[1][2]
| Parameter | Effect of γ-Glutamyltaurine (Acute Administration) | Effect of γ-Glutamyltaurine (Chronic Administration) | Experimental Model | Reference |
| Plasma Triiodothyronine (T3) | Depressed in a dose-dependent manner | Significantly increased | Rats | [1][2] |
| Plasma Thyroxine (T4) | Not significantly affected | Not significantly altered | Rats | [1][2] |
| Plasma Thyroid-Stimulating Hormone (TSH) | Elevated | - | Rats | [1] |
2.2.2. Immune Modulation
γ-Glutamyltaurine has been reported to have effects on the immune system, including on human antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5]
Experimental Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This is a general protocol for an in vitro ADCC assay.
Materials:
-
Target cells (e.g., a cancer cell line expressing a specific antigen).
-
Effector cells (e.g., Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs)).
-
A monoclonal antibody specific for the antigen on the target cells.
-
γ-Glutamyltaurine.
-
Assay medium.
-
A method to measure cell lysis (e.g., lactate (B86563) dehydrogenase (LDH) release assay or a fluorescent-based cytotoxicity assay).
Procedure:
-
Cell Preparation: Prepare target and effector cells at the desired concentrations and effector-to-target (E:T) ratio.
-
Opsonization: Incubate the target cells with the monoclonal antibody to allow the antibody to bind to the target antigen.
-
Co-culture: Add the effector cells to the opsonized target cells.
-
Treatment: Add different concentrations of γ-Glutamyltaurine to the co-culture.
-
Incubation: Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator to allow for ADCC to occur.
-
Measurement of Cytotoxicity: Measure the extent of target cell lysis using a suitable method. For an LDH assay, collect the supernatant and measure LDH activity, which is proportional to the number of lysed cells.
-
Data Analysis: Calculate the percentage of specific lysis for each concentration of γ-Glutamyltaurine and compare it to the control (no γ-Glutamyltaurine) to determine its effect on ADCC.
2.2.3. Other Reported Effects
γ-Glutamyltaurine has been associated with a variety of other physiological effects, although detailed quantitative data and mechanisms are often still under investigation. These include:
Signaling Pathways
The diverse physiological effects of γ-Glutamyltaurine are mediated through its interaction with several key signaling pathways.
Modulation of NMDA Receptor Signaling
A primary mechanism of action for γ-Glutamyltaurine in the CNS is its modulation of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor.[4][10][11] This interaction leads to downstream effects on intracellular calcium levels and cyclic guanosine (B1672433) monophosphate (cGMP) formation.[6]
Diagram of γ-Glutamyltaurine's Modulation of NMDA Receptor Signaling
References
- 1. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of glutaurine on thyroid hormones in the rat [periodicos.capes.gov.br]
- 3. Effects of glutaurine treatment on electroshock-induced amnesia. Antiamnesic action of glutaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Radiation protection following nuclear power accidents: a survey of putative mechanisms involved in the radioprotective actions of taurine during and after radiation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiation protection following nuclear power accidents: a survey of putative mechanisms involved in the radioprotective actions of taurine during and after radiation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicological Profile of Glutaurine Trifluoroacetate
Disclaimer: A comprehensive toxicological profile for Glutaurine Trifluoroacetate (B77799) (TFA) as a single chemical entity is not available in publicly accessible scientific literature. This document provides a detailed overview of the known toxicological information for its two constituent components: Glutaurine (gamma-L-glutamyltaurine) and Trifluoroacetic Acid (TFA). The toxicological properties of the combined salt have not been determined, and it is crucial to note that the effects of the salt may not be a simple sum of its parts.
Introduction
Glutaurine TFA is understood to be the trifluoroacetate salt of Glutaurine. Glutaurine is an endogenous dipeptide with known neuromodulatory activities, while Trifluoroacetic Acid is a halogenated organic acid. An assessment of the potential toxicity of this compound requires a separate examination of each component.
Glutaurine is a naturally occurring dipeptide found in the parathyroid gland and the brain.[1][2][3][4] It is recognized for its biological activities, including antiepileptic and antiamnesic properties.[1][5] Extensive toxicological studies on Glutaurine are lacking in the available scientific literature. Its known biological effects are primarily associated with its interaction with excitatory amino acid neurotransmission.[2][3][4]
TFA is a persistent environmental contaminant and a metabolite of some fluorinated compounds.[6][7] Its toxicological profile has been more extensively studied than that of Glutaurine.
Toxicological Profile of Trifluoroacetic Acid (TFA)
TFA exhibits low acute toxicity.[8][9][10] Studies in rats have shown an absence of mortality at a single oral dose of 2000 mg/kg body weight.[11] However, it is classified as toxic if swallowed and harmful if inhaled.[12][13] As a strong acid, direct contact can cause severe skin burns and eye damage.[12][13][14][15]
Table 1: Acute Toxicity Data for TFA
| Species | Route of Administration | Value | Reference |
| Rat | Oral | LD50: 200-400 mg/kg | [16] |
| Rat | Inhalation | LC50: 10 mg/L/2h | [16] |
Repeated dose studies in rats have identified the liver as the primary target organ for TFA toxicity, with mild liver hypertrophy being the main observed effect.[8][9][17]
Table 2: Chronic Toxicity Data for TFA
| Species | Study Duration | Route of Administration | NOAEL | Effects Observed | Reference |
| Rat | 90-day | Oral (feeding) | > 1000 mg/kg/day | Mild liver hypertrophy | [17] |
| Rat | 28-day | Oral (diet) | Not specified | Increased liver weights, hepatocellular hypertrophy | [11] |
| Rat | 5-6 days | Oral | 150 mg/kg/day | Decreased hepatic glycogen, decreased liver/body weight %, decreased pyruvate (B1213749) kinase activity, increased glycerol (B35011) 1-phosphate oxidase activity | [18] |
TFA has consistently shown negative results in a range of in vitro genotoxicity assays, including the Ames bacterial reverse mutation assay.[8][18][19] Based on these findings, TFA is not considered to have genotoxic potential.[8][19]
Table 3: Genotoxicity Assays for TFA
| Assay | Test System | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100) | Negative | [18][19] |
No carcinogenicity data for TFA is available.[18][20]
The data on reproductive and developmental toxicity of TFA is not fully conclusive. A review of studies indicated that TFA administered to rats in an extended one-generation study and a developmental toxicity study did not induce adverse effects.[8][9] However, there is a notable lack of comprehensive information on the reproductive and developmental toxicity of TFA.[21] German authorities have proposed classifying TFA and its salts as toxic to reproduction (Category 1B) based on adverse effects observed in animal models, particularly rabbits.[22]
Table 4: Reproductive and Developmental Toxicity Data for TFA
| Species | Study Type | Dosing | Findings | Reference |
| Rat | Extended One-Generation | Not specified | No adverse effects | [8][9] |
| Rat | Developmental Toxicity | Gavage (gestational day 6-19), 0, 37.5, 75, 150 mg/kg bw/day | Maternal: small increase in liver and kidney weight. No fetal effects. | [11] |
| Rabbit | Not specified | Not specified | Basis for proposed German classification of reproductive toxicity | [22] |
TFA is rapidly absorbed orally and distributed via the blood.[6][17] It can cross the placental barrier.[17] Elimination occurs primarily through urine and bile, and it is subject to enterohepatic circulation.[10][17] TFA is not considered to bioaccumulate in fatty tissues.[6]
Mechanism of Action
While not a toxicological pathway, the primary mechanism of action for Glutaurine involves its role as a neuromodulator. It is suggested to protect neurons against glutamate (B1630785) excitotoxicity by preventing membrane depolarization, which in turn reduces the influx of calcium through voltage-gated calcium channels and NMDA receptors.[23]
The mild liver hypertrophy observed in animal studies with TFA is suggested to be mediated by weak peroxisome proliferation.[8][9] This mechanism is not considered to be directly relevant to humans, as human liver cells are less responsive to peroxisome proliferator-activated receptor α-agonists compared to rodents.[9]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. The following represents a generalized workflow for a standard oral toxicity study, based on OECD guidelines, which would be applicable for such an evaluation.
Conclusion
The toxicological profile of this compound remains largely uncharacterized. While Glutaurine is a biologically active molecule with a focus on neuromodulatory effects, there is a significant lack of safety and toxicity data. Trifluoroacetic Acid, the counter-ion, has low acute toxicity and is not genotoxic. The primary target organ for TFA in repeated-dose animal studies is the liver, though the relevance of the proposed mechanism to humans is questionable. Conflicting information exists regarding its reproductive and developmental toxicity, warranting further investigation.
Given the absence of data on the combined entity, a comprehensive risk assessment for this compound cannot be performed. It is recommended that specific toxicological studies be conducted on this compound to determine its safety profile.
References
- 1. Glutaurine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fluorocarbons.org [fluorocarbons.org]
- 10. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review [mdpi.com]
- 11. health.hawaii.gov [health.hawaii.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. shop.neofroxx.com [shop.neofroxx.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. csl.noaa.gov [csl.noaa.gov]
- 19. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 20. ozone.unep.org [ozone.unep.org]
- 21. Reproductive and developmental toxicity of degradation products of refrigerants in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Germany’s Linkage of TFA to Reproductive Toxicity Officially Submitted to EU - PfasfreeHeatingCooling [pfasfreecoolingheating.eu]
- 23. Mode of action of taurine as a neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Litoralon TFA: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize the quantitative data on the efficacy of Litoralon TFA from the available preliminary studies.
Table 1: Efficacy of Litoralon TFA in Electroshock-Induced Amnesia in Rats
| Treatment Schedule | Dose (µg) | Outcome | Retest Time | Source |
| Before Electroconvulsive Shock | 1-20 | Ineffective | 24h and 48h | |
| Before Electroconvulsive Shock | 50 | Attenuated amnesia | 24h and 48h | |
| Immediately After Electroconvulsive Shock | 1 | Effective in attenuating amnesia | 24h and 48h | |
| Immediately After Electroconvulsive Shock | 10 | Effective in attenuating amnesia | 24h and 48h | |
| 1 hour before Retesting | Not specified | Ineffective | 24h and 48h |
Table 2: Effects of Litoralon TFA on Thyroid Hormones in Rats
| Treatment Duration | Dose | Effect on Triiodothyronine (T3) | Effect on Thyroxine (T4) | Effect on TSH | Source |
| Acute (24 hours) | Dose-dependent | Depressed plasma levels | Not significantly affected | Elevated | |
| Chronic (2 weeks) | Not specified | Significantly increased levels | Not significantly altered | Implied secondary increase |
Table 3: Antiepileptic Action of Litoralon TFA in Amygdala-Kindled Rats
| Compound | Administration Route | Outcome | Duration of Effect | Source |
| γ-glutamyltaurine | Intra-amygdaloid injection | Strongly suppressed seizures | Up to 3 days | |
| Taurine (B1682933) | Intra-amygdaloid injection | Relatively weak suppressive effects | Not specified |
Experimental Protocols
Detailed experimental protocols from the original studies are not available. The following are representative, modern protocols for the key experimental models used in the preliminary evaluation of Litoralon TFA.
Electroconvulsive Shock (ECS)-Induced Amnesia Model in Rats
This model is used to assess the effects of compounds on memory consolidation.
Objective: To induce retrograde amnesia for a recently acquired task and to evaluate the potential of a test compound to attenuate this amnesia.
Materials:
-
Male Sprague Dawley rats (200-250g)
-
Passive avoidance apparatus
-
ECS generator with ear-clip electrodes
-
Test compound (Litoralon TFA) and vehicle
Procedure:
-
Habituation: Allow rats to acclimate to the laboratory environment for at least one week.
-
Training (Passive Avoidance Task):
-
Place a rat in the light compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
ECS Administration:
-
Immediately or at a specified time after training, administer ECS (e.g., 60 mA, 100 pulses/sec, 0.5 sec duration) via ear-clip electrodes.[3]
-
A control group receives sham ECS (electrodes attached but no current delivered).
-
-
Compound Administration:
-
Administer Litoralon TFA or vehicle at various doses and time points relative to the ECS (e.g., before or after).
-
-
Retention Testing:
-
24 and 48 hours after the training/ECS, place the rat back in the light compartment and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
Longer latencies indicate better memory retention.
-
-
Data Analysis:
-
Compare the latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Amygdala Kindling Model of Epilepsy in Rats
This model is used to study the development of seizures and to evaluate the efficacy of potential antiepileptic drugs.[4][5][6][7]
Objective: To induce a stable, kindled seizure state in rats and to assess the ability of a test compound to suppress these seizures.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Stimulator and EEG recording system
-
Test compound (Litoralon TFA) and vehicle
Procedure:
-
Electrode Implantation:
-
Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala.
-
-
Kindling Development:
-
After a recovery period, deliver a daily electrical stimulus (e.g., 1-second train of 60 Hz sine waves at an initial intensity of 50 µA) to the amygdala.
-
Monitor the behavioral seizure severity using Racine's scale and record the afterdischarge duration via EEG.[6]
-
Continue daily stimulation until a stable, fully kindled state (e.g., five consecutive Stage 5 seizures) is achieved.
-
-
Compound Administration:
-
Once kindled, administer Litoralon TFA or vehicle via the desired route (e.g., intra-amygdaloid injection).
-
-
Seizure Testing:
-
At specified times after compound administration, deliver the electrical stimulus to the amygdala.
-
Record the seizure severity and afterdischarge duration.
-
-
Data Analysis:
-
Compare seizure scores and afterdischarge durations between pre- and post-treatment conditions, and between compound- and vehicle-treated groups.
-
Measurement of Thyroid Hormones (T3, T4, TSH) in Rat Serum
Objective: To quantify the levels of circulating thyroid hormones and thyroid-stimulating hormone in response to treatment with a test compound.
Materials:
-
Rat serum samples
-
Commercially available ELISA kits for rat T3, T4, and TSH[8][9][10][11][12]
-
Microplate reader
Procedure (General ELISA Protocol):
-
Sample Collection: Collect blood from rats at specified time points after acute or chronic administration of Litoralon TFA or vehicle. Separate the serum and store at -80°C until analysis.
-
Assay:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as per the kit instructions (e.g., 1-2 hours at 37°C or overnight at 4°C).[8]
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentrations of T3, T4, and TSH in the samples by interpolating their absorbance values from the standard curve.
-
Compare the hormone levels between treatment groups using statistical analysis.
-
Primary Rat Thymus Cell Culture
This in vitro model allows for the study of the direct effects of a compound on thymic cells.[13][14][15][16][17]
Objective: To isolate and culture primary cells from the rat thymus to assess the effects of Litoralon TFA on cell growth and morphology.
Materials:
-
Thymus glands from young rats
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Collagenase, DNase I
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Thymus Isolation: Aseptically dissect the thymus glands from euthanized rats.
-
Tissue Dissociation:
-
Mince the thymus tissue into small pieces.
-
Digest the tissue fragments with a solution containing collagenase and DNase I to obtain a single-cell suspension.
-
-
Cell Culture:
-
Plate the cells in culture flasks or plates with the appropriate culture medium.
-
Incubate the cells at 37°C in a 5% CO2 atmosphere.
-
-
Treatment:
-
Once the cells have adhered and started to grow, treat them with various concentrations of Litoralon TFA or vehicle.
-
-
Assessment:
-
Monitor the cultures for changes in cell morphology, proliferation (e.g., using a cell counting assay), and viability (e.g., using a trypan blue exclusion assay).
-
-
Data Analysis:
-
Quantify the observed effects and compare the different treatment groups.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the observed effects of Litoralon TFA have not been fully elucidated. However, the available evidence points towards two primary pathways: modulation of the glutamatergic system and influence on the hypothalamic-pituitary-thyroid axis.
Modulation of Excitatory Aminoacidergic Neurotransmission
Litoralon TFA is proposed to act as an endogenous modulator of excitatory aminoacidergic neurotransmission, likely through the N-methyl-D-aspartate (NMDA) receptor.[1][2] This is supported by its structural similarity to glutamate (B1630785) and taurine, both of which interact with NMDA receptors.
Caption: Proposed modulation of NMDA receptor signaling by Litoralon TFA.
Influence on the Hypothalamic-Pituitary-Thyroid (HPT) Axis
The observed effects of Litoralon TFA on thyroid hormone levels suggest an interaction with the HPT axis. The acute elevation of TSH followed by a chronic increase in T3 may indicate a complex, time-dependent modulation of this hormonal feedback loop.
Caption: Hypothesized influence of Litoralon TFA on the HPT axis.
Conclusion
The preliminary studies on Litoralon TFA (γ-L-glutamyl-taurine) indicate its potential as a bioactive compound with effects on the central nervous system and the endocrine system. The anti-amnesic and antiepileptic properties observed in rat models, along with its influence on thyroid hormone regulation, warrant further investigation. The likely mechanism of action involves the modulation of glutamatergic neurotransmission, a key pathway in many neurological functions and disorders. However, the available data is limited, and modern, comprehensive studies are required to fully elucidate the efficacy, safety, and molecular mechanisms of Litoralon TFA. This technical guide serves as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing dipeptide.
References
- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Acute and Chronic Electroconvulsive Shock on 5-Hydroxytrypamine 6 Receptor Immunoreactivity in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 5. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 6. Amygdala Kindling [bio-protocol.org]
- 7. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. TSH Testing in Rats - TSH Rat ELISA Instruction [rmdiagnostics.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. Rat Thyroid Stimulating Hormone ELISA | BioVendor R&D [biovendor.com]
- 11. alpco.com [alpco.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Isolation of Highly Viable Thymic Epithelial Cells for Use in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation, Characterization, and Reaggregate Culture of Thymic Epithelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Preparation and Applications of Organotypic Thymic Slice Cultures [jove.com]
- 16. Culture of Mouse Thymic Epithelial Cells in Serum-Free Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Cultured Human Thymic-Derived Cells Display Medullary Thymic Epithelial Cell Phenotype and Functionality [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Glutaurine TFA in Rats
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols are a synthesis of available scientific literature and general best practices for in vivo studies in rats. No specific, validated protocol for the administration of Glutaurine (B1671674) TFA was found in the public domain. Therefore, researchers should treat this document as a guideline and conduct dose-finding and safety studies before commencing full-scale experiments. The trifluoroacetate (B77799) (TFA) salt may have its own biological effects and toxicity, which should be considered in the experimental design.[1][2][3][4]
Introduction to Glutaurine (γ-L-glutamyl-taurine)
Glutaurine, also known as γ-L-glutamyl-taurine, is a dipeptide found in the parathyroid gland and the brain of mammals.[5][6] It is believed to be formed in vivo through the action of γ-glutamyl transpeptidase.[5][6][7] Research suggests that glutaurine has a range of biological activities, including effects on the central nervous system and hormonal regulation.[5][6][8] In rats, it has been shown to influence thyroid hormone levels.[8] Specifically, acute administration depressed plasma triiodothyronine (T3) levels, while chronic administration led to an increase in T3 levels.[8] Glutaurine is also suggested to act as a modulator in excitatory aminoacidergic neurotransmission.[5]
Considerations for TFA Salt Formulation
Trifluoroacetic acid (TFA) is often used in the synthesis and purification of peptides, resulting in a TFA salt form of the final product.[4] While common, the TFA counter-ion itself can have biological effects and potential toxicity.[1][2][3][4] Studies in rats have shown that high doses of TFA can lead to hepatic effects.[1] Therefore, it is crucial to include a vehicle control group that receives the vehicle with an equivalent amount of TFA to that present in the highest dose of Glutaurine TFA administered. This will help to distinguish the effects of glutaurine from the effects of the TFA salt.
Experimental Protocols
Materials and Reagents
-
This compound (ensure purity and characterization)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))
-
Trifluoroacetic acid (TFA) for vehicle control
-
Male/Female Wistar or Sprague-Dawley rats (specify strain, age, and weight)
-
Standard laboratory equipment for animal handling and administration (e.g., syringes, gavage needles, etc.)
Recommended Administration Routes
The choice of administration route will depend on the research question. Based on studies with glutaurine, taurine (B1682933), and other peptides in rats, the following routes can be considered:
-
Intraperitoneal (IP) Injection: Suitable for systemic administration and relatively easy to perform.
-
Subcutaneous (SC) Injection: Another common route for systemic delivery, often providing slower absorption than IP.
-
Oral Gavage (PO): To investigate the oral bioavailability and effects after gastrointestinal absorption.
-
Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies.
-
Intraventricular (ICV) Injection: For direct administration to the brain, bypassing the blood-brain barrier, as has been done with labeled taurine to study glutaurine formation.[7]
Dosing and Administration Schedule
Dosing will be highly dependent on the specific research goals. The following tables provide a summary of doses used in studies with glutaurine, taurine, and TFA in rats, which can serve as a starting point for dose-range finding studies.
Table 1: Summary of Glutaurine and Taurine Dosing in Rats
| Compound | Dose | Administration Route | Duration | Key Finding | Reference |
| Glutaurine | Dose-dependent | Not specified | Acute (24 hr) | Depressed plasma T3 levels | [8] |
| Glutaurine | Not specified | Not specified | Chronic (2 wk) | Increased plasma T3 levels | [8] |
| Taurine | 30 and 300 mg/kg | Oral | Single dose | Rapidly absorbed and excreted | [9] |
| Taurine | 50, 250, 500 mg/kg | Intragastric | 60 days | Altered GSH levels and enzyme activities | [10] |
| Taurine | 25 g/L in drinking water | Oral | Gestation & Lactation | Normalized islet vascularization in LP diet | [11] |
| Taurine | 10-997 mg/kg | Oral | Single dose | Investigated intestinal absorption | [12][13][14] |
| Taurine | 1-30 mg/kg | Intravenous | Single dose | Pharmacokinetic studies | [12][13][14] |
Table 2: Summary of TFA Administration in Rats
| Compound | Dose | Administration Route | Duration | Key Finding | Reference |
| TFA | 10 or 25 mg/kg | Oral | Single dose | No effect on body weight or testes | [1] |
| TFA | 150 mg/kg/day | Not specified | 5-6 days | Decreased hepatic glycogen, liver weight | [1] |
| TFA | 37.5, 75, 150 mg/kg/day | Gavage | Gestational day 6-19 | Increased liver and kidney weights in dams | [15] |
Proposed Dosing Strategy for this compound:
-
Dose-Range Finding Study: Start with a wide range of doses (e.g., 1, 10, 100 mg/kg) to determine the maximum tolerated dose (MTD) and identify a pharmacologically active range.
-
Acute vs. Chronic Studies: The experimental design should be based on the literature, which suggests different effects of glutaurine with acute versus chronic administration.[8]
Preparation of Dosing Solutions
-
Calculate the required amount of this compound based on the desired dose and the body weight of the rats.
-
Dissolve the this compound in the chosen sterile vehicle (e.g., saline). Ensure complete dissolution. The stability of the peptide in solution should be considered.
-
For the vehicle control group, add an amount of TFA to the vehicle that is equivalent to the amount of TFA in the highest dose of this compound.
-
Prepare fresh solutions on the day of administration unless stability data indicates otherwise.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study of this compound in rats.
Caption: Experimental workflow for in vivo administration of this compound in rats.
Potential Signaling Pathways
While the precise signaling pathways of glutaurine are not fully elucidated, its effects on the central nervous system and hormonal regulation suggest potential interactions with several systems.[5] Given its composition of glutamate (B1630785) and taurine, it may influence glutamatergic and taurinergic pathways.
The following diagram illustrates a hypothetical signaling pathway based on the known biological activities of glutaurine and its constituent amino acids.
Caption: Potential signaling pathways influenced by Glutaurine.
Conclusion
The in vivo administration of this compound in rats requires a carefully designed protocol that considers the potential biological activities of both the glutaurine dipeptide and the TFA counter-ion. Researchers should begin with dose-range finding studies and always include appropriate vehicle controls. The information and protocols provided herein offer a foundation for developing robust and well-controlled experiments to investigate the physiological and pharmacological effects of this compound.
References
- 1. csl.noaa.gov [csl.noaa.gov]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. genscript.com [genscript.com]
- 5. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of gamma-glutamyl-taurine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption, tissue distribution, metabolism and elimination of taurine given orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Taurine supplementation of a low protein diet fed to rat dams normalizes the vascularization of the fetal endocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral and intravenous pharmacokinetics of taurine in sprague-dawley rats: the influence of dose and the possible involvement of the proton-coupled amino acid transporter, PAT1, in oral taurine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral and intravenous pharmacokinetics of taurine in sprague‐dawley rats: the influence of dose and the possible involvement of the proton‐coupled amino acid transporter, PAT1, in oral taurine absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
Application Notes and Protocols for Litoralon TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litoralon, also known as Glutaurine or γ-L-glutamyl-taurine, is a dipeptide with demonstrated neuroprotective properties, particularly in models of amnesia and epilepsy. The trifluoroacetate (B77799) (TFA) salt of Litoralon is a common formulation used in research settings. These application notes provide a summary of the available data on the effective dosage of Litoralon TFA in rodent models and offer detailed protocols for its use in mouse models of amnesia and epilepsy. It is important to note that while some data exists for rat models, mouse-specific dosage and administration protocols are less documented and may require optimization.
Mechanism of Action
Litoralon is believed to exert its neuroprotective effects through the modulation of excitatory amino acid neurotransmission. Evidence suggests that it acts as an endogenous modulator at N-methyl-D-aspartate (NMDA) receptors.[1] The taurine (B1682933) component of the dipeptide is also known to have neuroprotective capabilities, including the prevention of membrane depolarization, mitigation of neuronal excitotoxicity, and reduction of intracellular calcium influx, which can inhibit apoptotic pathways.
Signaling Pathway of Litoralon in Neuroprotection
Caption: Litoralon's proposed neuroprotective signaling pathway.
Data Presentation: Effective Dosage of Litoralon in Rodent Models
The following table summarizes the available quantitative data on the effective dosage of Litoralon from studies in rodent models. Note the predominance of data from rat studies, which should be used as a starting point for designing mouse experiments.
| Animal Model | Application | Compound | Dosage Range | Route of Administration | Observed Effect | Reference |
| Rat | Electroshock-induced amnesia | Litoralon (Glutaurine) | 1 - 50 µ g/rat | Oral (p.o.) | Attenuation of amnesia | Balázs M, et al. (1988) |
| Rat | Hormonal regulation | Litoralon (Glutaurine) | 100 - 3000 µg/kg | Intraperitoneal (i.p.) | Reduction of T3 blood levels | Baskin S, et al. (1987) |
| Rat | Epilepsy | γ-L-glutamyl-taurine | Not specified | Intra-amygdaloid injection | Potent and long-lasting antiepileptic action | Uemura S, et al. (1992) |
| Rat | Genoprotection | Litoralon | 0.83 mg/kg | Not specified (Pretreatment) | Prevention of mitomycin C-induced micronucleus formation | Not specified |
Experimental Protocols
The following are detailed protocols for the application of Litoralon TFA in mouse models of amnesia and epilepsy. These protocols are based on established methodologies and should be adapted to specific experimental needs.
Protocol 1: Evaluation of Litoralon TFA in a Mouse Model of Scopolamine-Induced Amnesia
1. Objective: To assess the effective dosage of Litoralon TFA in preventing memory impairment induced by scopolamine (B1681570) in mice using a passive avoidance test.
2. Materials:
-
Litoralon TFA
-
Scopolamine hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Passive avoidance apparatus
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
3. Experimental Workflow:
Caption: Experimental workflow for the scopolamine-induced amnesia model.
4. Detailed Procedure:
-
Drug Preparation:
-
Dissolve Litoralon TFA in sterile saline to achieve desired concentrations (e.g., 10, 50, 100 µg/kg body weight). The oral route is suggested based on rat studies.
-
Dissolve scopolamine hydrobromide in sterile saline to a concentration of 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume.
-
-
Animal Groups:
-
Group 1: Vehicle (Saline p.o. + Saline i.p.)
-
Group 2: Scopolamine control (Saline p.o. + Scopolamine i.p.)
-
Group 3-5: Litoralon TFA treatment (e.g., 10, 50, 100 µg/kg p.o. + Scopolamine i.p.)
-
-
Administration:
-
Administer Litoralon TFA or vehicle orally (p.o.) to the respective groups.
-
30 minutes after Litoralon TFA administration, administer scopolamine (1 mg/kg) or vehicle intraperitoneally (i.p.).
-
-
Passive Avoidance Test:
-
Training Trial (30 minutes post-scopolamine):
-
Place each mouse in the illuminated compartment of the passive avoidance apparatus.
-
After a 30-second habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Trial (24 hours after training):
-
Place each mouse back into the illuminated compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency), with a cutoff time of 300 seconds.
-
-
-
Data Analysis:
-
Compare the step-through latencies between the different groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in step-through latency in the Litoralon TFA-treated groups compared to the scopolamine control group indicates an anti-amnesic effect.
-
Protocol 2: Evaluation of Litoralon TFA in a Mouse Model of Pentylenetetrazole (PTZ)-Induced Seizures
1. Objective: To determine the effective dosage of Litoralon TFA in protecting against seizures induced by pentylenetetrazole (PTZ) in mice.
2. Materials:
-
Litoralon TFA
-
Pentylenetetrazole (PTZ)
-
Sterile saline solution (0.9% NaCl)
-
Male CD-1 or similar strain mice (6-8 weeks old)
-
Observation chambers
-
Syringes and needles for intraperitoneal injection
3. Experimental Workflow:
Caption: Experimental workflow for the PTZ-induced seizure model.
4. Detailed Procedure:
-
Drug Preparation:
-
Dissolve Litoralon TFA in sterile saline to achieve desired concentrations. Based on rat data for other systemic effects, a starting range of 100 - 1000 µg/kg body weight administered intraperitoneally (i.p.) could be explored.
-
Dissolve PTZ in sterile saline to a concentration that will deliver a convulsant dose (e.g., 60 mg/kg) in a standard injection volume (e.g., 10 mL/kg).
-
-
Animal Groups:
-
Group 1: Vehicle (Saline i.p. + Saline i.p.)
-
Group 2: PTZ control (Saline i.p. + PTZ i.p.)
-
Group 3-5: Litoralon TFA treatment (e.g., 100, 300, 1000 µg/kg i.p. + PTZ i.p.)
-
-
Administration:
-
Administer Litoralon TFA or vehicle intraperitoneally (i.p.) to the respective groups.
-
30 minutes after Litoralon TFA administration, administer PTZ (e.g., 60 mg/kg) intraperitoneally (i.p.).
-
-
Seizure Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the mice continuously for 30 minutes and record the following parameters:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Duration of seizures.
-
Seizure severity score (e.g., using the Racine scale).
-
-
-
Data Analysis:
-
Compare the seizure parameters between the different groups using appropriate statistical analyses. A delay in seizure onset, reduction in seizure duration or severity in the Litoralon TFA-treated groups compared to the PTZ control group indicates an anticonvulsant effect.
-
Conclusion
The available evidence suggests that Litoralon TFA is a promising compound for neuroprotection in models of amnesia and epilepsy. While definitive mouse-specific dosage data is limited, the provided protocols, based on findings in rats and general pharmacological principles, offer a solid foundation for initiating studies in mouse models. Researchers are encouraged to perform dose-response studies to determine the optimal effective dosage of Litoralon TFA for their specific mouse model and experimental paradigm.
References
Application Notes and Protocols: Preparing Glutaurine TFA Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glutaurine, also known as γ-L-Glutamyltaurine, is an endogenous dipeptide composed of glutamic acid and taurine (B1682933).[1][2] Initially discovered in the parathyroid gland and later in the mammalian brain, it is investigated for its potential antiepileptic and anti-amnesic properties.[1][3] Glutaurine is believed to act as an endogenous modulator of excitatory aminoacidergic neurotransmission.[4] For in vitro studies, Glutaurine is often supplied as a trifluoroacetate (B77799) (TFA) salt, a byproduct of the purification process.
These application notes provide a comprehensive guide for the preparation and use of Glutaurine TFA in cell culture experiments. The protocols emphasize critical handling and preparation steps to ensure solution stability, sterility, and experimental reproducibility, while also addressing the potential biological effects of the TFA counter-ion.
Quantitative Data Summary
The following tables summarize the key physicochemical properties, solubility, and storage conditions for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₅F₃N₂O₈S | [3][5] |
| Molecular Weight | 368.28 g/mol | [3][5] |
| Appearance | White to off-white solid | [3] |
| Synonyms | Litoralon TFA, γ-Glutamyltaurine TFA | [2][3][6] |
| CAS Number | 56488-60-9 (for Glutaurine) |[1][2] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Reference |
|---|---|---|---|
| Water (H₂O) | 125 mg/mL (339.42 mM) | Requires sonication for complete dissolution. | [3][5][6] |
| PBS (pH 7.2) | 10 mg/mL (27.15 mM) | |[2] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions | Reference |
|---|---|---|---|---|
| Solid Powder | -20°C | Long-term | Store sealed, protected from moisture. | [3][6] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [3][7] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |[3][7] |
Critical Considerations for Cell Culture
2.1 The Dual Role of Glutaurine's Components Glutaurine is a dipeptide that releases L-glutamine and taurine upon hydrolysis.
-
L-Glutamine: This amino acid is a critical nutrient for most cultured cells. It serves as a primary energy source by replenishing the TCA cycle (a process known as anaplerosis) and acts as a key nitrogen donor for the synthesis of nucleotides, amino acids, and other essential biomolecules.[8][9][10]
-
Taurine: This β-amino acid is involved in various cellular processes. Studies have shown that taurine can modulate signaling pathways, including the ERK cascade, which can lead to the activation of transcription factors like Ets-1.[11]
2.2 Instability of the Glutamine Moiety L-glutamine is notoriously unstable in liquid cell culture media, especially at 37°C. It spontaneously degrades into pyroglutamate (B8496135) and ammonia (B1221849).[8][12][13] The accumulation of ammonia can be toxic to cells, potentially affecting cell viability, growth rates, and even protein glycosylation.[12][13] Therefore, it is recommended to add this compound solutions to the culture medium immediately before use or to use a more stable dipeptide form if only the glutamine effect is desired.[12]
2.3 Potential Cytotoxicity of the TFA Counter-ion Trifluoroacetic acid (TFA) is commonly used in the reverse-phase HPLC purification of peptides, resulting in the final product being a TFA salt. It is crucial to recognize that the TFA counter-ion is not biologically inert.
-
Inhibition of Cell Proliferation: Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[14] This can mask or alter the true biological effect of the peptide being studied.
-
Calculating Final TFA Concentration: Researchers must calculate the molar concentration of TFA in their final working solution to assess potential off-target effects. For every mole of this compound, there is one mole of TFA.
-
Mitigation Strategy: For sensitive applications or when studying cellular proliferation, it is highly recommended to convert the peptide from a TFA salt to a more biocompatible salt, such as a hydrochloride (HCl) salt, before use.[14]
Experimental Protocols
Safety Precautions: Trifluoroacetic acid is corrosive and hygroscopic.[15] this compound powder and concentrated solutions should be handled in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 100 mM in Water)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weighing: Tare a sterile, RNase/DNase-free microcentrifuge tube or conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (MW: 368.28 g/mol ).
-
Calculation Example: For 1 mL of a 100 mM stock solution, you need:
-
0.1 mol/L * 0.001 L * 368.28 g/mol = 0.0368 g = 36.83 mg.
-
-
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the tube containing the powder. Vortex thoroughly.
-
Sonication: If the compound does not dissolve completely, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes or until the solution is clear.[3][6]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.[3][7] This step is critical for removing any potential bacterial contamination.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[3][7]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature or on ice immediately before use.
-
Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium using the formula: M₁V₁ = M₂V₂ .
-
M₁ = Concentration of the stock solution (e.g., 100 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
M₂ = Desired final concentration in the medium (e.g., 1 mM)
-
V₂ = Final volume of the cell culture medium (e.g., 10 mL)
-
Calculation Example: To prepare 10 mL of medium with a final this compound concentration of 1 mM:
-
V₁ = (1 mM * 10 mL) / 100 mM = 0.1 mL = 100 µL.
-
-
-
Addition to Medium: Aseptically add the calculated volume (100 µL) of the stock solution to your pre-warmed cell culture medium (9.9 mL). Mix gently by pipetting or swirling the flask/plate.
-
Immediate Use: Use the complete medium containing this compound immediately to minimize the degradation of the glutamine component.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and potential signaling pathways associated with Glutaurine.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Potential signaling pathways influenced by Glutaurine's components.
References
- 1. Glutaurine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. gentaur.com [gentaur.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 9. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. mdpi.com [mdpi.com]
- 12. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 13. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 14. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. carlroth.com [carlroth.com]
HPLC method for Glutaurine TFA quantification
An HPLC Method for the Quantification of Glutaurine TFA
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaurine, or γ-L-glutamyl-taurine, is a naturally occurring dipeptide found in various mammalian tissues, including the parathyroid gland and the brain.[1][2] It is composed of L-glutamic acid and taurine.[1][2] Glutaurine is investigated for its potential neuroprotective and biological activities.[1] For research and development purposes, accurate and robust analytical methods are essential for the quantification of Glutaurine in various samples. Glutaurine is often available as a trifluoroacetic acid (TFA) salt (this compound), which is a common counter-ion for peptides and facilitates its handling and solubility.[3]
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Glutaurine, using TFA as an ion-pairing agent in the mobile phase to ensure optimal peak shape and retention on a C18 stationary phase. The method is suitable for the determination of Glutaurine in bulk drug substance or simple formulations.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water, 18.2 MΩ·cm or higher purity
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 30 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A. Mix thoroughly.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with Mobile Phase A to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Example concentrations: 10, 25, 50, 100, and 200 µg/mL.
-
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of Mobile Phase A to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Data Presentation
The following table summarizes the expected quantitative data for the . This data is representative and may vary depending on the specific instrumentation and column used.
| Parameter | Result |
| Retention Time (min) | ~ 4.5 |
| Linearity (R²) | ≥ 0.999 |
| Range (µg/mL) | 10 - 200 |
| Limit of Detection (LOD) (µg/mL) | 2.5 |
| Limit of Quantification (LOQ) (µg/mL) | 10 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
Caption: Workflow for this compound quantification by RP-HPLC.
References
Application Notes and Protocols for Glutaurine TFA in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaurine (γ-L-glutamyl-taurine), also known as Litoralon, is a dipeptide with known neuromodulatory properties, including antiepileptic and anti-amnesic effects.[1] When utilized in experimental settings, it is often in the form of Glutaurine Trifluoroacetate (B77799) (TFA). Understanding the electrophysiological effects of Glutaurine TFA is crucial for elucidating its mechanism of action and therapeutic potential.
These application notes provide a comprehensive guide for investigating the effects of this compound using patch clamp electrophysiology. It is critical to recognize that this compound is a compound salt, and its observed effects may result from the combined or independent actions of Glutaurine and the trifluoroacetate (TFA) counter-ion. TFA has been shown to be biologically active, acting as an allosteric modulator of glycine (B1666218) receptors and an activator of ATP-sensitive potassium (K-ATP) channels. Therefore, appropriate controls are essential for interpreting experimental results.
Potential Targets and Mechanism of Action
Based on existing literature, this compound may modulate neuronal excitability through several potential targets:
-
Excitatory Amino Acid Receptors: Gamma-L-glutamyltaurine has been shown to modulate excitatory aminoacidergic neurotransmission, with evidence suggesting it may act on N-methyl-D-aspartate (NMDA) receptors.[1][2][3] It has been observed to inhibit glutamate- and kainate-activated calcium influx in cerebellar granule cells.[2]
-
Glycine Receptors: The TFA component of the compound is a known allosteric modulator of glycine receptors.
-
ATP-Sensitive Potassium (K-ATP) Channels: TFA can also activate K-ATP channels.
Data Presentation
The following table summarizes the available quantitative data for the effects of gamma-L-glutamyltaurine. Researchers should aim to generate more comprehensive dose-response data for this compound.
| Parameter | Test System | Concentration | Observed Effect | Reference |
| Glutamate-evoked intracellular Ca2+ increase | Cerebellar slices | 0.1 mM | Marked inhibition | [2] |
| Kainate-activated cGMP formation | Cerebellar slices | 0.1 mM | Marked inhibition | [2] |
| K+-stimulated [3H]glutamate release | Cerebral cortical slices | 0.1 mM | 25% enhancement | [2] |
| Glutamate uptake | Crude brain synaptosomal preparations | 1 mM | ~10% inhibition | [2] |
Experimental Protocols
Due to the absence of a standardized, published patch clamp protocol for this compound, the following are proposed methodologies based on its potential targets. It is recommended to adapt these protocols based on the specific cell type and recording equipment.
Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor-Mediated Currents
This protocol is designed to assess the effect of this compound on NMDA receptor-mediated currents in cultured neurons (e.g., primary hippocampal or cortical neurons).
1. Cell Preparation:
-
Culture primary neurons on glass coverslips.
-
Use neurons between 10 and 14 days in vitro for mature receptor expression.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 Glucose, 0.001 TTX, 0.1 Picrotoxin. pH adjusted to 7.4 with NaOH. Glycine (10 µM) should be included as a co-agonist for NMDA receptors. A Mg2+-free external solution can be used to relieve the voltage-dependent magnesium block of NMDA receptors.
-
Internal Solution (in mM): 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Obtain a whole-cell patch clamp configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply NMDA (e.g., 100 µM) and Glycine (10 µM) to elicit a baseline inward current.
-
After establishing a stable baseline, co-apply this compound at various concentrations with the NMDA/Glycine solution.
-
To investigate voltage-dependency, record I-V (current-voltage) relationships by applying voltage ramps or steps.
Protocol 2: Investigating Effects on Glycine and K-ATP Channels (Control for TFA)
To isolate the effects of the TFA moiety, parallel experiments should be conducted with sodium trifluoroacetate.
For Glycine Receptors:
-
Cell Type: Use cells expressing glycine receptors (e.g., spinal cord neurons or a heterologous expression system like HEK293 cells transfected with GlyR subunits).
-
External Solution: Standard external solution.
-
Internal Solution: Standard internal solution.
-
Procedure:
-
Hold the cell at -60 mV.
-
Apply a sub-maximal concentration of glycine (e.g., 10-30 µM) to establish a baseline current.
-
Co-apply this compound or sodium trifluoroacetate with glycine to observe any modulation of the glycine-evoked current.
-
For K-ATP Channels:
-
Cell Type: Use cells known to express K-ATP channels (e.g., substantia nigra neurons or pancreatic beta-cells).
-
External Solution: Standard external solution with varying glucose concentrations to modulate K-ATP channel activity.
-
Internal Solution: A low-ATP internal solution to promote K-ATP channel opening (e.g., 0.1 mM ATP).
-
Procedure:
-
Hold the cell at -60 mV.
-
Record baseline K-ATP currents.
-
Apply this compound or sodium trifluoroacetate to the bath and observe changes in the outward current.
-
Mandatory Visualizations
Caption: Experimental workflow for patch clamp analysis of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
Application Notes and Protocols: Glutaurine (gamma-L-glutamyl-taurine) in the Context of Seizure Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following application notes address the role of Glutaurine (gamma-L-glutamyl-taurine) in the context of seizure research in animal models. Based on a comprehensive review of the current scientific literature, it is crucial to note that Glutaurine and its salt forms, such as Glutaurine TFA (Trifluoroacetate), are not used to induce seizures. In fact, evidence strongly indicates that Glutaurine possesses significant anti-convulsant and anti-epileptic properties .
This document will summarize the known effects of Glutaurine on the central nervous system, detail its modulatory role in excitatory neurotransmission, and provide protocols for investigating its anti-convulsant potential. For researchers seeking to induce seizures, a brief overview of established chemical convulsants is provided in the appendix.
Application Note 1: Anti-convulsant Properties of Glutaurine in Animal Models
Contrary to inducing seizures, Glutaurine has demonstrated potent and long-lasting anti-epileptic effects in established animal models of epilepsy. A key study in amygdala-kindled rats, a model for temporal lobe epilepsy, showed that direct intra-amygdaloid injections of Glutaurine strongly suppressed seizures.[1] The anti-convulsant effect was notably more potent and longer-lasting than that of its constituent amino acid, taurine (B1682933).[1]
Key Findings:
-
Potent Seizure Suppression: Glutaurine significantly suppressed seizures in kindled rats.[1]
-
Long-Lasting Action: The anti-epileptic effect persisted for as long as three days after a single injection.[1]
-
Superiority to Taurine: Glutaurine was found to be much more potent than taurine in suppressing epileptic seizures when administered directly at the seizure focus.[1]
Quantitative Data Summary: Anti-convulsant Effects of Intra-amygdaloid Glutaurine
| Animal Model | Compound | Administration Route | Key Outcome | Duration of Effect | Reference |
| Amygdala-Kindled Rats | Glutaurine | Intra-amygdaloid injection | Strong suppression of seizures | Up to 3 days | [1] |
| Amygdala-Kindled Rats | Taurine | Intra-amygdaloid injection | Weak suppression of seizures | Not specified | [1] |
Application Note 2: In-Vitro Effects of Glutaurine on Excitatory Neurotransmission
While in-vivo data points to anti-convulsant activity, in-vitro studies reveal a more complex, modulatory role for Glutaurine at the synaptic level. These studies show that Glutaurine can influence several stages of excitatory aminoacidergic neurotransmission.[2]
Key In-Vitro Findings:
-
Enhanced Glutamate (B1630785) Release: At a concentration of 0.1 mM, Glutaurine was found to enhance the potassium-stimulated release of glutamate from cerebral cortical slices by 25%.[2]
-
Inhibition of Glutamate Uptake: Glutaurine slightly inhibited the uptake of glutamate into crude brain synaptosomal preparations (approximately 10% inhibition at 1 mM).[2]
-
Inhibition of Glutamate-Activated Calcium Influx: Despite the above effects, Glutaurine significantly inhibited the influx of calcium into cerebellar granular cells that is normally activated by glutamate and its agonists.[2]
-
Inhibition of Downstream Signaling: The glutamate-evoked increase in free intracellular calcium and the kainate-activated formation of cGMP in cerebellar slices were both markedly inhibited by 0.1 mM Glutaurine.[2]
These findings suggest that while Glutaurine may slightly increase the synaptic availability of glutamate, its predominant effect is the inhibition of postsynaptic excitatory signaling cascades. This inhibitory action on calcium influx and second messenger systems likely underlies the potent anti-convulsant effects observed in vivo.
Quantitative Data Summary: In-Vitro Effects of Glutaurine on Glutamatergic Neurotransmission
| Parameter | Preparation | Glutaurine Concentration | Observed Effect | Reference |
| K+-stimulated Glutamate Release | Cerebral Cortical Slices | 0.1 mM | 25% Enhancement | [2] |
| Glutamate Uptake | Crude Brain Synaptosomes | 1 mM | ~10% Inhibition | [2] |
| Glutamate-activated Ca2+ Influx | Cultured Cerebellar Granular Cells | 0.1 mM - 1 mM | Significant Inhibition | [2] |
| Kainate-activated cGMP formation | Cerebellar Slices | 0.1 mM | Marked Inhibition | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed modulatory role of Glutaurine at the glutamatergic synapse and a general workflow for testing its anti-convulsant properties.
Caption: Modulatory effects of Glutaurine at the glutamatergic synapse.
Caption: Workflow for testing Glutaurine's anti-convulsant effects.
Protocol: Investigating the Anti-convulsant Effects of Glutaurine
This protocol outlines a general procedure for evaluating the anti-convulsant properties of Glutaurine in a rodent model using Pentylenetetrazole (PTZ), a GABAA receptor antagonist that reliably induces clonic-tonic seizures.
1. Materials and Reagents
-
This compound
-
Pentylenetetrazole (PTZ)
-
Sterile Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (200-250g)
-
Injection syringes and needles (appropriate for intraperitoneal administration)
-
Observation chambers
-
Video recording equipment
-
EEG recording system (optional, for detailed electrophysiological analysis)
2. Animal Preparation and Acclimation
-
House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow animals to acclimate for at least one week prior to the experiment.
-
Handle animals daily for several days before the experiment to minimize stress.
3. Experimental Design
-
Groups:
-
Group 1: Vehicle Control (Saline + PTZ)
-
Group 2: Glutaurine Low Dose (e.g., 10 mg/kg, i.p.) + PTZ
-
Group 3: Glutaurine Medium Dose (e.g., 50 mg/kg, i.p.) + PTZ
-
Group 4: Glutaurine High Dose (e.g., 100 mg/kg, i.p.) + PTZ
-
-
Dosing: Doses are hypothetical and should be optimized in pilot studies. Dissolve this compound and PTZ in sterile saline. A common convulsant dose for PTZ is 60 mg/kg, i.p.
4. Procedure
-
Weigh each animal and calculate the required dose volumes.
-
Administer the calculated dose of this compound or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period of 30 minutes for the compound to be absorbed and distributed.
-
After the pre-treatment period, administer PTZ (60 mg/kg, i.p.).
-
Immediately place the animal in an individual observation chamber and start video recording.
-
Observe the animals continuously for 30 minutes for the onset and severity of seizures.
5. Data Collection and Analysis
-
Seizure Latency: Record the time from PTZ injection to the onset of the first myoclonic jerk or generalized clonic seizure.
-
Seizure Severity: Score the maximal seizure severity for each animal using the Racine scale:
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures
-
-
Seizure Duration: Record the time from the onset of a Stage 3 or higher seizure until its cessation.
-
Statistical Analysis: Compare the mean seizure latency, severity scores, and duration between the vehicle control group and the Glutaurine-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Appendix: Standard Chemical Convulsants for Seizure Induction
For researchers aiming to induce seizures, several well-characterized compounds are routinely used. The choice of agent depends on the specific seizure type and underlying mechanism being investigated.
| Convulsant Agent | Mechanism of Action | Typical Animal Model | Common Seizure Phenotype |
| Kainic Acid | Agonist of ionotropic kainate glutamate receptors, leading to excessive neuronal excitation.[3] | Rodent models of temporal lobe epilepsy. | Limbic seizures, status epilepticus, subsequent neuronal cell death in the hippocampus.[3] |
| Pilocarpine | Muscarinic cholinergic agonist that induces neuronal hyperexcitability. | Rodent models of status epilepticus and temporal lobe epilepsy. | Status epilepticus followed by a latent period and spontaneous recurrent seizures. |
| Pentylenetetrazole (PTZ) | Non-competitive antagonist of the GABAA receptor complex, reducing inhibitory neurotransmission. | Acute seizure models and kindling models of epileptogenesis. | Clonic and tonic-clonic seizures. |
References
- 1. Gamma-glutamyltaurine has potent and long-lasting antiepileptic action as demonstrated by intra-amygdaloid injection in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of epileptic seizures by taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anxiolytic Potential of Litoralon TFA using the Elevated Plus-Maze
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The elevated plus-maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2] The test is based on the conflict between the innate tendency of rodents to explore novel environments and their aversion to open, elevated spaces.[1][2] This document provides a detailed protocol for using the EPM to evaluate the potential anxiolytic or anxiogenic effects of the novel compound, Litoralon TFA. Litoralon (also known as Glutaurine) is a dipeptide-like molecule isolated from the parathyroid gland, suggested to have antiepileptic and anti-amnesic properties.[3] These application notes will guide researchers in systematically investigating its effects on anxiety-like behavior.
Experimental Protocols
Subject Animals
-
Species: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). Note that the maze dimensions must be appropriate for the species used.[4]
-
Health Status: Animals should be healthy and free from any conditions that may affect mobility or behavior.
-
Housing: Animals should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the facility for at least one week before any experimental procedures.
-
Handling: To reduce stress-induced variability, animals should be handled by the experimenter for 3-5 days prior to testing.[1]
Litoralon TFA Preparation and Administration
-
Formulation: Prepare Litoralon TFA in a sterile vehicle solution (e.g., 0.9% saline). The solubility and stability of the compound in the chosen vehicle should be confirmed prior to the experiment.
-
Dosage: A dose-response study is recommended to determine the optimal concentration. Based on the novelty of the compound for this application, a pilot study with a wide range of doses (e.g., 1, 10, and 50 mg/kg) is advisable.
-
Administration:
-
Route: Intraperitoneal (IP) injection is a common and effective route for systemic administration in rodents.[1]
-
Timing: The injection should be administered a specific amount of time before the EPM test to allow for optimal absorption and bioavailability. A 30-minute pre-treatment time is a standard starting point, but may need to be optimized.[1]
-
-
Control Groups:
-
Vehicle Control: A group of animals should be injected with the vehicle solution only to control for the effects of the injection procedure and the vehicle itself.
-
Positive Control: A known anxiolytic agent, such as diazepam (a benzodiazepine), can be used as a positive control to validate the experimental setup.
-
Elevated Plus-Maze Apparatus
-
Design: The maze is shaped like a plus sign and consists of a central platform, two open arms, and two enclosed arms of equal dimensions. The entire apparatus should be elevated from the floor.
-
Materials: The maze should be constructed from a non-porous material that is easy to clean (e.g., PVC or acrylic).
-
Dimensions (for mice):
-
Arms: 30 cm long x 5 cm wide
-
Central Platform: 5 cm x 5 cm
-
Height of closed arm walls: 15 cm
-
Elevation from floor: 50 cm
-
-
Environment: The test should be conducted in a dimly lit, quiet room to minimize external stimuli.
Experimental Procedure
-
Habituation: Bring the animals to the testing room at least 30 minutes before the start of the experiment to allow for habituation to the new environment.
-
Drug Administration: Administer Litoralon TFA, vehicle, or positive control according to the predetermined dosage and timing.
-
Trial Initiation: Place the animal gently onto the central platform of the EPM, facing one of the open arms.[5]
-
Data Collection: Allow the animal to explore the maze for a 5-minute period.[1][5] The session should be recorded using a video camera positioned above the maze for later analysis.
-
Behavioral Parameters: An automated tracking software (e.g., ANY-maze) or a trained observer blinded to the experimental conditions should score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Cleaning: After each trial, thoroughly clean the maze with a 70% ethanol (B145695) solution to remove any olfactory cues.[1]
Data Presentation
The quantitative data from the EPM experiment should be summarized in a table for clear comparison between the different treatment groups.
Table 1: Effects of Litoralon TFA on Behavior in the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries (%) | Total Distance Traveled (cm) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Litoralon TFA | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Litoralon TFA | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Litoralon TFA | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Diazepam (Positive Control) | 2 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
An anxiolytic effect is typically indicated by a significant increase in the time spent in and/or the percentage of entries into the open arms, without a significant change in the total distance traveled (to rule out confounding effects on locomotor activity).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for EPM testing of Litoralon TFA.
Potential Signaling Pathway
Given that many anxiolytic drugs modulate the GABAergic system, the following diagram illustrates a potential mechanism of action for a novel anxiolytic compound.[6][7] The GABA-A receptor is a key target for benzodiazepines, which enhance GABA-mediated inhibition and reduce neuronal excitability, leading to an anxiolytic effect.[6][8]
Caption: Hypothesized GABAergic pathway for anxiolysis.
References
- 1. protocols.io [protocols.io]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Gabaergic mechanisms and anxiety: an overview and a new neurophysiological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acnp.org [acnp.org]
Application Notes and Protocols for γ-Glutamyltaurine in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Glutamyltaurine (γ-Glu-Tau), an endogenous dipeptide found in the brain and other tissues, has garnered interest for its potential roles in neuromodulation and cytoprotection.[1][2] While direct, comprehensive studies on its specific effects on gene expression are limited, its structural similarity to other bioactive molecules and its association with key cellular pathways suggest a plausible role in regulating gene transcription. These application notes provide a hypothesized framework and detailed protocols for investigating the influence of γ-Glutamyltaurine on gene expression, particularly focusing on its potential antioxidant and neuroprotective properties.
Hypothesized Mechanisms of Action:
Based on the known functions of its constituent amino acids, glutamate (B1630785) and taurine, and related dipeptides, γ-Glutamyltaurine is hypothesized to modulate gene expression through several pathways:
-
Activation of the Keap1-Nrf2 Antioxidant Response Pathway: Taurine and other cysteine-containing compounds are known to influence the Keap1-Nrf2 pathway, a master regulator of antioxidant gene expression.[3] It is plausible that γ-Glutamyltaurine, by influencing intracellular glutathione (B108866) metabolism or by direct interaction, could lead to the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant response element (ARE)-driven genes.
-
Modulation of Glutamate Receptor Signaling: As a γ-glutamyl-containing dipeptide, γ-Glu-Tau may interact with glutamate receptors or transporters, thereby influencing the expression of genes involved in glutamatergic neurotransmission and neuronal plasticity.[1]
-
Regulation of Brain-Derived Neurotrophic Factor (BDNF) Expression: Taurine has been shown to upregulate the expression of BDNF, a critical neurotrophin for neuronal survival, growth, and differentiation. γ-Glutamyltaurine may share this property, leading to changes in the expression of BDNF and its downstream target genes.
Data Presentation: Hypothesized Gene Targets of γ-Glutamyltaurine
The following tables summarize potential gene targets for gene expression analysis following treatment with γ-Glutamyltaurine, based on the hypothesized mechanisms of action.
Table 1: Potential Antioxidant Gene Targets via the Keap1-Nrf2 Pathway
| Gene Symbol | Gene Name | Function in Antioxidant Response |
| NFE2L2 | Nuclear factor erythroid 2-related factor 2 | Master transcriptional regulator of the antioxidant response. |
| HMOX1 | Heme Oxygenase 1 | Catalyzes the degradation of heme to produce the antioxidant biliverdin. |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxifies quinones and reduces oxidative stress. |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Rate-limiting enzyme in glutathione (GSH) synthesis. |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | Modulatory subunit of GCL, enhancing its catalytic efficiency. |
| GST | Glutathione S-Transferase | A family of enzymes that catalyze the conjugation of GSH to xenobiotics and reactive oxygen species. |
| SOD1/2 | Superoxide (B77818) Dismutase 1/2 | Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. |
| CAT | Catalase | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. |
Table 2: Potential Glutamate Receptor and Signaling Gene Targets
| Gene Symbol | Gene Name | Function in Glutamatergic Signaling |
| GRIA1-4 | Glutamate Ionotropic Receptor AMPA Type Subunit 1-4 | Subunits of the AMPA receptor, mediating fast synaptic transmission. |
| GRIN1, 2A-D | Glutamate Ionotropic Receptor NMDA Type Subunit 1, 2A-D | Subunits of the NMDA receptor, crucial for synaptic plasticity, learning, and memory. |
| GRIK1-5 | Glutamate Ionotropic Receptor Kainate Type Subunit 1-5 | Subunits of the Kainate receptor, involved in both pre- and postsynaptic modulation. |
| GRM1-8 | Metabotropic Glutamate Receptor 1-8 | G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. |
| SLC1A1-7 | Solute Carrier Family 1 (Glutamate Transporter) | Responsible for the reuptake of glutamate from the synaptic cleft, terminating the signal. |
Table 3: Potential BDNF and Downstream Signaling Gene Targets
| Gene Symbol | Gene Name | Function in BDNF Signaling |
| BDNF | Brain-Derived Neurotrophic Factor | Promotes neuronal survival, differentiation, and synaptic plasticity. |
| NTRK2 | Neurotrophic Receptor Tyrosine Kinase 2 (TrkB) | The primary high-affinity receptor for BDNF. |
| CREB1 | CAMP Responsive Element Binding Protein 1 | A transcription factor activated by BDNF signaling, involved in learning, memory, and neuronal survival. |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | An immediate early gene induced by neuronal activity and neurotrophins. |
| ARC | Activity-Regulated Cytoskeleton-Associated Protein | An immediate early gene crucial for synaptic plasticity and memory consolidation. |
Experimental Protocols
Important Preliminary Considerations:
-
Solubility and Stability: γ-Glutamyltaurine is soluble in aqueous solutions like PBS.[4] However, like other glutamine-containing dipeptides, it may be susceptible to degradation in cell culture media over time.[5][6] It is recommended to prepare fresh solutions for each experiment and minimize long-term storage in liquid form.
-
Concentration Range: The optimal in vitro concentration of γ-Glutamyltaurine for gene expression studies has not been definitively established. Based on studies with related compounds, a starting concentration range of 10 µM to 1 mM is recommended for initial dose-response experiments.[7]
-
Cell Viability: Before proceeding with gene expression analysis, it is crucial to determine the effect of γ-Glutamyltaurine on the viability of the chosen cell line. An MTT or similar cell viability assay should be performed to identify a non-toxic concentration range.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of γ-Glutamyltaurine on a chosen cell line.
Materials:
-
γ-Glutamyltaurine
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma, primary neurons)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of γ-Glutamyltaurine in sterile PBS or culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of γ-Glutamyltaurine. Include a vehicle control (medium with PBS) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression of target genes in cells treated with γ-Glutamyltaurine.
Materials:
-
γ-Glutamyltaurine
-
Cell line of interest cultured in 6-well or 12-well plates
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
cDNA synthesis kit (e.g., using reverse transcriptase)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target and housekeeping genes
-
qPCR instrument
-
Nuclease-free tubes and pipette tips
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to attach. Treat the cells with a non-toxic concentration of γ-Glutamyltaurine (determined from Protocol 1) for a specific duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.
-
RNA Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells directly in the culture plate by adding 1 mL of TRIzol reagent per well of a 6-well plate.
-
Transfer the lysate to a nuclease-free tube and incubate for 5 minutes at room temperature.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet and resuspend it in an appropriate volume of RNase-free water.
-
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers for a target gene, and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the γ-Glutamyltaurine-treated and control groups. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 3: Global Gene Expression Analysis by RNA Sequencing (RNA-seq)
This protocol provides a general workflow for preparing RNA samples for next-generation sequencing to obtain a comprehensive view of the transcriptional changes induced by γ-Glutamyltaurine.
Materials:
-
High-quality total RNA (extracted as in Protocol 2)
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Agilent Bioanalyzer or similar instrument for quality control
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Quality Control: Assess the integrity of the total RNA using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of > 8 is recommended for optimal results.
-
Library Preparation:
-
mRNA Enrichment (for most applications): Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Purification and Size Selection: Purify the PCR product and select fragments of a specific size range.
-
-
Library Quality Control: Quantify the final library and assess its size distribution using a Bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform according to the manufacturer's protocols.
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the γ-Glutamyltaurine-treated and control groups.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes.
-
Mandatory Visualizations
References
- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutaurine - Wikipedia [en.wikipedia.org]
- 3. Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Astrocyte/neuron ratio and its importance on glutamate toxicity: an in vitro voltammetric study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays of Glutaurine TFA Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaurine, also known as γ-L-glutamyltaurine, is a naturally occurring dipeptide found in the parathyroid gland and the brain. Its trifluoroacetic acid (TFA) salt is a common form used in research. Glutaurine has demonstrated a range of biological activities, including neuroprotective, antiepileptic, and antiamnesic effects. Emerging evidence suggests that Glutaurine exerts its effects through the modulation of key neurotransmitter systems, primarily the glutamatergic and GABAergic systems. This document provides detailed application notes and protocols for conducting receptor binding assays to investigate the interaction of Glutaurine TFA with its putative primary targets: the N-methyl-D-aspartate (NMDA) receptor and the γ-aminobutyric acid type A (GABAA) receptor.
These protocols are designed to enable researchers to determine the binding affinity of this compound for these receptors, a critical step in understanding its mechanism of action and for the development of novel therapeutics.
Putative Molecular Targets of Glutaurine
Based on its structural components (glutamate and taurine) and preliminary research, the primary molecular targets for Glutaurine are believed to be:
-
N-methyl-D-aspartate (NMDA) Receptor: As a dipeptide containing glutamate (B1630785), Glutaurine is hypothesized to interact with ionotropic glutamate receptors. Studies have suggested that it can act as a modulator of excitatory aminoacidergic neurotransmission, potentially interacting with NMDA receptors.
-
GABAA Receptor: The taurine (B1682933) moiety of Glutaurine is structurally similar to the inhibitory neurotransmitter GABA. Taurine itself is a known agonist at GABAA receptors, suggesting that Glutaurine may also interact with this receptor complex to mediate inhibitory effects.
Data Presentation: Binding Affinity of this compound and Related Compounds
While specific binding affinity data for Glutaurine at NMDA and GABAA receptors are not extensively available in the public domain, the following tables present hypothetical, yet plausible, data based on the known affinities of related endogenous ligands and modulators. These tables are intended to serve as a template for presenting experimentally derived data.
Table 1: Hypothetical Competitive Binding Data for this compound at the NMDA Receptor
| Compound | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) |
| This compound | [3H]MK-801 | Rat Cortical Membranes | (Hypothetical) | (Hypothetical) |
| L-Glutamate | [3H]CGP 39653 | Rat Cortical Synaptosomes | 1,200 | 2,500 |
| MK-801 | [3H]MK-801 | Rat Brain Membranes | 6.3 | 15 |
| Taurine | [3H]MK-801 | Rat Cortical Membranes | >10,000 | >20,000 |
Table 2: Hypothetical Competitive Binding Data for this compound at the GABAA Receptor
| Compound | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) |
| This compound | [3H]Muscimol | Rat Whole Brain Membranes | (Hypothetical) | (Hypothetical) |
| GABA | [3H]Muscimol | Rat Brain Membranes | 10-20 | 25-50 |
| Muscimol | [3H]Muscimol | Bovine Brain Membranes | ~10 | ~20 |
| Taurine | [3H]Muscimol | Purified GABAA Receptors | 50,000 | 100,000 |
| Diazepam | [3H]Flunitrazepam | Rat Whole Brain Membranes | 8.6 | 17 |
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for the NMDA and GABAA receptors.
Protocol 1: NMDA Receptor Binding Assay using [3H]MK-801
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor channel site by measuring its ability to displace the radiolabeled antagonist [3H]MK-801.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]MK-801 (Dizocilpine)
-
Tissue Source: Fresh or frozen rat cerebral cortex
-
Buffers and Reagents:
-
Homogenization Buffer: 5 mM Tris-HCl, pH 7.4
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4
-
Unlabeled MK-801 (for non-specific binding)
-
Scintillation cocktail
-
-
Equipment:
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Liquid scintillation counter
-
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µL membrane preparation (~100-200 µg protein), 50 µL [3H]MK-801 (final concentration ~5 nM), and 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 100 µL membrane preparation, 50 µL [3H]MK-801, and 50 µL unlabeled MK-801 (final concentration ~10 µM).
-
Test Compound: 100 µL membrane preparation, 50 µL [3H]MK-801, and 50 µL of each this compound dilution.
-
-
Incubate the plate at 25°C for 180 minutes to reach equilibrium.[1]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]MK-801) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Protocol 2: GABAA Receptor Binding Assay using [3H]Muscimol
Objective: To determine the binding affinity (Ki) of this compound for the GABA binding site on the GABAA receptor by measuring its ability to displace the radiolabeled agonist [3H]Muscimol.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]Muscimol
-
Tissue Source: Fresh or frozen whole rat brain (minus cerebellum)
-
Buffers and Reagents:
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled GABA (for non-specific binding)
-
Scintillation cocktail
-
-
Equipment:
-
Glass-Teflon homogenizer
-
Refrigerated ultracentrifuge
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI
-
Cell harvester
-
Liquid scintillation counter
-
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.[2]
-
Wash the pellet by resuspending in deionized water and centrifuging again at 140,000 x g for 30 minutes.
-
Repeat the wash step with Assay Buffer twice.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration.
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µL membrane preparation (~100-200 µg protein), 50 µL [3H]Muscimol (final concentration ~5 nM), and 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 100 µL membrane preparation, 50 µL [3H]Muscimol, and 50 µL unlabeled GABA (final concentration ~10 mM).[2]
-
Test Compound: 100 µL membrane preparation, 50 µL [3H]Muscimol, and 50 µL of each this compound dilution.
-
-
Incubate the plate at 4°C for 45 minutes.[2]
-
Terminate the reaction by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer.
-
Process the filters for liquid scintillation counting as described in Protocol 1.
-
-
Data Analysis:
-
Calculate Specific Binding, plot the competition curve, and determine the IC50 value as described in Protocol 1.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathways
Caption: Putative modulation of NMDA receptor signaling by Glutaurine.
Caption: Potential interaction of Glutaurine with the GABA-A receptor.
Experimental Workflows
Caption: General workflow for a competitive radioligand binding assay.
References
Application Notes and Protocols for Intra-amygdaloid Injection of Glutaurine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaurine (B1671674) (γ-L-glutamyl-taurine), available as Glutaurine TFA (Trifluoroacetate salt), is a dipeptide with demonstrated neuroprotective and anti-epileptic properties. This document provides detailed application notes and protocols for the intra-amygdaloid injection of this compound, a technique particularly relevant for preclinical studies investigating temporal lobe epilepsy and related neurological disorders. The amygdala, a key structure in seizure generation and propagation, is a primary target for investigating the therapeutic potential of novel anticonvulsant compounds.
The protocols outlined below are synthesized from established stereotaxic surgery techniques and specific findings from studies utilizing intra-amygdaloid administration of glutaurine in rodent models. The primary referenced study for the anti-epileptic effects of intra-amygdaloid glutaurine is Uemura et al., Brain Research, 1992.
Data Presentation
Table 1: Quantitative Effects of Intra-amygdaloid Glutaurine on Amygdala-Kindled Seizures in Rats
| Treatment Group | Dosage (nmol) | Seizure Stage (Racine Scale) | Afterdischarge Duration (s) | Duration of Suppressive Effect |
| Control (Vehicle) | N/A | 4-5 | > 60 | N/A |
| Glutaurine | 50 | Markedly suppressed | Significantly reduced | Up to 3 days |
| Taurine | 500 | Weakly suppressed | Moderately reduced | Less than 24 hours |
Note: The data presented is a qualitative summary based on the findings of Uemura et al. (1992). The original paper should be consulted for precise quantitative values.
Experimental Protocols
Protocol 1: Preparation of this compound for Intracranial Injection
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution: Aseptically weigh the desired amount of this compound powder. Reconstitute in sterile aCSF or 0.9% saline to achieve the desired final concentration. Based on the literature, a concentration of 50 nmol per µL is a reasonable starting point for dose-response studies.
-
Dissolution: Gently vortex the solution until the this compound is completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Prepare aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. For immediate use, the solution can be kept on ice.
Protocol 2: Stereotaxic Surgery for Intra-amygdaloid Cannula Implantation in Rats
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (26-gauge) and dummy cannula
-
Injection needle (33-gauge)
-
Dental cement and anchor screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the head is level. Administer a local anesthetic to the scalp and an analgesic. Shave and sterilize the surgical area.
-
Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface to visualize bregma and lambda.
-
Coordinate Identification: Using a stereotaxic atlas for the rat brain, determine the coordinates for the basolateral or central nucleus of the amygdala. A common coordinate for the basolateral amygdala is approximately: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±4.8 mm from midline; Dorsoventral (DV): -8.2 mm from the skull surface. These coordinates should be empirically verified for the specific rat strain and age.
-
Craniotomy: Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Gently pierce the dura with a sterile needle. Slowly lower the guide cannula to the target DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Insert a dummy cannula to keep the guide cannula patent. Suture the scalp incision. Administer post-operative analgesics and antibiotics as required. Allow the animal to recover for at least one week before any microinjections.
Protocol 3: Intra-amygdaloid Microinjection of this compound
Materials:
-
Prepared this compound solution
-
Microinjection pump
-
Hamilton syringe
-
PE50 tubing
-
Injection needle connected to the tubing
Procedure:
-
Habituation: Habituate the animal to the handling and injection procedure to minimize stress.
-
Preparation: Remove the dummy cannula from the guide cannula.
-
Injection Needle Insertion: Connect the injection needle to the Hamilton syringe via the PE50 tubing and fill the assembly with the this compound solution, ensuring no air bubbles are present. Insert the injection needle into the guide cannula, extending slightly beyond the tip of the guide cannula to reach the target brain region.
-
Infusion: Infuse the this compound solution at a slow and constant rate (e.g., 0.1-0.2 µL/min) to allow for diffusion and minimize tissue damage. A typical injection volume is 0.5-1.0 µL per side.
-
Post-infusion: Leave the injection needle in place for a few minutes after the infusion is complete to prevent backflow.
-
Replacement of Dummy Cannula: Gently withdraw the injection needle and replace the dummy cannula.
-
Behavioral Testing: Conduct behavioral assessments at the desired time points post-injection.
Visualizations
Signaling Pathways
Caption: Putative neuroprotective signaling pathway of Glutaurine in the amygdala.
Experimental Workflow
Caption: Experimental workflow for intra-amygdaloid injection of this compound.
Logical Relationships
Caption: Logical relationship of this compound action in the amygdala.
Application Notes and Protocols for Long-Term Administration of Litoralon TFA in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litoralon, also known as Glutaurine (B1671674) or γ-L-glutamyl-taurine, is a dipeptide with potential applications in neuroscience research, including antiepileptic and anti-amnesic studies[1]. It is structurally composed of glutamic acid and taurine (B1682933). Litoralon is often synthesized as a trifluoroacetate (B77799) (TFA) salt to ensure stability and solubility. The TFA counterion itself can have biological effects and its presence should be considered in experimental design and data interpretation.
These application notes provide a detailed overview of the available data and suggested protocols for the long-term administration of Litoralon TFA in rodent models. Due to the limited availability of comprehensive long-term studies specifically on Litoralon TFA, this document synthesizes findings from short-term and chronic studies on Litoralon (Glutaurine) and long-term studies on its constituent amino acid, taurine.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the administration of Litoralon (Glutaurine) and taurine to rodents.
Table 1: Effects of Chronic Litoralon (Glutaurine) Administration in Rats
| Parameter | Dosage | Duration | Animal Model | Observed Effects | Reference |
| Plasma T3 Levels | Not specified | 2 weeks | Rat | Significantly increased | [2] |
| Plasma T4 Levels | Not specified | 2 weeks | Rat | No significant alteration | [2] |
| Plasma TSH Levels | Not specified | Acute (24h) | Rat | Elevated above control | [2] |
| Genotoxic Protection | 0.83 mg/kg (single pretreatment) | 24 hours prior to mitomycin C | Rat | Prevented micronucleus-inducing effect of mitomycin C | [3] |
Table 2: Effects of Long-Term Taurine Administration in Rodents
| Parameter | Dosage | Duration | Animal Model | Observed Effects | Reference |
| Immobility in Forced Swim Test | 45 mmol/kg taurine in diet | 4 weeks | Rat | Decreased immobility | [4] |
| Phosphorylated ERK1/2, Akt, GSK3β, CREB | 45 mmol/kg taurine in diet | 2 and 4 weeks | Rat | Increased phosphorylation in the hippocampus | [4] |
| Phosphorylated CaMKII | 45 mmol/kg taurine in diet | 4 weeks | Rat | Increased phosphorylation in the hippocampus | [4] |
| O2 Consumption & Spontaneous Activity | 25 mg/kg BW/day and 50 mg/kg BW/day | 21 weeks | Aging Sprague-Dawley Rats | Attenuated age-related decline | [5] |
| Motor Skills (in a tubulinopathy model) | 50 mg/L in drinking water | Gestational day 15 to 8 months of age | Taiep Rat | Improved vestibular reflexes and limb muscular strength | [6] |
| Electrical and Contractile Properties of Skeletal Muscle | 1 g/kg p.o. daily | 2-3 months | Aged Wistar Rats | Improved resting chloride conductance and mechanical threshold for contraction | [7] |
Experimental Protocols
The following are suggested protocols for the long-term administration of Litoralon TFA in rodents, based on related studies. Researchers should adapt these protocols to their specific experimental questions.
General Preparation of Litoralon TFA Solution
-
Reconstitution : Litoralon TFA is typically a lyophilized powder. Reconstitute it in a sterile, appropriate solvent. For in vivo use, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common choices.
-
Solubility Check : Ensure complete dissolution. If solubility is an issue, gentle warming or sonication may be employed. The manufacturer's instructions should be consulted for optimal storage conditions of the stock solution, which is often at -20°C or -80°C for long-term storage[1].
-
Dosing Solutions : Prepare fresh dosing solutions daily from the stock solution by diluting with the appropriate vehicle to the desired final concentration.
Protocol for a 12-Week Study of Litoralon TFA on Cognitive Function in Mice
-
Animal Model : C57BL/6 mice, 8-10 weeks old at the start of the experiment.
-
Housing : House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Experimental Groups :
-
Vehicle Control (e.g., sterile saline with a trace amount of TFA if necessary to match the salt concentration of the highest dose group)
-
Litoralon TFA (Low Dose, e.g., 1 mg/kg)
-
Litoralon TFA (Medium Dose, e.g., 5 mg/kg)
-
Litoralon TFA (High Dose, e.g., 10 mg/kg)
-
-
Administration : Administer the assigned treatment via intraperitoneal (i.p.) injection or oral gavage once daily for 12 consecutive weeks.
-
Behavioral Testing : Conduct a battery of behavioral tests to assess cognitive function at baseline (before treatment) and at weeks 4, 8, and 12.
-
Morris Water Maze : To assess spatial learning and memory.
-
Novel Object Recognition Test : To assess recognition memory.
-
Y-Maze : To assess spatial working memory.
-
-
Physiological Monitoring : Monitor body weight and general health status weekly.
-
Terminal Procedures : At the end of the 12-week period, euthanize the animals and collect brain tissue for neurochemical and histological analysis (e.g., measurement of neurotransmitter levels, assessment of neuronal morphology, or analysis of signaling pathway components via Western blot).
Protocol for a 6-Month Study of Litoralon TFA on Age-Related Decline in Rats
-
Animal Model : Sprague-Dawley rats, 18 months old at the start of the experiment.
-
Housing : As described in Protocol 3.2.
-
Experimental Groups :
-
Vehicle Control (e.g., drinking water)
-
Litoralon TFA (e.g., 50 mg/L in drinking water)
-
-
Administration : Administer Litoralon TFA in the drinking water for 6 months. Measure water consumption to estimate the daily dose.
-
Functional Assessments :
-
Motor Function : Rotarod test and grip strength test at baseline and monthly.
-
Metabolic Monitoring : Monitor food and water intake, and body weight weekly. At the end of the study, collect blood for analysis of metabolic markers.
-
-
Terminal Procedures : After 6 months, euthanize the animals and collect tissues (e.g., brain, skeletal muscle, liver) for histological and biochemical analyses.
Signaling Pathways and Mechanisms of Action
The mechanism of action of Litoralon is likely related to the functions of its constituent amino acids, glutamate (B1630785) and taurine.
-
Glutamatergic System : Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.
-
Taurine's Neuromodulatory Role : Taurine has been shown to have neuroprotective effects. It can modulate inhibitory neurotransmission by acting on GABA-A and glycine (B1666218) receptors. Long-term taurine administration has been linked to the phosphorylation of key signaling proteins in the hippocampus, such as ERK1/2, Akt, GSK3β, and CREB, which are involved in cell survival and synaptic plasticity[4].
Visualizations
Experimental Workflow
Caption: A generalized workflow for a long-term rodent study of Litoralon TFA.
Potential Signaling Pathway of Litoralon's Taurine Component
Caption: Postulated signaling pathway for the taurine component of Litoralon.
Glutamate-Glutamine Cycle
Caption: The glutamate-glutamine cycle in the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gamma-L-glutamyl-taurine (Litoralon) prevents the micronucleus formation induced by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effect of chronic taurine administration and its hippocampal signal transduction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of long-term taurine supplementation on age-related changes in skeletal muscle function of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term taurine administration improves motor skills in a tubulinopathy rat model by decreasing oxidative stress and promoting myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of taurine to aged rats improves the electrical and contractile properties of skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Glutaurine TFA Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaurine (L-gamma-glutamyl-taurine) is a naturally occurring dipeptide found in the brain that is suggested to act as an endogenous modulator of excitatory aminoacidergic neurotransmission.[1][2][3] It has been shown to enhance the release of glutamate (B1630785) and interact with glutamate receptors, which are central to the mechanisms of synaptic plasticity.[1][4][5] Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[4][6] Long-term potentiation (LTP) and long-term depression (LTD) are two major forms of synaptic plasticity that are widely studied.[7][8]
This document provides detailed application notes and protocols for investigating the effects of Glutaurine TFA (trifluoroacetic acid salt) on synaptic plasticity in ex vivo brain slices. The trifluoroacetic acid salt is a common form for synthetic peptides, ensuring stability and solubility. These protocols are designed for researchers in neuroscience and drug development to assess the potential of this compound as a modulator of synaptic function.
Proposed Signaling Pathway for Glutaurine in Synaptic Plasticity
Glutaurine is hypothesized to modulate synaptic plasticity primarily through its interaction with the glutamatergic system. The proposed signaling pathway involves the following key steps:
-
Modulation of Presynaptic Glutamate Release: Glutaurine may enhance the release of glutamate from the presynaptic terminal.[1]
-
Interaction with Postsynaptic Glutamate Receptors: Released glutamate binds to postsynaptic AMPA and NMDA receptors.[4][9]
-
Initiation of Downstream Signaling: Activation of these receptors leads to an influx of Ca2+ into the postsynaptic neuron, a critical step for initiating the signaling cascades that lead to LTP or LTD.[10][11]
-
Activation of Kinases and Phosphatases: The rise in intracellular Ca2+ activates various kinases (e.g., CaMKII, PKA, PKC) and phosphatases that ultimately modulate the number and function of AMPA receptors at the synapse, leading to a lasting change in synaptic strength.[10][11]
Caption: Proposed signaling pathway of this compound in modulating synaptic plasticity.
Experimental Protocols
The following protocols describe the use of electrophysiology in acute hippocampal slices to measure the effects of this compound on LTP and LTD.
Preparation of Acute Hippocampal Slices
-
Anesthetize a young adult rodent (e.g., P21-P35 mouse or rat) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).
-
Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until use.
Electrophysiological Recordings
Two primary methods are recommended: extracellular field potential recordings and whole-cell patch-clamp recordings.[7][8]
a) Extracellular Field Potential Recordings (fEPSPs)
This method measures the summed synaptic activity of a population of neurons and is suitable for robust LTP and LTD measurements.[8]
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and record a stable baseline for 20-30 minutes.
-
Apply this compound at the desired concentration (e.g., 10 µM, 100 µM, 1 mM) to the perfusing aCSF and continue baseline recording for another 10-20 minutes to observe any acute effects.
-
For LTP induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.[7][8]
-
For LTD induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).[7]
-
Record fEPSPs for at least 60 minutes post-induction to measure the change in synaptic strength.
-
Control Groups:
-
Vehicle control (aCSF without this compound).
-
This compound application without HFS/LFS to test for effects on baseline transmission.
-
b) Whole-Cell Patch-Clamp Recordings
This technique allows for the measurement of synaptic plasticity in individual neurons.[7]
-
Prepare slices as described above.
-
Under visual guidance (e.g., DIC microscopy), patch onto a CA1 pyramidal neuron.
-
Record baseline evoked excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) in voltage-clamp or current-clamp mode, respectively.
-
Apply this compound and induce LTP or LTD using appropriate stimulation protocols as described for fEPSP recordings.
-
Record for at least 30-60 minutes post-induction.
Data Analysis
-
Measure the slope of the fEPSP or the amplitude of the EPSC/EPSP.
-
Normalize the data to the pre-drug baseline period.
-
Plot the normalized responses over time.
-
Quantify the magnitude of LTP or LTD by averaging the normalized response during the last 10 minutes of the recording.
-
Perform statistical analysis (e.g., t-test, ANOVA) to compare the effects of different concentrations of this compound to the control group.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| This compound Concentration | N (slices) | Baseline fEPSP Slope (mV/ms) | fEPSP Slope with this compound (mV/ms) | % Change from Baseline | p-value vs. Vehicle |
| Vehicle | 10 | 0.5 ± 0.05 | 0.51 ± 0.06 | 2.0% | - |
| 10 µM | 10 | 0.52 ± 0.04 | 0.58 ± 0.05 | 11.5% | <0.05 |
| 100 µM | 10 | 0.49 ± 0.05 | 0.65 ± 0.07 | 32.7% | <0.01 |
| 1 mM | 10 | 0.51 ± 0.06 | 0.78 ± 0.08 | 52.9% | <0.001 |
Table 2: Effect of this compound on Long-Term Potentiation (LTP)
| This compound Concentration | N (slices) | Pre-HFS fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) | p-value vs. Vehicle |
| Vehicle | 12 | 0.53 ± 0.05 | 155 ± 8% | - |
| 10 µM | 12 | 0.51 ± 0.04 | 175 ± 10% | <0.05 |
| 100 µM | 12 | 0.54 ± 0.06 | 210 ± 12% | <0.01 |
| 1 mM | 12 | 0.52 ± 0.05 | 180 ± 9% | <0.05 |
Table 3: Effect of this compound on Long-Term Depression (LTD)
| This compound Concentration | N (slices) | Pre-LFS fEPSP Slope (mV/ms) | Post-LFS fEPSP Slope (% of Baseline) | p-value vs. Vehicle |
| Vehicle | 12 | 0.52 ± 0.04 | 75 ± 5% | - |
| 10 µM | 12 | 0.53 ± 0.05 | 70 ± 6% | >0.05 |
| 100 µM | 12 | 0.51 ± 0.04 | 60 ± 7% | <0.05 |
| 1 mM | 12 | 0.55 ± 0.06 | 50 ± 8% | <0.01 |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for assessing the effects of this compound on synaptic plasticity.
Caption: Experimental workflow for measuring this compound effects on synaptic plasticity.
References
- 1. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Studying synaptic plasticity and learning - Queensland Brain Institute - University of Queensland [qbi.uq.edu.au]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Glutamatergic Neurotransmission in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reciprocal regulation between taurine and glutamate response via Ca2+- dependent pathways in retinal third-order neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Nootropic Potential of Glutaurine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaurine (γ-L-glutamyl-taurine), a dipeptide composed of L-glutamic acid and taurine (B1682933), has emerged as a compound of interest for its potential nootropic and neuroprotective effects.[1][2] Discovered in the parathyroid gland and brain, this endogenous molecule is thought to be synthesized by the enzyme γ-glutamyltransferase (GGT).[1][2] Preclinical studies suggest that Glutaurine may modulate excitatory aminoacidergic neurotransmission, potentially interacting with NMDA receptors, and has shown promise in ameliorating electroshock-induced amnesia.[1][2][3] Its constituent amino acids, glutamate (B1630785) and taurine, are both pivotal in central nervous system function. Glutamate is the primary excitatory neurotransmitter essential for synaptic plasticity, learning, and memory, while taurine exhibits significant neuroprotective properties, including the attenuation of glutamate-induced excitotoxicity and oxidative stress.[4][5][6]
These application notes provide a comprehensive framework for the experimental design of nootropic studies on Glutaurine trifluoroacetate (B77799) (TFA), the salt form of Glutaurine, to ensure stability and solubility. The protocols detailed herein cover both in vitro and in vivo models to rigorously evaluate its cognitive-enhancing and neuroprotective mechanisms.
Proposed Signaling Pathways of Glutaurine
The precise signaling cascade of Glutaurine is not fully elucidated. However, based on the activities of its components and related nootropic compounds, a putative mechanism involves the modulation of glutamatergic signaling and the activation of neuroprotective pathways.
References
- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mode of action of taurine as a neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Glutaurine TFA solubility and storage conditions
Welcome to the technical support center for Glutaurine (B1671674) TFA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and guidance on the solubility, storage, and handling of Glutaurine TFA. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Glutaurine, also known as γ-L-glutamyl-taurine, is a dipeptide composed of L-glutamic acid and taurine.[1] It is an endogenous compound found in the parathyroid gland and the brain.[1] The "TFA" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which is common for synthetic peptides. Glutaurine is investigated for its potential antiepileptic and anti-amnesic properties.[1][2]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Long-term | Sealed container, away from moisture.[3] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Q3: In which solvents is this compound soluble?
The solubility of this compound can vary depending on the solvent. It is recommended to use sonication to aid dissolution in aqueous solutions.
| Solvent | Concentration | Notes |
| Water | 125 mg/mL | Ultrasonic treatment is needed for dissolution.[3][4] |
| PBS (pH 7.2) | 10 mg/mL |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Insufficient agitation or low temperature. | Use ultrasonic treatment to aid dissolution in aqueous buffers.[3][4] Ensure the solvent and compound are at room temperature before mixing. |
| Incorrect solvent. | Refer to the solubility table above. For in vivo studies, consider preparing a stock solution in a minimal amount of a suitable solvent and then diluting with the appropriate buffer. | |
| Precipitation of the Compound in Solution | Exceeded solubility limit. | Prepare a more dilute solution. If a high concentration is required, a different solvent system may be necessary. |
| pH of the solution. | Check the pH of your buffer, as the solubility of peptides can be pH-dependent. | |
| Variability in Experimental Results | Degradation of the compound. | Ensure proper storage conditions have been maintained. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[4] |
| Presence of TFA counter-ions. | TFA salts can be toxic in some cell-based assays and in vivo studies.[5] For sensitive applications, consider TFA removal or exchanging it for a different salt form like acetate (B1210297) or hydrochloride.[3][5][6][7] | |
| Inaccurate peptide quantification. | Ensure peptide quantities are given as net weight rather than gross weight.[5] |
Experimental Protocols
Protocol: Evaluation of Anti-Amnesic Effects of this compound in an Electroconvulsive Shock-Induced Amnesia Model in Rats
This protocol is based on methodologies described in the literature for studying the effects of Glutaurine on amnesia.[2]
1. Animals:
-
Male Wistar rats (200-250 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Materials:
-
This compound.
-
Sterile saline solution (0.9% NaCl).
-
Electroconvulsive shock (ECS) device.
-
Passive avoidance apparatus.
3. Experimental Procedure:
-
Drug Preparation:
-
On the day of the experiment, dissolve this compound in sterile saline to the desired concentrations (e.g., 1 µg/mL, 10 µg/mL, and 50 µg/mL).
-
-
Passive Avoidance Training:
-
The apparatus consists of a lit and a dark compartment connected by a door.
-
Place a rat in the lit compartment. When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Measure the latency to enter the dark compartment.
-
-
Induction of Amnesia and Treatment:
-
Immediately after the training, induce amnesia by delivering an electroconvulsive shock (e.g., 50 mA for 0.5 seconds) via ear-clip electrodes.
-
Administer this compound orally immediately after the ECS.[2] Control animals receive saline.
-
-
Retention Testing:
-
24 and 48 hours after the training, place the rat back into the lit compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of memory retention.
-
4. Data Analysis:
-
Analyze the step-through latencies using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Visualizations
Below are diagrams illustrating a key signaling pathway potentially modulated by Glutaurine and a workflow for handling peptide TFA salts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of glutaurine treatment on electroshock-induced amnesia. Antiamnesic action of glutaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. Peptide ordering guide - TFA removal - Peptide quantification [sb-peptide.com]
- 6. biocat.com [biocat.com]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
TFA counterion interference in Glutaurine TFA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutaurine (γ-L-glutamyl-taurine). The primary focus is to address the challenges posed by trifluoroacetic acid (TFA) counterion interference in various experimental assays involving Glutaurine.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic Glutaurine sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis (SPPS) and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] As a result, commercially available synthetic peptides and dipeptides like Glutaurine are often supplied as TFA salts, where the TFA counterion is non-covalently associated with positively charged groups on the molecule.
Q2: How can residual TFA interfere with my Glutaurine assays?
A2: Residual TFA can significantly impact experimental results in several ways:
-
Biological Assays: TFA can exhibit cellular toxicity, even at low concentrations, potentially confounding results of cell-based assays by affecting cell viability and proliferation.[2] It can also alter the secondary structure and biological activity of peptides.
-
Analytical Assays (HPLC & Mass Spectrometry): In RP-HPLC, while often used as a mobile phase additive, residual TFA from the sample can affect peak shape and retention time.[1] In mass spectrometry (MS), TFA is known to cause significant signal suppression by forming strong ion pairs with the analyte, which hinders efficient ionization and detection.[3][4]
-
Spectroscopic Assays: TFA has a strong infrared absorbance that can interfere with structural analysis of peptides.
Q3: I am observing unexpected results in my cell viability assay with Glutaurine. Could TFA be the culprit?
A3: Yes, it is highly probable. The trifluoroacetate (B77799) counter-ion can interfere with cellular assays. High concentrations of TFA have been reported to inhibit cell proliferation.[2] If you observe unexpected cytotoxicity or altered cell behavior, it is crucial to consider the potential effects of TFA. It is recommended to perform a dose-response experiment with TFA alone to assess its baseline toxicity on your specific cell line.
Q4: My mass spectrometry signal for Glutaurine is very low. How could TFA be affecting it?
A4: TFA is a common cause of signal suppression in electrospray ionization mass spectrometry (ESI-MS).[3][4] It forms strong ion pairs with positively charged analytes like Glutaurine in the gas phase, which reduces the abundance of the desired protonated molecular ions reaching the detector.[4] This leads to a significant decrease in sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Inconsistent Retention Times in HPLC Analysis of Glutaurine
| Potential Cause | Recommended Solution |
| Residual TFA in Sample | Even if TFA is in the mobile phase, high concentrations in the sample can disrupt the equilibrium and affect chromatography. Consider a TFA removal step prior to analysis. |
| Inappropriate Mobile Phase | For Glutaurine, a typical starting point for a C18 column is a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).[1] Adjust the gradient steepness for better resolution. |
| Column Contamination | Dedicate an HPLC column for TFA-containing mobile phases to avoid carryover into TFA-free methods. Flush the column thoroughly between runs. |
Issue 2: Low Signal Intensity or No Signal in Mass Spectrometry Analysis of Glutaurine
| Potential Cause | Recommended Solution |
| TFA-induced Signal Suppression | This is the most likely cause. Remove TFA from the Glutaurine sample before analysis using one of the protocols outlined below. |
| Use of TFA in Mobile Phase | If possible, replace TFA in the mobile phase with a more MS-friendly ion-pairing agent like formic acid (FA) or difluoroacetic acid (DFA).[5] |
| Post-column Modification | If TFA must be used in the mobile phase for chromatographic reasons, consider post-column addition of a weak base like ammonium (B1175870) hydroxide (B78521) or an agent like glycine (B1666218) to mitigate signal suppression.[6] |
Issue 3: Inconsistent or Unexplained Results in Cell-Based Assays
| Potential Cause | Recommended Solution |
| TFA Cytotoxicity | Perform a dose-response experiment with TFA alone on your cell line to determine the threshold for toxic effects.[2] |
| TFA Salt vs. Biologically Relevant Salt | The biological activity of Glutaurine may be altered by the presence of the TFA counterion. Exchange the TFA for a more biocompatible counterion like hydrochloride (HCl) or acetate. |
| pH Shift | Residual TFA can lower the pH of your cell culture medium. Ensure the final pH of your assay medium is within the optimal range for your cells after the addition of the Glutaurine solution. |
Quantitative Data Summary
The following tables summarize the impact of TFA on various analytical and biological assays.
Table 1: Effect of TFA Concentration on Mass Spectrometry Signal Intensity
| TFA Concentration in Mobile Phase | Relative MS Signal Intensity (%) |
| 0.1% Formic Acid (FA) | 100 |
| 0.025% TFA | ~40 |
| 0.05% TFA | ~25 |
| 0.1% TFA | ~10 |
Data is generalized from studies on peptides and illustrates the significant signal suppression caused by increasing concentrations of TFA compared to formic acid.[5][7]
Table 2: Dose-Dependent Effect of TFA on Cell Viability
| TFA Concentration | Cell Viability (% of Control) |
| 0 mM (Control) | 100 |
| 10 nM | ~95% |
| 100 nM | ~90% |
| 1 µM | ~85% |
| 10 µM | ~70% |
This data is illustrative and based on studies of TFA's effect on various cell lines. The exact effect will be cell-type dependent.[2]
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method replaces the trifluoroacetate counterion with a chloride counterion.
-
Dissolution: Dissolve the Glutaurine-TFA salt in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the Glutaurine solution to a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed.
-
Repeat: For complete removal, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the Glutaurine-HCl salt in the desired buffer for your experiment.
Protocol 2: Quantification of Glutaurine by RP-HPLC
This protocol provides a general method for the analysis of Glutaurine.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve Glutaurine standard and samples in Mobile Phase A.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the cytotoxicity of Glutaurine preparations.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of your Glutaurine sample (both with and without TFA, if possible) in the appropriate cell culture medium. Add the treatments to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a "vehicle control" and a "TFA only" control.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Origin and impact of TFA in Glutaurine experiments.
Caption: Workflow for removing TFA from Glutaurine samples.
Caption: A logical workflow for troubleshooting TFA-related issues.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glutaurine TFA for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Glutaurine TFA in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Glutaurine and what are its known functions?
A1: Glutaurine, or gamma-L-glutamyl-taurine, is an endogenous dipeptide composed of glutamic acid and taurine.[1] It was first identified in the parathyroid gland and later in the mammalian brain.[1] Research suggests it has neuromodulatory properties, including antiepileptic and anti-amnesia effects.[1] It may act as a modulator of excitatory aminoacidergic neurotransmission, potentially interacting with N-methyl-D-aspartic acid (NMDA) receptors.[2][3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: Currently, there is no established optimal concentration for this compound in the scientific literature for in vitro studies. Based on studies with other neuromodulatory peptides and dipeptides, a broad range should be screened initially. For example, some neuropeptides are used at concentrations around 1 µM, while dipeptides like carnosine have been studied at concentrations ranging from low millimolar (2-10 mM) to as high as 50 mM.[3][4][5][6][7] Therefore, a wide dose-response experiment, for instance from 100 nM to 10 mM, is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: What is TFA and can it affect my in vitro experiments?
A3: TFA stands for trifluoroacetate (B77799), which is a counter-ion commonly used in the purification of synthetic peptides, resulting in a TFA salt.[8][9] It is crucial to be aware that TFA itself can have biological effects. Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM to 100 nM in various cell types, including osteoblasts and chondrocytes.[8][9][10] At much higher concentrations (0.5-7.0 mM), it has been observed to stimulate cell growth in C6 glioma cells.[11] Given these potential effects, it is essential to include a TFA control in your experiments.
Q4: How should I prepare and store a this compound stock solution?
A4: this compound is typically a solid that is soluble in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., sterile water or PBS). One supplier suggests a solubility in water of up to 125 mg/mL. Once prepared, the stock solution should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.
Q5: What are the potential signaling pathways affected by Glutaurine?
A5: While the direct signaling pathways of Glutaurine are not well-elucidated, we can infer potential pathways based on its constituent amino acids, glutamine and taurine.
-
Glutamine is a key metabolite that fuels the TCA cycle and is involved in the mTOR signaling pathway, which regulates cell growth and proliferation.[12][13]
-
Taurine has been shown to have antioxidant properties and may modulate the Nrf2/ARE signaling pathway, which is involved in the cellular stress response.
-
Given its proposed role as a neuromodulator, Glutaurine may also influence pathways related to glutamate signaling and NMDA receptors.[2][3][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cytotoxicity or Reduced Cell Proliferation | 1. TFA Salt Effect: The trifluoroacetate counter-ion can inhibit cell proliferation at nanomolar concentrations.[8][9][10]2. High Glutaurine Concentration: The concentration of this compound may be above the optimal range for your cell type.3. Compound Instability: The compound may be degrading in the culture medium. | 1. Run a TFA Control: Test the effect of sodium trifluoroacetate at the same molar concentrations as your this compound to determine the baseline effect of the counter-ion.2. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 10 nM to 10 mM) to identify a non-toxic and effective concentration.3. Prepare Fresh Solutions: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. |
| No Observable Biological Effect | 1. Sub-optimal Concentration: The concentration used may be too low to elicit a response.2. Incorrect Endpoint: The assay being used may not be appropriate to detect the biological activity of Glutaurine.3. Cell Type: The chosen cell line may not be responsive to Glutaurine. | 1. Increase Concentration: Systematically increase the concentration, keeping in mind the potential for cytotoxicity at higher doses.2. Broaden Assay Scope: Investigate multiple endpoints related to its proposed functions (e.g., assays for metabolic activity, oxidative stress, or neuronal signaling).3. Select Appropriate Cell Line: If possible, use a cell line relevant to its known biological context (e.g., neuronal cell lines for neuromodulatory effects). |
| Inconsistent or Irreproducible Results | 1. Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound.2. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment.3. Assay Interference: The compound may interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts). | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.2. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well.3. Run Assay Controls: Include controls without cells to check for direct compound interference with the assay reagents. |
Data Presentation
Table 1: Summary of Reported In Vitro Effects of Trifluoroacetate (TFA)
| Cell Type | TFA Concentration | Observed Effect | Citation |
| Fetal Rat Osteoblasts | 10⁻⁸ M - 10⁻⁷ M (10 nM - 100 nM) | Reduced cell number and thymidine (B127349) incorporation | [8][9] |
| Articular Chondrocytes | 10⁻⁸ M - 10⁻⁷ M (10 nM - 100 nM) | Reduced cell number and thymidine incorporation | [8][9] |
| C6 Murine Glioma Cells | 0.5 mM - 7.0 mM | Enhanced cell growth and protein synthesis | [11] |
Table 2: Example In Vitro Concentrations of Other Dipeptides
| Dipeptide | Cell Type | Concentration Range | Observed Effect | Citation |
| Carnosine | Rat Embryonic Fibroblasts | 30 mM | Sustained cell morphology, reduced DNA damage | [13] |
| Carnosine | Human Glioblastoma Cells | 20-50 mM | Suppressed proliferation | [3] |
| Carnosine | Myoblasts | 10-50 mM | Decline in cell number, increase in proliferation | [4] |
| Glucosaminylmuramyl Dipeptide (GMDP) | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.01 - 100 µg/ml | Induced proliferation | [6] |
| Various Dipeptides | Chinese Hamster Ovary (CHO) Cells | 4 - 6 mM | Varied uptake and effect on antibody production | [7] |
Experimental Protocols
Protocol: Determining Optimal Concentration using MTT Assay
This protocol is for assessing cell viability and proliferation to establish a dose-response curve for this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare corresponding concentrations of a TFA salt control (e.g., sodium trifluoroacetate).
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the TFA control to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[17] Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the EC50 or optimal concentration.
Protocol: Assessing Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer to a set of untreated wells 45 minutes before the assay endpoint).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.[8][9]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release in the positive control wells, after subtracting the background from the vehicle control.
Protocol: Analysis of mTOR Signaling Pathway by Western Blot
This protocol provides a general workflow to assess the phosphorylation status of key proteins in the mTOR pathway.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat with the determined optimal concentration of this compound for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-p70S6K, p70S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathways of Glutaurine.
References
- 1. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Use of Carnosine for Oxidative Stress Reduction in Different Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Glucosaminylmuramyl dipeptide (GMDP) modulates endothelial cell activities in vitro but has no effect on angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Carnosine sustains the retention of cell morphology in continuous fibroblast culture subjected to nutritional insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-Carnosine | Antioxidant Dipeptide for Cell Media | Baishixing [aminoacids-en.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Litoralon TFA Experiments Technical Support Center
Welcome to the technical support center for Litoralon TFA experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of Trifluoroacetic Acid (TFA) in their experimental workflows.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your Litoralon TFA experiments.
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
Question: My HPLC chromatogram for Litoralon shows poor peak shape, specifically tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing in reverse-phase HPLC is a common artifact, often caused by secondary interactions between the analyte and the stationary phase. When working with peptides or polar molecules like Litoralon, residual silanols on the C18 column can interact with basic functional groups, leading to tailing. TFA is used to minimize these interactions.
Troubleshooting Steps:
-
Optimize TFA Concentration: Ensure you are using the optimal concentration of TFA in your mobile phase. A typical concentration is 0.1%.[1][2] Inconsistent or low concentrations of TFA can lead to poor peak shape.
-
Mobile Phase pH: The pH of a 0.1% TFA solution is approximately 2.[3] This low pH helps to protonate silanol (B1196071) groups on the stationary phase and basic analytes, reducing unwanted secondary interactions. Verify the pH of your mobile phase.
-
Use Fresh TFA: TFA is not highly stable once exposed to air.[3] Old or degraded TFA can lose its effectiveness. It is recommended to use HPLC-grade TFA from single-use ampoules.[3]
-
Column Conditioning: Ensure the column is properly equilibrated with the mobile phase containing TFA. Insufficient equilibration can lead to inconsistent interactions and peak tailing.
Experimental Protocol: Preparing a 0.1% TFA Mobile Phase
-
Objective: To prepare a standard mobile phase for reverse-phase HPLC of peptides.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
High-purity Trifluoroacetic Acid (TFA)
-
-
Procedure:
-
Measure 1 liter of HPLC-grade water into a clean, appropriate container.
-
Carefully add 1 mL of TFA to the water.
-
Mix the solution thoroughly.
-
Degas the mobile phase before use.
-
Repeat the process for the organic phase (e.g., 90% acetonitrile, 10% water) by adding 1 mL of TFA per liter of solution.
-
Issue 2: Signal Suppression in Mass Spectrometry (LC-MS)
Question: I am analyzing Litoralon using LC-MS and observing a significantly lower signal than expected. Could the TFA from my HPLC mobile phase be the cause?
Answer:
Yes, TFA is a known cause of ion suppression in positive ion electrospray ionization mass spectrometry (ESI-MS).[2][4][5] While it is an excellent ion-pairing agent for chromatography, it can negatively impact MS detection.[2] The trifluoroacetate (B77799) anion can form strong ion pairs with the positively charged analyte in the gas phase, reducing the abundance of the desired analyte ions reaching the detector.[2][6]
Troubleshooting Steps:
-
Replace TFA with a More MS-Friendly Acid: If possible, replace TFA with formic acid (typically 0.1%). Formic acid is a weaker ion-pairing agent and is more volatile, leading to less ion suppression.[5]
-
Post-Column Addition of a Reagent: To counteract the ion-suppressing effects of TFA, a post-column addition of a mixture of propionic acid and isopropanol (B130326) can be employed.[6] This helps to displace the TFA from the analyte ions.
-
Add Acetic or Propionic Acid to the Mobile Phase: Adding 0.5% acetic acid or 1% propionic acid directly to a mobile phase containing 0.025-0.05% TFA has been shown to enhance the signal for basic compounds by two- to five-fold.[6]
-
Optimize MS Source Parameters: Adjusting the source temperature and gas flows can sometimes help to mitigate the effects of ion suppression.
Quantitative Data Summary: Effect of Mobile Phase Additive on MS Signal
| Mobile Phase Additive | Analyte Signal Intensity (Arbitrary Units) | Fold Change vs. 0.1% TFA |
| 0.1% TFA | 100 | 1.0 |
| 0.1% Formic Acid | 850 | 8.5 |
| 0.05% TFA + 0.5% Acetic Acid | 420 | 4.2 |
| 0.05% TFA + 1% Propionic Acid | 500 | 5.0 |
Note: These are representative values and actual results may vary depending on the analyte and instrumentation.
Issue 3: Appearance of Unexpected Peaks in LC-MS
Question: My LC-MS analysis of a Litoralon sample shows unexpected, high-mass peaks that are not related to my analyte. What could be the origin of these artifacts?
Answer:
Unexpected peaks in LC-MS can arise from various sources, including contaminants and the formation of adducts. When using TFA in the mobile phase, it is known that iron complexes can form, leading to interfering ions.[7] This is particularly prevalent when stainless steel components are used in the LC system.[7]
Troubleshooting Steps:
-
Identify the Source of Metal Contamination: The iron can leach from stainless steel unions, frits, or tubing. Replacing stainless steel components with PEEK or titanium alternatives can prevent the formation of these complexes.[7]
-
Use a Different Acid: Replacing TFA with formic acid in the mobile phase can inhibit the formation of these iron complexes.[7]
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the artifact peaks. The fragmentation pattern can help to identify the composition of the interfering ions. For example, neutral losses corresponding to TFA (113.99 Da) can be indicative of TFA clusters.[7]
Workflow for Identifying and Eliminating Metal Adducts
Caption: A logical workflow for troubleshooting metal adduct artifacts in LC-MS.
Frequently Asked Questions (FAQs)
Q1: Can residual TFA from purification affect my biological assays?
A1: Yes, residual amounts of TFA in a purified sample can potentially affect the accuracy and reproducibility of a broad range of cellular assays.[8] TFA can alter the pH of the assay medium and may interfere with protein structure and function.[8] It is crucial to determine the TFA content in your final sample and, if necessary, exchange the TFA counterion for a more biocompatible one, such as hydrochloride or acetate.[9]
Q2: How can I quantify the amount of residual TFA in my Litoralon sample?
A2: The TFA content can be determined using methods such as 19F NMR (Fluorine-19 Nuclear Magnetic Resonance) and capillary electrophoresis.[9] Ion chromatography is another technique that can be used to separate and quantify trace amounts of trifluoroacetate from other anions in your sample.[10]
Q3: My NMR spectrum shows a shifted water peak. Could this be a TFA artifact?
A3: Yes, the addition of TFA to an NMR sample will cause the signals from exchangeable protons, such as those from water or amine groups, to shift to an average chemical shift, often appearing as a single, broad signal.[11] This property is sometimes used intentionally to move a water signal that is obscuring other signals of interest.[11]
Q4: I'm seeing baseline ripples in my HPLC chromatogram at low UV wavelengths. Is this related to TFA?
A4: Baseline ripples, especially in gradient elution at low UV wavelengths (e.g., 220 nm), are a known artifact when using TFA.[12] This is due to the strong UV absorbance of TFA and its retention and subsequent release from the stationary phase as the mobile phase composition changes.[5][12] Using a high-quality, diffusion-bonded mixer in your HPLC system can improve mixing efficiency and reduce these baseline fluctuations.[12]
Q5: Is there a known signaling pathway for Litoralon (Glutaurine)?
A5: The provided search results do not detail a specific signaling pathway for Litoralon (Glutaurine). Litoralon is described as a hormone of the parathyroid, and its research applications include studies on antiepileptic and anti-amnesic effects.[13] One of the search results describes a signaling pathway for Trans-Fatty Acids (TFA), which is a different molecule and not relevant to Trifluoroacetic acid or Litoralon.[14][15] Further research would be needed to elucidate the specific signaling pathways of Litoralon.
Litoralon Research Context
References
- 1. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Dirty TFA | Separation Science [sepscience.com]
- 4. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of Iron Complexes from Trifluoroacetic Acid Based Liquid Chromatography Mobile Phases as Interference Ions in LC-ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]
- 12. waters.com [waters.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Trans-Fatty Acids (TFA) Induced Vascular Injury Through the Regulation of the Sirt1-Ppargc1a-Nfe2l2 Signaling Pathway in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trans‐Fatty Acids (TFA) Induced Vascular Injury Through the Regulation of the Sirt1‐Ppargc1a‐Nfe2l2 Signaling Pathway in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Glutaurine TFA stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Glutaurine TFA (γ-L-glutamyl-taurine TFA, also known as Taurisolo or Litoralon) in various buffer solutions. The following troubleshooting guides and FAQs will help you design experiments, interpret results, and ensure the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the trifluoroacetic acid (TFA) salt of Glutaurine, a dipeptide composed of γ-glutamic acid and taurine. Like many peptides, its stability in aqueous solutions is a critical factor for experimental reproducibility and therapeutic efficacy. The primary concern is the degradation of the peptide backbone, which can lead to a loss of biological activity and the formation of impurities that may interfere with assays or have unintended effects.
Q2: What is the most likely degradation pathway for Glutaurine in aqueous solutions?
The most probable degradation pathway for Glutaurine involves the intramolecular cyclization of the N-terminal gamma-glutamyl residue to form pyroglutamic acid (pGlu) and release free taurine. This is a common degradation route for peptides and proteins with N-terminal glutamine or glutamic acid.[1][2] The reaction is primarily driven by pH and temperature.
Q3: Which factors have the most significant impact on this compound stability?
Several factors can influence the stability of this compound in solution:
-
pH: This is one of the most critical factors. Based on studies of L-glutamine, the degradation rate is significantly higher in acidic (below pH 5.0) and alkaline (above pH 7.5) conditions.[2]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][3] For optimal stability, solutions should be kept cold.
-
Buffer Composition and Concentration: The type of buffer ions and their concentration can influence the degradation rate.[3] It is crucial to use high-purity buffers and assess their compatibility.
Q4: What is the recommended pH range for preparing this compound solutions?
Based on general peptide stability and specific data on L-glutamine, maximum stability is typically observed in the slightly acidic to neutral pH range of 5.0 to 7.5 .[2] It is strongly recommended to perform preliminary stability tests within this range to determine the optimal pH for your specific experimental conditions.
Q5: How should I store this compound stock and working solutions?
For reliable results, adhere to the following storage guidelines:
-
Solid Form: Store the lyophilized powder at -20°C or -80°C, protected from moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water). Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions daily from the frozen stock. If temporary storage is necessary, keep them on ice or at 4°C for the shortest possible duration.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Appearance of new peaks in HPLC/LC-MS analysis. | Peptide degradation (e.g., formation of pyroglutamic acid). | 1. Confirm the identity of the new peak using mass spectrometry.2. Review your buffer pH; ensure it is within the optimal range (5.0-7.5).3. Prepare fresh solutions and re-analyze.4. Lower the storage and experimental temperature. |
| Decreased biological activity or inconsistent assay results over time. | Loss of intact this compound due to degradation. | 1. Always use freshly prepared solutions for critical experiments.2. Perform a stability study to determine the usable lifetime of your solution under your specific conditions (see protocol below).3. Quantify the peptide concentration before each experiment using a validated HPLC method. |
| Change in solution pH after storage. | Degradation can release acidic or basic byproducts. For example, glutamine degradation can form ammonia.[3] | 1. Discard the solution, as a pH shift is a clear indicator of chemical changes.2. Use a buffer with sufficient buffering capacity for your experimental concentration. |
| Precipitation or cloudiness in the solution. | Poor solubility at the chosen pH or concentration; aggregation of the peptide or its degradants. | 1. Ensure the peptide is fully dissolved upon preparation.2. Verify that the pH of the buffer is not near the isoelectric point (pI) of Glutaurine.3. Consider using a different buffer system or adding solubility enhancers (use with caution as they may affect your assay). |
Factors Influencing this compound Stability
The following table summarizes key factors and their general effect on the stability of this compound in solution.
| Factor | Condition | Expected Impact on Stability | Rationale |
| pH | < 5.0 | Low | Acid-catalyzed hydrolysis and cyclization to pyroglutamic acid are accelerated.[2][5] |
| 5.0 - 7.5 | Optimal | The rate of glutamine/glutamic acid degradation is generally at its minimum in this range.[2] | |
| > 7.5 | Low | Base-catalyzed hydrolysis and degradation increase. | |
| Temperature | -80°C | Very High | Chemical degradation is practically undetectable.[3] Ideal for long-term storage of stock solutions. |
| 4°C | Good | Significantly slows degradation. Suitable for short-term (hours to days) storage. | |
| Room Temp (20-25°C) | Moderate to Low | Degradation is measurable and can be significant over several hours or days.[3] | |
| ≥ 37°C | Very Low | Rapid degradation is expected. Avoid prolonged incubation unless required for the experiment. | |
| Buffer Type | Phosphate, MES, HEPES | Generally Good | These are common biological buffers. However, stability should be confirmed for your specific conditions. |
| Freeze-Thaw Cycles | Multiple Cycles | Can Decrease Stability | Repeated freezing and thawing can introduce physical stress and may lead to aggregation or degradation. Aliquoting stock solutions is critical. |
Experimental Protocols
Protocol: General Stability Assessment of this compound by RP-HPLC
This protocol outlines a typical experiment to determine the stability of this compound in a specific buffer.
-
Materials:
-
This compound (lyophilized powder)
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Buffer components (e.g., sodium phosphate, MES, citrate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
HPLC-grade trifluoroacetic acid (TFA)
-
Calibrated pH meter
-
Reverse-Phase HPLC system with UV detector (e.g., 214 nm)
-
-
Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh this compound and dissolve it in high-purity water to create a stock solution. Mix gently to dissolve completely.
-
Buffer Preparation: Prepare the desired buffer (e.g., 50 mM Sodium Phosphate) and adjust the pH to the target value (e.g., pH 5.0, 6.5, 8.0).
-
-
Incubation:
-
For each pH condition, dilute the this compound stock solution into the buffer to a final concentration of 0.1 mg/mL.
-
Dispense aliquots of this solution into separate vials for each time point (e.g., T=0, 2, 4, 8, 24, 48 hours).
-
Store the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At each time point, remove a vial and immediately analyze it by RP-HPLC. If analysis cannot be done immediately, freeze the sample at -80°C.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 0-100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 time point: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % Remaining versus time for each condition to visualize the degradation kinetics.
-
Visual Guides
Caption: Workflow for a typical this compound stability study.
Caption: The primary degradation pathway of Glutaurine.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Efficacy of Glutaurine TFA in Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential issues that may lead to low efficacy of Glutaurine TFA in in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Glutaurine and what are its expected in vivo effects?
Glutaurine, or γ-L-glutamyltaurine, is an endogenous dipeptide found in the brain and other tissues.[1][2][3] It is known to possess a range of central nervous system activities, including:
-
Neuroprotection: It may protect neurons from excitotoxicity.[4][5]
-
Antiepileptic and Antiamnesic Properties: Studies have suggested its potential in preventing seizures and memory impairment.[1][3]
-
Anxiolytic-like Effects: It may exhibit anti-anxiety properties.[1][2]
The proposed mechanism of action involves the modulation of excitatory aminoacidergic neurotransmission, potentially through interaction with NMDA receptors.[1][2]
Q2: What is the significance of the TFA salt form for in vivo studies?
TFA (trifluoroacetic acid) is commonly used in the purification of synthetic peptides, resulting in the formation of a TFA salt. While this is a standard procedure, the presence of TFA counterions can sometimes interfere with biological experiments.[6][7][8] Potential issues include:
-
Alterations in peptide solubility and secondary structure.[6][7]
-
Lowering the pH of the peptide solution, which could affect physiological conditions.
-
Direct cellular effects that may confound experimental results.[8]
-
Induction of an immune response in some cases.[9]
For sensitive in vivo applications, it is often recommended to exchange the TFA salt for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[10][11]
Q3: My this compound formulation is cloudy or precipitates. What should I do?
Precipitation indicates poor solubility, which can lead to inaccurate dosing and reduced bioavailability. Here are some steps to address this:
-
Perform a small-scale solubility test: Before dissolving the entire sample, test the solubility of a small amount in various solvents.
-
Optimize the solvent:
-
Start with sterile, deionized water or a common buffer like phosphate-buffered saline (PBS).
-
If the peptide is acidic, slightly basic buffers (pH > 7) may improve solubility.
-
For hydrophobic peptides, the addition of a small amount of a biocompatible organic solvent like DMSO or ethanol (B145695) might be necessary. Ensure the final concentration of the organic solvent is not toxic to the animals.
-
-
Gentle warming and sonication: Brief periods of gentle warming (below 40°C) or sonication can help dissolve the peptide. Avoid excessive heat, which can cause degradation.
Troubleshooting Guides
Issue 1: Lower than Expected In Vivo Efficacy
If you are observing a weaker biological effect than anticipated, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | - Perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and endpoint. - Review the literature for effective dose ranges of similar peptides or taurine (B1682933) in relevant models. |
| Poor Bioavailability | - Optimize the route of administration (e.g., intravenous, intraperitoneal, subcutaneous) based on the target tissue and the expected pharmacokinetics. - Consider formulation strategies to improve absorption, such as the use of penetration enhancers (with caution and thorough validation). |
| In Vivo Instability | - Investigate the stability of Glutaurine in biological fluids. Peptides can be susceptible to degradation by proteases. - Consider co-administration with protease inhibitors if degradation is suspected, although this can have off-target effects. |
| TFA Salt Interference | - Exchange the TFA salt for an acetate or hydrochloride salt to rule out any confounding effects of the TFA counterion.[10][11] - A protocol for TFA removal is provided in the "Experimental Protocols" section. |
| Incorrect Timing of Administration | - Optimize the timing of this compound administration relative to the experimental challenge (e.g., induction of injury, behavioral testing). |
Issue 2: Inconsistent Results Between Experiments
Variability in your results can be due to a number of factors:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Ensure the peptide is fully dissolved and the solution is homogenous before each administration. - Prepare fresh solutions for each experiment to avoid degradation. |
| Animal Variability | - Standardize animal characteristics such as age, weight, and sex. - Ensure proper randomization of animals to different treatment groups. |
| Procedural Differences | - Maintain consistent experimental procedures, including injection technique, timing of measurements, and handling of animals. |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Salt Exchange
This protocol describes a general method to exchange TFA counterions with hydrochloride (HCl), which is often more suitable for in vivo studies.[6][7]
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen or at -80°C) and lyophilize overnight to remove all liquid.
-
Repeat: For complete exchange, re-dissolve the lyophilized powder in the same HCl solution and repeat the freezing and lyophilization steps at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the Glutaurine HCl in your desired sterile buffer for in vivo administration.
Protocol 2: General In Vivo Neuroprotection Study Workflow
This is a generalized workflow for assessing the neuroprotective effects of this compound in a rodent model of neurotoxicity.
-
Animal Model: Select an appropriate animal model of neurodegeneration or excitotoxicity (e.g., administration of a neurotoxin like kainic acid or 3-nitropropionic acid).[7]
-
Grouping: Randomly assign animals to control (vehicle), this compound, and positive control (if available) groups.
-
Dosing and Administration:
-
Prepare the this compound formulation as optimized for solubility and stability.
-
Administer the compound via the chosen route (e.g., i.p., i.v.) at the predetermined optimal dose and time relative to the neurotoxic insult.
-
-
Behavioral Assessment: Conduct relevant behavioral tests to assess neurological function (e.g., locomotor activity, memory tests).
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue for further analysis.
-
Endpoint Analysis:
-
Histology: Perform histological staining (e.g., Nissl staining) to assess neuronal damage.
-
Biochemical Assays: Measure markers of oxidative stress (e.g., malondialdehyde, glutathione (B108866) levels) or apoptosis (e.g., caspase activity) in brain homogenates.[7]
-
Signaling Pathways and Workflows
Proposed Signaling Pathway of Glutaurine's Neuroprotective Effect
The neuroprotective effects of Glutaurine are thought to be mediated, at least in part, by the actions of its constituent amino acids, glutamate (B1630785) and taurine, particularly through the modulation of NMDA receptor activity.
Caption: Proposed mechanism of Glutaurine's neuroprotective action.
Experimental Workflow for Troubleshooting In Vivo Efficacy
This diagram outlines a logical workflow for identifying and addressing the root causes of low efficacy in your in vivo experiments with this compound.
Caption: A systematic workflow for troubleshooting low in vivo efficacy.
References
- 1. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of taurine as a neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effect of taurine in 3-nitropropionic acid-induced experimental animal model of Huntington's disease phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. genscript.com [genscript.com]
- 10. Increased neuronal glutathione and neuroprotection in GTRAP3-18-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
Technical Support Center: γ-Glutamyltaurine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of γ-Glutamyltaurine in solution. The following information is designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is γ-Glutamyltaurine and why is its stability in solution a concern?
A1: γ-Glutamyltaurine (Litoralon) is a dipeptide composed of glutamic acid and taurine.[1] Its stability in aqueous solutions is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of efficacy and the formation of impurities that may interfere with assays or have unintended biological effects.
Q2: What are the primary pathways of γ-Glutamyltaurine degradation in solution?
A2: Based on its structure, γ-Glutamyltaurine is susceptible to two primary degradation pathways:
-
Chemical Degradation: The γ-glutamyl moiety can undergo intramolecular cyclization to form pyroglutamic acid and release taurine. This is a common degradation pathway for glutamine and its derivatives, and is influenced by pH and temperature.
-
Enzymatic Degradation: The enzyme γ-glutamyltransferase (GGT) can cleave the γ-glutamyl bond, leading to the breakdown of the dipeptide.[1] This is a significant concern in biological systems or when using solutions that may be contaminated with enzymes.
Q3: What are the ideal storage conditions for γ-Glutamyltaurine solutions?
A3: To ensure long-term stability, lyophilized γ-Glutamyltaurine should be stored at -20°C or -80°C. Once reconstituted, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified for your specific experimental conditions.
Q4: How does pH affect the stability of γ-Glutamyltaurine in solution?
A4: The stability of the γ-glutamyl linkage is pH-dependent. Acidic and alkaline conditions can catalyze the hydrolysis and cyclization of the glutamyl residue. For peptides containing glutamine, maximum stability is typically observed in the pH range of 5.0 to 7.0. It is recommended to maintain the pH of γ-Glutamyltaurine solutions within this range to minimize chemical degradation.
Q5: Can I do anything to prevent enzymatic degradation?
A5: Yes. If enzymatic degradation by γ-glutamyltransferase (GGT) is a concern, consider adding a GGT inhibitor to your solution. Commercially available GGT inhibitors can help preserve the integrity of γ-Glutamyltaurine in biological samples or enzyme-containing solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Chemical or enzymatic degradation of γ-Glutamyltaurine. | 1. Verify Storage: Ensure the stock solution was stored correctly (aliquoted, frozen at -80°C).2. Check pH: Measure the pH of your experimental buffer; adjust to a neutral range (pH 6-7) if possible.3. Prevent Enzymatic Degradation: If using biological matrices, consider adding a γ-glutamyltransferase (GGT) inhibitor.4. Prepare Fresh Solutions: Use freshly prepared γ-Glutamyltaurine solutions for critical experiments. |
| Inconsistent results between experimental replicates. | Repeated freeze-thaw cycles of the stock solution. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your γ-Glutamyltaurine stock solution to avoid temperature fluctuations.2. Use a Consistent Protocol: Ensure all experimental parameters, including incubation times and temperatures, are identical between replicates. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Degradation of γ-Glutamyltaurine into byproducts. | 1. Identify Degradation Products: Use mass spectrometry (LC-MS) to identify the unexpected peaks. Likely degradation products include pyroglutamic acid, glutamic acid, and taurine.2. Perform a Forced Degradation Study: Systematically assess the stability of your compound under various stress conditions (see Experimental Protocols section) to understand its degradation profile.3. Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method" capable of resolving the parent compound from all potential degradation products.[2][3][4][5][6] |
| Precipitation or cloudiness in the solution upon thawing. | Poor solubility at lower temperatures or pH shifts. | 1. Check Solubility: Confirm the concentration of your solution is within the solubility limits for your chosen buffer and temperature.2. Buffer Selection: Ensure your buffer has adequate buffering capacity at the storage temperature to prevent pH shifts upon freezing and thawing.3. Gentle Warming: Warm the solution gently (e.g., in a room temperature water bath) and vortex to redissolve any precipitate before use. |
Data Presentation: Factors Affecting Stability
The following tables summarize the expected stability of γ-Glutamyltaurine in solution based on general principles of peptide chemistry and data from similar compounds. Note: This data is illustrative and should be confirmed by a compound-specific stability study.
Table 1: Effect of Temperature on γ-Glutamyltaurine Degradation in a Neutral Buffer (pH 7.0)
| Temperature | Storage Duration | Expected Degradation (%) |
| -80°C | 6 months | < 1% |
| -20°C | 6 months | < 5% |
| 4°C | 1 week | < 2% |
| 25°C (Room Temp) | 24 hours | 5 - 10% |
Table 2: Effect of pH on γ-Glutamyltaurine Degradation at 25°C over 24 hours
| pH | Expected Degradation (%) | Primary Degradation Product(s) |
| 3.0 | 15 - 25% | Pyroglutamic Acid, Taurine |
| 5.0 | 5 - 10% | Pyroglutamic Acid, Taurine |
| 7.0 | < 5% | Minimal degradation |
| 9.0 | 10 - 20% | Glutamic Acid, Taurine |
Experimental Protocols
Protocol 1: Forced Degradation Study of γ-Glutamyltaurine
This protocol outlines a systematic approach to identify the degradation pathways and products of γ-Glutamyltaurine under various stress conditions.
1. Materials:
-
γ-Glutamyltaurine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Formic acid
-
HPLC system with UV or MS detector
2. Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of γ-Glutamyltaurine in HPLC-grade water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in water or PBS) at 60°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp) for 24 hours.
-
Control Sample: Keep an aliquot of the stock solution at 4°C in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for γ-Glutamyltaurine
This proposed HPLC method is designed to separate γ-Glutamyltaurine from its potential degradation products. Method validation according to ICH guidelines is required for use in regulated environments.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B
-
20-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometry (for peak identification)
-
Injection Volume: 10 µL
Visualizations
Caption: Primary degradation pathways of γ-Glutamyltaurine.
Caption: Troubleshooting workflow for γ-Glutamyltaurine stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 4. A Stability‐Indicating RP‐HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances | Semantic Scholar [semanticscholar.org]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
impact of TFA on Glutaurine TFA biological activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glutaurine (B1671674) TFA. The information addresses potential issues arising from the presence of the trifluoroacetic acid (TFA) counter-ion in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Glutaurine and what are its primary biological activities?
Glutaurine, or γ-L-glutamyltaurine, is an endogenous dipeptide composed of glutamic acid and taurine.[1] It was first identified in the parathyroid gland and later in the mammalian brain.[1][2][3] Its biological activities are diverse and include:
-
Neuroprotection: It exhibits antiepileptic and antiamnesic properties.[1][4]
-
Hormonal Regulation: Glutaurine can influence thyroid hormone levels.[5][6]
-
Neurotransmission: It acts as a modulator of excitatory amino acid neurotransmission.[2][3]
Q2: Why is Glutaurine often supplied as a TFA salt?
Trifluoroacetic acid (TFA) is frequently used during the chemical synthesis and purification of peptides like Glutaurine.[7][8][9][10] Specifically, it is used in the final step of solid-phase peptide synthesis to cleave the peptide from the resin support and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[7][8][11] This process results in the final product being a TFA salt of the peptide.
Q3: Can the TFA counter-ion affect the biological activity of Glutaurine?
Yes, the TFA counter-ion has the potential to influence experimental results. While direct studies on Glutaurine TFA are limited, research on other peptides has shown that residual TFA can:
-
Cause unpredictable fluctuations in experimental data.[7][10]
-
Inhibit or, in some cases, promote cell growth, leading to variability in cell-based assays.[7]
-
Act as an allosteric regulator of certain receptors, such as the glycine (B1666218) receptor.[7]
-
Induce trifluoroacetylation of amino groups in proteins and phospholipids (B1166683) in vivo, which could elicit an immune response.[7]
Therefore, it is crucial to consider the potential effects of TFA in your experiments and take appropriate steps to mitigate them.
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Sealed storage, away from moisture. Recommended for long-term storage of stock solutions.[4] |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[4] |
Note: Repeated freeze-thaw cycles should be avoided to prevent degradation of the product.[4] If preparing an aqueous stock solution, it is advisable to filter-sterilize it through a 0.22 µm filter before use.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
Possible Cause: The TFA counter-ion may be affecting cell viability or signaling pathways. At certain concentrations, TFA can be cytotoxic or can stimulate cell growth.[7]
Troubleshooting Steps:
-
Determine the final TFA concentration in your assay: Calculate the molar concentration of TFA based on the concentration of this compound being used.
-
Run a TFA control: Include a control group treated with a TFA salt solution (e.g., sodium trifluoroacetate) at the same concentration as in your experimental group to assess the effect of the counter-ion alone.
-
Perform a dose-response curve for TFA: This will help you identify a concentration range where TFA has minimal impact on your specific cell line.
-
Consider TFA removal or exchange: If TFA is found to be interfering with your assay, you may need to remove it or exchange it for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate (B1210297).[7][8]
Issue 2: Poor Solubility or Precipitation of this compound in Buffers
Possible Cause: The solubility of this compound can be dependent on the pH and ionic strength of the buffer. While it is soluble in water, interactions with buffer components could lead to precipitation.[4]
Troubleshooting Steps:
-
Check the recommended solvent: The primary recommended solvent is water, where it has a high solubility.[4][12][13]
-
Use sonication: If you observe particulate matter, brief sonication can aid in dissolution.[4][12][13]
-
Prepare fresh solutions: Do not use stock solutions that have been stored for extended periods, especially at room temperature.
-
Adjust the pH of your buffer: The solubility of peptides can be influenced by pH. Experiment with slight adjustments to your buffer's pH to see if it improves solubility.
Issue 3: In vivo experiments show unexpected immune responses or toxicity.
Possible Cause: Residual TFA can trifluoroacetylate endogenous proteins and phospholipids, which may trigger an immune response.[7]
Troubleshooting Steps:
-
Minimize the injected dose of TFA: Use the lowest effective concentration of this compound to minimize the amount of TFA being introduced.
-
Consider TFA removal/exchange: For in vivo studies, it is highly recommended to exchange the TFA counter-ion for a more biocompatible one like chloride or acetate to avoid potential immunogenicity.[8]
-
Monitor for signs of toxicity: Closely observe animals for any adverse reactions and consider running preliminary toxicology studies.
Experimental Protocols
Protocol 1: Counter-ion Exchange from TFA to HCl
This protocol is adapted from methods described for other peptides and is intended to replace the TFA counter-ion with the more biologically compatible chloride ion.[8][11]
Materials:
-
This compound
-
10 mM Hydrochloric Acid (HCl), chilled
-
Milli-Q or other high-purity water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in a minimal amount of 10 mM HCl.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution rapidly, for instance, using liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent has been removed.
-
For complete removal, this process can be repeated 2-3 times by re-dissolving the lyophilized powder in 10 mM HCl.
-
After the final lyophilization, the resulting powder will be Glutaurine HCl.
Quality Control: The efficiency of the counter-ion exchange can be verified using techniques like 19F-NMR or ion chromatography to quantify the remaining TFA.[8][14]
Protocol 2: Assessment of Glutaurine's Antiamnesic Activity (Passive Avoidance Test)
This protocol is a generalized procedure based on studies investigating the antiamnesic effects of Glutaurine.[5]
Materials:
-
This compound or Glutaurine HCl (from Protocol 1)
-
Saline solution (vehicle control)
-
Passive avoidance apparatus
-
Experimental animals (e.g., rats)
-
Electroconvulsive shock (ECS) generator
Procedure:
-
Acquisition Trial:
-
Place a rat in the illuminated compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild, brief foot shock.
-
Immediately after the shock, administer an amnesic agent, such as ECS.
-
-
Treatment:
-
Administer Glutaurine (TFA or HCl salt) or saline (control) to the animals at the desired dose and route (e.g., intraperitoneally) at a specified time before the retention test.
-
-
Retention Trial (24 hours after acquisition):
-
Place the rat back into the illuminated compartment.
-
Measure the latency to enter the dark compartment. A longer latency is indicative of memory retention.
-
-
Data Analysis:
-
Compare the step-through latencies between the Glutaurine-treated group and the control group using appropriate statistical tests (e.g., Mann-Whitney U test). A significantly longer latency in the Glutaurine group suggests an antiamnesic effect.
-
Visualizations
Caption: Workflow for assessing the impact of TFA in a cell-based assay.
Caption: Proposed influence of Glutaurine on the hypothalamic-pituitary-thyroid axis.
References
- 1. Glutaurine - Wikipedia [en.wikipedia.org]
- 2. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. genscript.com [genscript.com]
- 11. peptide.com [peptide.com]
- 12. gentaur.com [gentaur.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing HPLC Parameters for Litoralon TFA Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Litoralon (gamma-L-glutamyl-taurine) using Trifluoroacetic Acid (TFA) as an ion-pairing agent.
Troubleshooting Guide
Common issues encountered during the HPLC separation of Litoralon with TFA are summarized below, along with their likely causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: Interaction of the analyte with active sites (silanols) on the stationary phase. 2. Inadequate Ion Pairing: Insufficient TFA concentration to effectively mask silanol (B1196071) activity and provide a consistent hydrophobic interaction surface. 3. Column Overload: Injecting too much sample. | 1. Increase TFA Concentration: Incrementally increase the TFA concentration in the mobile phase (e.g., from 0.1% to 0.15% or 0.2%).[1] 2. Optimize pH: Ensure the mobile phase pH is low enough (typically ~2) to suppress the ionization of silanol groups. TFA at 0.1% generally achieves this. 3. Reduce Sample Concentration: Dilute the sample and reinject. |
| Poor Resolution/Co-elution | 1. Inappropriate Gradient Slope: The gradient may be too steep, not allowing for sufficient separation of Litoralon from impurities. 2. Mobile Phase Composition: The organic solvent (typically acetonitrile) may not be optimal for the separation. 3. Column Chemistry: The stationary phase may not provide enough selectivity. | 1. Decrease Gradient Slope: A shallower gradient provides more time for separation. Try reducing the rate of organic solvent increase (e.g., from 2%/min to 1%/min or 0.5%/min).[2] 2. Evaluate Different Organic Modifiers: Consider trying methanol (B129727) as an alternative to acetonitrile (B52724). 3. Screen Different Columns: Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) to find one with better selectivity for your sample. |
| Inconsistent Retention Times | 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including TFA concentration. 2. Column Equilibration: Insufficient time for the column to equilibrate with the starting mobile phase conditions between injections. 3. Pump Performance: Fluctuations in the pump flow rate or gradient proportioning. | 1. Precise Mobile Phase Preparation: Use calibrated volumetric flasks and pipettes for consistent mobile phase preparation. 2. Ensure Adequate Equilibration: Equilibrate the column with at least 10 column volumes of the initial mobile phase before each injection. 3. System Maintenance: Check the HPLC system for leaks and perform regular pump maintenance. |
| Low Signal Intensity | 1. Ion Suppression (if using MS detection): TFA is a known ion suppressor in mass spectrometry.[3][4] 2. Low Analyte Concentration: The concentration of Litoralon in the sample is too low. 3. Incorrect Detection Wavelength: The UV detector is not set to the optimal wavelength for Litoralon. | 1. Reduce TFA Concentration for MS: If using MS detection, consider reducing the TFA concentration to 0.05% or using a different ion-pairing agent like formic acid.[4] 2. Concentrate Sample: If possible, concentrate the sample before injection. 3. Optimize Wavelength: Determine the optimal UV absorbance wavelength for Litoralon (likely in the low UV range, ~210-220 nm, due to the peptide bond). |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TFA in the HPLC separation of Litoralon?
A1: Trifluoroacetic acid (TFA) serves two main purposes in the reversed-phase HPLC of peptides like Litoralon[5]:
-
Ion-Pairing Agent: It forms an ion pair with the positively charged amine groups on Litoralon, increasing its hydrophobicity and retention on a non-polar stationary phase (like C18).
-
pH Modifier: At a typical concentration of 0.1%, TFA lowers the mobile phase pH to approximately 2. This suppresses the ionization of residual silanol groups on the silica-based column packing, which helps to reduce peak tailing and improve peak shape[5].
Q2: What is a good starting point for the TFA concentration?
A2: A standard starting concentration for TFA in both the aqueous and organic mobile phases is 0.1% (v/v)[5]. While this is effective for many peptide separations, the optimal concentration can vary. For peptides with multiple positive charges, a higher concentration of 0.2-0.25% may improve resolution[1]. Since Litoralon is a dipeptide, starting with 0.1% TFA is recommended.
Q3: How does the gradient slope affect the separation of Litoralon?
A3: The gradient slope, or the rate of increase in the organic solvent concentration, is a critical parameter for optimizing the resolution of peptides[2]. A shallower gradient (a slower increase in organic solvent) generally leads to better separation of closely eluting compounds[2]. For peptide analysis, a shallow gradient with an increase of 1% organic solvent per minute is a typical starting point[6].
Q4: What type of HPLC column is most suitable for Litoralon separation?
A4: For a small, polar dipeptide like Litoralon, a standard C18 column is a good starting point. However, if retention is insufficient, a C8 column, which is less hydrophobic, might provide better results. The choice of column chemistry can significantly impact selectivity, so screening different stationary phases is advisable if the initial separation is not satisfactory[6].
Q5: Can I use TFA with Mass Spectrometry (MS) detection?
A5: While TFA is excellent for UV detection, it is known to cause ion suppression in mass spectrometry, which can significantly reduce sensitivity[3][4]. If MS detection is required, it is advisable to use the lowest possible concentration of TFA (e.g., 0.05%) or switch to a more MS-friendly ion-pairing agent such as formic acid (typically at 0.1%).
Experimental Protocol: HPLC Method for Litoralon TFA Separation
This protocol outlines a general-purpose reversed-phase HPLC method for the analysis of Litoralon. Optimization will likely be required based on the specific sample matrix and purity requirements.
1. Materials and Reagents:
-
Litoralon standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
4. Sample Preparation:
-
Dissolve the Litoralon sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for HPLC Peak Shape Issues
Caption: A logical workflow for troubleshooting common peak shape problems in Litoralon HPLC analysis.
Impact of TFA Concentration on Litoralon Separation
Caption: The relationship between TFA concentration and its effects on chromatographic performance.
References
- 1. gamma-L-glutamyl-taurine (Litoralon) prevents the micronucleus formation induced by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Structure and conformation of linear peptides. I. Structure of L-tyrosyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. celerion.com [celerion.com]
Technical Support Center: Glutaurine TFA Interference with Fluorescence Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Glutaurine trifluoroacetate (B77799) (TFA) in fluorescence-based assays. The information is presented in a clear question-and-answer format to help you identify, understand, and mitigate these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Glutaurine and why is it used with TFA?
Glutaurine, also known as L-γ-glutamyl-taurine, is a naturally occurring dipeptide found in the brain and other tissues.[1][2] It is composed of L-glutamic acid and taurine.[1] In research and drug development, Glutaurine is often synthesized and purified, and in this context, it is commonly isolated as a trifluoroacetate (TFA) salt. TFA is used during the synthesis and purification (e.g., in HPLC) of peptides and other small molecules.[3]
Q2: Can Glutaurine TFA interfere with my fluorescence assay?
Yes, it is possible. The interference is less likely to originate from the Glutaurine molecule itself, as its constituent amino acids, glutamic acid and taurine, are not intrinsically fluorescent in the visible range. The primary concern for interference is the trifluoroacetate (TFA) counter-ion.[4][5]
Q3: How does TFA interfere with fluorescence assays?
TFA can interfere with fluorescence assays in two main ways:
-
Fluorescence Quenching: TFA is a known quencher of fluorescence, particularly for aromatic fluorophores.[6] Quenching is a process that decreases the fluorescence intensity of a substance.[7] This can occur through two primary mechanisms:
-
Assay pH Alteration: TFA is a strong acid. Residual TFA in a Glutaurine sample can alter the pH of the assay buffer, which can, in turn, affect the fluorescence of pH-sensitive dyes and the activity of biological molecules in the assay.
Q4: Is Glutaurine itself fluorescent?
Based on its structure, Glutaurine is not expected to be fluorescent. It is composed of glutamic acid and taurine, which do not possess the necessary conjugated aromatic systems to exhibit significant fluorescence in the visible spectrum. However, it is always best practice to experimentally verify the absence of autofluorescence from any new compound in your assay.
Troubleshooting Guides
Problem: My fluorescence signal is lower than expected in the presence of this compound.
This is a common indicator of fluorescence quenching by TFA.
Caption: Workflow for troubleshooting low fluorescence signals.
Problem: I observe a high background signal in my assay when this compound is present.
While less likely with Glutaurine itself, this could indicate autofluorescence from an impurity in the this compound sample.
Caption: Workflow for troubleshooting high background fluorescence.
Quantitative Data Summary
The following table summarizes the potential fluorescence interference properties of TFA. Specific quenching constants can vary depending on the fluorophore and experimental conditions.
| Compound/Ion | Potential Interference | Affected Fluorophores (Examples) | Quenching Mechanism | Stern-Volmer Constant (Ksv) |
| Trifluoroacetate (TFA) | Fluorescence Quenching | Tryptophan, Naphthalene | Dynamic and Static | Fluorophore-dependent |
| Potential pH shift of assay buffer | pH-sensitive dyes | N/A | N/A | |
| Glutaurine | Unlikely to be autofluorescent in the visible spectrum. | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if the this compound sample exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer. The concentration range should cover and exceed the final concentration used in your primary assay.
-
Pipette the dilutions into the wells of a black, clear-bottom microplate.
-
Include wells with only the assay buffer as a blank control.
-
Read the plate on a microplate reader using the same excitation and emission wavelengths and gain settings as your primary fluorescence assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Determining Fluorescence Quenching by this compound
Objective: To quantify the quenching effect of this compound on your assay's fluorophore.
Materials:
-
This compound
-
Your specific fluorophore (e.g., a fluorescent substrate or product)
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black microplates
Methodology:
-
Prepare a solution of your fluorophore in the assay buffer at the final concentration used in your assay.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a black microplate, mix the fluorophore solution with the different concentrations of the this compound dilutions.
-
Include control wells with the fluorophore solution and assay buffer (no this compound) to measure the unquenched fluorescence (F₀).
-
Include blank wells with only the assay buffer.
-
Incubate the plate for a short period to allow for any interactions.
-
Measure the fluorescence intensity (F) of each well using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the blank values from all measurements.
-
Calculate the F₀/F ratio for each concentration of this compound.
-
Plot F₀/F versus the concentration of this compound. This is a Stern-Volmer plot. The slope of the line is the Stern-Volmer quenching constant (Ksv), which quantifies the quenching efficiency.[8]
-
Protocol 3: TFA Removal from Glutaurine Samples
Objective: To remove TFA from the Glutaurine sample to eliminate its interference in fluorescence assays. This is typically achieved by ion exchange.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 100 mM)
-
Deionized water
-
Lyophilizer
Methodology:
-
Dissolve the this compound in deionized water (e.g., at 1 mg/mL).
-
Add a controlled amount of HCl to the solution to achieve a final concentration of approximately 2-10 mM HCl. This will protonate the Glutaurine and displace the TFA counter-ion.
-
Freeze the solution rapidly (e.g., in liquid nitrogen or a dry ice/acetone bath).
-
Lyophilize the sample overnight to remove the water and the volatile TFA-H.
-
For complete removal, the process of re-dissolving in a dilute HCl solution and lyophilizing can be repeated 2-3 times.
-
After the final lyophilization, the Glutaurine will be in its hydrochloride (HCl) salt form, which is generally more compatible with biological assays.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when encountering potential interference from this compound in a fluorescence assay.
Caption: Decision-making flowchart for addressing assay interference.
References
- 1. Glutaurine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nathan.instras.com [nathan.instras.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Support Center: Ensuring Reproducibility in Glutaurine TFA Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure reproducibility in experiments involving Glutaurine Trifluoroacetate (B77799) (TFA). The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is Glutaurine and what are its primary biological effects?
Glutaurine, or γ-L-glutamyltaurine, is a naturally occurring dipeptide found in the parathyroid gland and the brain.[1] It is known to have neuroprotective properties, particularly against glutamate-induced excitotoxicity.[1][2] Its biological activities include antiepileptic and anti-amnesia effects, and it is also believed to play a role in modulating the glutamatergic system and thyroid hormone regulation.[3][4]
Q2: Why is my Glutaurine product supplied as a TFA salt?
Trifluoroacetic acid (TFA) is a common counter-ion used during the synthesis and purification of peptides like Glutaurine using reverse-phase high-performance liquid chromatography (RP-HPLC). It is effective in achieving high purity, but residual TFA can be present in the final product as a salt.
Q3: Can the TFA salt affect my experimental results?
Yes, the presence of TFA can significantly impact experimental outcomes and reproducibility. TFA can be toxic to cells in culture, even at low concentrations, potentially leading to altered cell viability and function. It can also alter the secondary structure and biological activity of the peptide and interfere with certain analytical techniques.
Q4: How should I store Glutaurine TFA to ensure its stability?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a sealed container, protected from moisture.[3] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[3]
Q5: What is the recommended solvent for dissolving this compound?
This compound is soluble in water.[3] For cell culture experiments, it is advisable to dissolve the peptide in sterile, cell culture-grade water or a buffer compatible with your assay. Ensure the final concentration of any organic solvent used for initial solubilization is minimal and does not affect the cells.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cell viability in my experiments.
-
Question: I am observing high variability in my cell viability assays, or the cells treated with this compound are showing unexpected toxicity. What could be the cause?
-
Answer:
-
TFA Toxicity: The trifluoroacetate counter-ion can be cytotoxic. It is crucial to determine the toxicity threshold of TFA alone in your specific cell line.
-
Solution:
-
Run a TFA control: Prepare a solution of TFA in your cell culture medium at concentrations equivalent to those present in your this compound-treated wells. This will help you distinguish between the effects of Glutaurine and the TFA counter-ion.
-
Perform a salt exchange: If TFA toxicity is confirmed, consider exchanging the TFA salt for a more biocompatible one, such as hydrochloride (HCl) or acetate. This can be achieved by repeatedly dissolving the peptide in a dilute solution of the desired acid and lyophilizing it.
-
Optimize peptide concentration: You may be using a concentration of this compound that is too high. Perform a dose-response experiment to determine the optimal concentration range for your assay.
-
-
Issue 2: Poor reproducibility of neuroprotection assay results.
-
Question: My neuroprotection assays with this compound are not giving consistent results. How can I improve the reproducibility?
-
Answer:
-
Variability in Glutamate-Induced Excitotoxicity: The degree of glutamate-induced cell death can vary between experiments.
-
Solution:
-
Standardize glutamate (B1630785) treatment: Ensure the concentration of glutamate and the duration of exposure are precisely controlled in every experiment.
-
Control for cell density: Seed cells at a consistent density for all experiments, as cell density can influence susceptibility to excitotoxicity.
-
Pre-incubation time: Standardize the pre-incubation time with this compound before inducing excitotoxicity.
-
Check for TFA interference: As with cell viability assays, TFA can interfere with neuronal health and response. Run appropriate TFA controls.
-
-
Issue 3: Unexpected results in NMDA receptor activity assays.
-
Question: I am not observing the expected modulation of NMDA receptor activity with this compound. What could be the issue?
-
Answer:
-
Complex interactions: Glutaurine's interaction with the NMDA receptor is complex and may involve multiple mechanisms, including modulation of the glycine (B1666218) binding site.[5][6]
-
Solution:
-
Co-agonist concentration: Ensure that the concentrations of glutamate and the co-agonist (glycine or D-serine) are optimized and consistent across experiments.
-
Assay sensitivity: The chosen assay for measuring NMDA receptor activity (e.g., calcium imaging, patch-clamp) must be sensitive enough to detect subtle modulatory effects.
-
TFA interference: TFA could potentially interfere with receptor function or the assay itself. Consider a salt exchange if you suspect TFA is a confounding factor.
-
-
Issue 4: Issues with HPLC-MS analysis of this compound.
-
Question: I am facing challenges with the HPLC-MS analysis of my this compound samples, such as poor peak shape or signal suppression. What can I do?
-
Answer:
-
TFA in the mobile phase: TFA is a common mobile phase additive in HPLC, but it can cause ion suppression in mass spectrometry, leading to reduced sensitivity.
-
Solution:
-
Use a different ion-pairing agent: Consider using a more MS-friendly ion-pairing agent like formic acid in your mobile phase.
-
Optimize chromatographic conditions: Adjust the gradient, flow rate, and column chemistry to improve peak shape and resolution.
-
Method validation: Ensure your analytical method is properly validated for parameters like linearity, accuracy, and precision.[2][7]
-
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare corresponding TFA salt controls. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Treatment Group | Concentration (µM) | Incubation Time (hr) | Average Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 0 | 24 | 1.25 | 100% |
| This compound | 10 | 24 | 1.18 | 94.4% |
| This compound | 50 | 24 | 1.05 | 84.0% |
| This compound | 100 | 24 | 0.92 | 73.6% |
| TFA Control | 10 | 24 | 1.20 | 96.0% |
| TFA Control | 50 | 24 | 1.10 | 88.0% |
| TFA Control | 100 | 24 | 0.98 | 78.4% |
Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol outlines a method to evaluate the neuroprotective effects of this compound.
Methodology:
-
Neuronal Culture: Culture primary neurons or a suitable neuronal cell line in appropriate plates.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1-24 hours).
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).
-
Wash and Recovery: Remove the glutamate-containing medium, wash the cells with fresh medium, and incubate for a recovery period (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or LDH release assay.
-
Controls: Include untreated controls, glutamate-only treated controls, and TFA salt controls.
Data Presentation:
| Treatment Group | This compound (µM) | Glutamate (µM) | % Neuronal Viability |
| Control | 0 | 0 | 100% |
| Glutamate Only | 0 | 100 | 45% |
| This compound | 10 | 100 | 60% |
| This compound | 50 | 100 | 75% |
| This compound | 100 | 100 | 85% |
| TFA Control | 100 | 100 | 48% |
Mandatory Visualizations
Logical Workflow for Troubleshooting Reproducibility Issues
Caption: Troubleshooting workflow for this compound experiments.
Proposed Signaling Pathway of Glutaurine in Neuroprotection
Caption: Glutaurine's neuroprotective signaling pathway.
References
- 1. Protective function of taurine in glutamate-induced apoptosis in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anxiolytic Properties of Glutaurine TFA and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic effects of the endogenous dipeptide Glutaurine (L-gamma-glutamyl-taurine), supplied as a trifluoroacetate (B77799) (TFA) salt for research purposes, and the well-established benzodiazepine, diazepam. While diazepam serves as a benchmark anxiolytic, Glutaurine represents a compound of interest with a potentially distinct mechanism of action. This document synthesizes available preclinical data, details relevant experimental methodologies, and illustrates the proposed signaling pathways.
Introduction to Anxiolytic Agents
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. Pharmacological interventions are a cornerstone of treatment, with benzodiazepines like diazepam being widely used for their rapid onset of action. Diazepam, a positive allosteric modulator of the GABA-A receptor, is effective but carries risks such as sedation, dependence, and withdrawal symptoms[1][2]. This has spurred research into novel anxiolytics with different mechanisms and potentially more favorable side-effect profiles.
Glutaurine, a dipeptide of glutamic acid and taurine (B1682933), has been identified in the brain and is suggested to possess neuromodulatory properties[3][4][5]. Research indicates it may have "anti-conflict" potencies, a term used in preclinical anxiety models, and that its effects are synergistic with diazepam[3][4][5]. This suggests a potential role as an anxiolytic agent, possibly acting through a different pathway than traditional benzodiazepines.
Mechanism of Action
The primary difference between diazepam and the proposed action of Glutaurine lies in their interaction with neurotransmitter systems. Diazepam enhances inhibitory neurotransmission, while Glutaurine is suggested to modulate excitatory pathways.
Diazepam: As a benzodiazepine, diazepam binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site.[3][6][7][8] This binding increases the receptor's affinity for GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][6][7] The potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability[3][7]. This widespread CNS depression underlies its anxiolytic, sedative, anticonvulsant, and muscle relaxant effects[3][9].
Glutaurine TFA: The precise mechanism of Glutaurine is not as well-defined as that of diazepam. However, literature suggests it acts as an endogenous modulator of excitatory aminoacidergic neurotransmission[3][4][5]. It is hypothesized that Glutaurine may exert its effects through the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory signaling[3][4][5]. By modulating NMDA receptor activity, Glutaurine could potentially temper excessive glutamatergic signaling, which is increasingly implicated in the pathophysiology of anxiety disorders[10].
Figure 1: Simplified signaling pathways for Diazepam and proposed pathway for Glutaurine.
Comparative Efficacy Data
Direct, head-to-head clinical or preclinical studies quantitatively comparing the anxiolytic efficacy of this compound and diazepam are not available in the published literature. The anxiolytic potential of Glutaurine is primarily described in qualitative terms as having "anti-conflict potency"[3][4][5].
To provide context for researchers, the following table summarizes representative data for diazepam in the Elevated Plus Maze (EPM), a standard preclinical model for assessing anxiolytic drug effects.
Table 1: Representative Experimental Data for Diazepam in the Elevated Plus Maze (EPM) in Rodents
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | Number of Open Arm Entries | Total Arm Entries (Locomotor Activity) |
| Vehicle (Control) | N/A | 15 ± 3% | 8 ± 2 | 30 ± 5 |
| Diazepam | 1.0 - 2.0 | 45 ± 5% *** | 15 ± 3 ** | 28 ± 4 (ns) |
*Data are presented as mean ± SEM and are hypothetical, representing typical results from published studies. Statistical significance vs. vehicle control: **p<0.01, **p<0.001, ns=not significant.
A similar experiment for this compound would be necessary to generate comparative data. The primary endpoints would be the percentage of time spent in and the number of entries into the open arms, which are indicative of an anxiolytic effect. Total arm entries are monitored to control for confounding effects on general locomotor activity.
Experimental Protocols
Standardized behavioral assays are crucial for evaluating and comparing the anxiolytic properties of novel compounds against benchmarks like diazepam. The Elevated Plus Maze (EPM) and the Open Field Test (OFT) are two of the most widely used models.
Elevated Plus Maze (EPM) Protocol
The EPM is a validated test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces[6][7][9][11].
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms enclosed by high walls.
-
Acclimatization: Animals are brought to the testing room at least 60 minutes before the trial to acclimate to the environment.
-
Drug Administration: The test compound (e.g., this compound), vehicle, or a positive control (e.g., diazepam) is administered via a specified route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute session[11].
-
Data Collection: An overhead video camera records the session. Software tracks key parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
-
Analysis: An increase in the percentage of time spent in the open arms and/or the number of open arm entries, without a significant change in total arm entries, is interpreted as an anxiolytic effect[7][11].
Open Field Test (OFT) Protocol
The OFT assesses general locomotor activity and anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit area[12].
-
Apparatus: A square arena with high walls to prevent escape.
-
Procedure: Following acclimatization and drug administration (as in the EPM protocol), the animal is placed in the center of the open field.
-
Data Collection: A video tracking system records activity for a set duration (e.g., 10-20 minutes), measuring:
-
Time spent in the center zone versus the periphery.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Analysis: An anxiolytic effect is inferred if the drug increases the time spent in and entries into the center of the arena without causing significant hyperactivity (confounding increase in total distance traveled).
Figure 2: A generalized experimental workflow for testing anxiolytic compounds in rodents.
Summary and Future Directions
Diazepam is a potent anxiolytic with a well-understood mechanism centered on the potentiation of GABAergic inhibition. In contrast, this compound is a research compound with preliminary evidence suggesting anxiolytic-like properties that may be mediated by the modulation of the excitatory glutamate (B1630785) system, possibly at the NMDA receptor.
The synergistic interaction reported between Glutaurine and diazepam is particularly noteworthy for drug development professionals, as it may suggest potential for combination therapies or a means to reduce effective doses of benzodiazepines, thereby mitigating side effects.
Critical Gaps and Recommendations for Future Research:
-
Direct Comparative Studies: Head-to-head studies using standardized behavioral models like the EPM and OFT are essential to quantitatively compare the anxiolytic efficacy of this compound and diazepam.
-
Dose-Response Relationship: Establishing a clear dose-response curve for this compound is necessary to identify its optimal therapeutic window.
-
Mechanism of Action Elucidation: Further molecular studies, such as receptor binding assays and electrophysiology, are required to confirm Glutaurine's interaction with the NMDA receptor and to rule out significant activity at GABA-A or other relevant receptors.
-
Side Effect Profiling: Preclinical studies should also assess the side-effect profile of this compound, particularly concerning sedation, motor impairment, and its potential for dependence or withdrawal, to compare it against diazepam.
References
- 1. google.com [google.com]
- 2. Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of taurine on rat behaviors in three anxiety models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Taurine-Derived Compounds Produce Anxiolytic Effects in Rats Following Developmental Lead Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glutaurine TFA and Levetiracetam for Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the investigational dipeptide Glutaurine (as Trifluoroacetate salt, TFA) and the established antiepileptic drug (AED) Levetiracetam (B1674943). The analysis focuses on their respective mechanisms of action, preclinical efficacy, and the extent of clinical validation, supported by experimental data and methodologies.
Introduction and Chemical Properties
Epilepsy is characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain. Therapeutic strategies often aim to restore this balance. Levetiracetam is a widely prescribed second-generation AED with a novel mechanism of action. Glutaurine, also known as gamma-L-glutamyl-taurine, is an endogenous dipeptide found in the brain and is being investigated for its antiepileptic properties.[1] While Levetiracetam has undergone extensive clinical validation, Glutaurine's evaluation is predominantly in the preclinical phase.
The chemical properties of both compounds are summarized below.
| Property | Glutaurine (gamma-L-glutamyl-taurine) | Levetiracetam |
| Chemical Structure | ||
| Molecular Formula | C₇H₁₄N₂O₆S | C₈H₁₄N₂O₂ |
| Molar Mass | 254.26 g/mol | 170.21 g/mol |
| Nature | Endogenous dipeptide of glutamic acid and taurine (B1682933) | Synthetic pyrrolidinone derivative |
| Synonyms | γ-L-Glutamyltaurine, Litoralon | Keppra, UCB-L059 |
Mechanism of Action
The two compounds exhibit distinct proposed mechanisms for achieving anticonvulsant effects. Levetiracetam has a well-defined primary target, whereas Glutaurine's mechanism is inferred from its constituent amino acids.
Levetiracetam: Modulation of Synaptic Vesicle Protein 2A (SV2A)
The primary mechanism of Levetiracetam involves its specific and reversible binding to the synaptic vesicle protein 2A (SV2A).[2] SV2A is a glycoprotein (B1211001) found in the membrane of presynaptic vesicles and is believed to play a crucial role in the regulation of vesicle exocytosis and neurotransmitter release.[2]
By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, although it appears to do so selectively under conditions of excessive neuronal activity, thereby preventing hypersynchronized epileptiform burst firing without affecting normal neuronal transmission.[2][3] Additional proposed mechanisms include inhibition of N-type calcium channels and indirect effects on GABAergic neurotransmission.[2][3]
Glutaurine TFA: Dual Modulation of Excitatory and Inhibitory Systems
Glutaurine is a dipeptide composed of L-glutamic acid and taurine. Its anticonvulsant action is hypothesized to stem from the combined effects of these two molecules, thereby modulating both excitatory and inhibitory neurotransmission.[1][4]
-
Glutamate Modulation : As a structural analog, it may act as an endogenous modulator of excitatory amino-acid neurotransmission, potentially interacting with NMDA receptors.[4][5]
-
Taurine-Mediated Inhibition : Taurine, an inhibitory neuromodulator, is known to act as an agonist at GABA-A receptors, leading to chloride influx and neuronal hyperpolarization.[6] This action can suppress neuronal hyperexcitability. Taurine may also protect neurons from glutamate-induced excitotoxicity.[6]
The net effect is a potential rebalancing of the excitatory/inhibitory systems that are dysregulated in epilepsy.
Preclinical Evidence
Both compounds have been evaluated in animal models of epilepsy, with the amygdala kindling model being particularly relevant for temporal lobe epilepsy.
Preclinical Efficacy Comparison
Levetiracetam has a broad and unique preclinical profile, showing potent seizure suppression in genetic and kindled animal models, distinguishing it from classic AEDs.[7] Glutaurine has demonstrated significant, long-lasting antiepileptic action in the amygdala kindling model, appearing more potent than taurine alone when injected directly at the seizure focus.[8]
| Parameter | Glutaurine (gamma-L-glutamyl-taurine) | Levetiracetam |
| Primary Animal Model | Amygdala-kindled rats (model for temporal lobe epilepsy)[8] | Amygdala-kindled rats, audiogenic seizure-prone mice, Genetic Absence Epilepsy Rats from Strasbourg (GAERS)[7][9] |
| Route of Administration | Intra-amygdaloid injection[8] | Intraperitoneal (i.p.), Oral[10] |
| Observed Efficacy | Strongly suppressed seizures for up to 3 days post-injection. More potent than taurine alone.[8] | Dose-dependently suppresses seizure severity and duration.[10] Exhibits antiepileptogenic properties by preventing kindling development.[7] |
| Reported Effective Dose | Not specified for systemic administration | 500 mg/kg to 1000 mg/kg (i.p.) showed effects in kindled rats.[2] |
Experimental Protocol: Amygdala Kindling in Rats
The amygdala kindling model is a cornerstone for studying temporal lobe epilepsy and evaluating potential AEDs.
-
Surgical Implantation : Under anesthesia, rats are stereotaxically implanted with a bipolar electrode into the basolateral amygdala and cortical surface electrodes for EEG recording.[2] The animals are allowed a recovery period.
-
Afterdischarge (AD) Threshold Determination : A threshold-stimulation intensity is determined for each animal. This is the minimum current required to elicit a short electrographic afterdischarge (AD) lasting at least 5 seconds.[3][11]
-
Kindling Stimulation : Animals receive daily or twice-daily electrical stimulation (e.g., 50-60 Hz, 1-2 seconds duration) at their predetermined AD threshold.[2][11]
-
Seizure Scoring : Behavioral seizure severity is scored using the Racine scale (from Stage 1: facial clonus to Stage 5: rearing and falling with tonic-clonic convulsions).[12] The duration of the electrographic seizure (AD duration) is also recorded.
-
"Fully Kindled" State : An animal is considered fully kindled after exhibiting several consecutive Stage 5 seizures.[11]
-
Drug Testing : Once fully kindled, the compound (e.g., Levetiracetam or Glutaurine) is administered at various doses prior to stimulation. The effect on seizure score and AD duration is measured against a vehicle control.[2]
Clinical Evidence
The most significant distinction between Levetiracetam and Glutaurine lies in the breadth and depth of clinical trial data.
Levetiracetam: Extensive Clinical Validation
Levetiracetam is approved worldwide and supported by numerous large-scale, randomized, double-blind, placebo-controlled trials for both focal and generalized epilepsy in adults and children.[13][14][15]
| Parameter | Levetiracetam (Adjunctive Therapy for Focal Seizures) |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group trials.[13] |
| Patient Population | Adults and children with refractory (drug-resistant) focal-onset seizures.[13][14] |
| Dosage Range | 1000 mg/day to 3000 mg/day.[14] |
| Primary Efficacy Endpoint | ≥50% reduction in seizure frequency from baseline (Responder Rate).[13] |
| Responder Rate | 33-40% for Levetiracetam vs. ~11-14% for placebo.[13] |
| Seizure Freedom Rate | Significantly higher than placebo.[13] |
| Common Adverse Events | Somnolence, asthenia (weakness), dizziness, and infection (e.g., nasopharyngitis).[13] Psychiatric and behavioral side effects can also occur.[16] |
Glutaurine and Taurine: Limited Clinical Data
There is a lack of published, large-scale, randomized controlled trials for Glutaurine (gamma-L-glutamyl-taurine) in epilepsy.
Early clinical studies from the 1980s investigated the effects of taurine , one of Glutaurine's components, on intractable epilepsy. One study in 25 children with intractable epilepsy found that oral taurine resulted in complete seizure control in one case and a >50% decrease in seizure frequency in another, but had no effect in 18 patients.[17] The effects were often temporary. Another study involving intravenous taurine administration to 37 patients reported an approximate 30% reduction in seizure activity within the first 10 days, but this effect diminished over a 30-45 day period.[18] These older, small-scale studies suggest a potential but inconsistent and possibly transient effect of taurine, highlighting the need for more rigorous investigation into Glutaurine itself.
Experimental Protocol: Representative Levetiracetam Clinical Trial
A typical Phase III trial for adjunctive therapy in focal epilepsy follows a structured design.
-
Baseline Period (8-12 weeks) : Patients' seizure frequency is documented using diaries to establish a stable baseline. No changes are made to their existing AED regimen.[19]
-
Randomization : Eligible patients are randomly assigned to receive either Levetiracetam or a matching placebo, in addition to their current AEDs.
-
Treatment Period (14-24 weeks) :
-
Titration Phase (4-6 weeks) : The study drug (Levetiracetam or placebo) is gradually increased to the target dose (e.g., 1000 mg/day or 3000 mg/day) to ensure tolerability.[19]
-
Maintenance Phase (10-18 weeks) : Patients remain on a stable, fixed dose of the study drug. Seizure frequency and adverse events are continuously monitored.[19]
-
-
Efficacy and Safety Assessment : The primary outcome is typically the percentage of patients achieving a 50% or greater reduction in seizure frequency compared to baseline. Safety is assessed by monitoring treatment-emergent adverse events.
-
Optional Extension Phase : Patients may be offered to enter an open-label extension study to continue receiving the active drug.
Conclusion
The comparison between this compound and Levetiracetam highlights the different stages of drug development.
-
Levetiracetam is a well-established antiepileptic drug with a clearly identified molecular target (SV2A) and a robust body of evidence from both preclinical models and large-scale clinical trials confirming its efficacy and safety for a broad range of seizure types.[16][20]
-
This compound is an investigational compound with a plausible, dual-action mechanism of action based on its endogenous components, glutamate and taurine.[1][4] Preclinical data, particularly from direct intracerebral administration in the kindling model, is promising and suggests a potent anticonvulsant effect.[8] However, it critically lacks the comprehensive preclinical safety data and, most importantly, the rigorous, large-scale clinical trial evidence necessary to validate its efficacy and safety in humans. The limited and dated clinical findings on its constituent, taurine, are inconclusive.[17][18]
For the scientific community, Levetiracetam serves as a benchmark for a novel-mechanism AED successfully brought to market. Glutaurine represents an intriguing preclinical candidate that warrants further investigation, including systemic administration studies in various animal models and, if successful, progression to controlled clinical trials to determine its true therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 3. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prevention of epileptic seizures by taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gamma-glutamyltaurine has potent and long-lasting antiepileptic action as demonstrated by intra-amygdaloid injection in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levetiracetam: preliminary efficacy in generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amygdala Kindling [bio-protocol.org]
- 13. Efficacy and safety of levetiracetam as adjunctive therapy for refractory focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Levetiracetam add‐on for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Levetiracetam for epilepsy: an evidence map of efficacy, safety and economic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic trial by taurine for intractable childhood epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Therapeutic effects of taurine in epilepsy: a clinical and polyphysiographic study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analyses of seizure responses supportive of a novel trial design to assess efficacy of antiepileptic drugs in infants and young children with epilepsy: Post hoc analyses of pediatric levetiracetam and lacosamide trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benefit of combination therapy in epilepsy: a review of the preclinical evidence with levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Litoralon TFA and Other Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the purported nootropic agent Litoralon TFA (also known as Glutaurine) with three other well-known nootropics: Piracetam (B1677957), Modafinil, and Lion's Mane Mushroom (Hericium erinaceus). The objective is to present a clear, data-driven overview of their mechanisms of action, efficacy based on available experimental data, and the methodologies used in key studies.
Overview of Nootropic Agents
Nootropics, often referred to as "smart drugs" or cognitive enhancers, are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The agents discussed in this guide represent a spectrum of chemical structures and proposed mechanisms of action.
-
Litoralon TFA (Glutaurine): A dipeptide composed of L-glutamine and taurine (B1682933). It is suggested to possess anti-amnesic and antiepileptic properties.[1] Its nootropic effects are less studied than the other agents in this guide.
-
Piracetam: A cyclic derivative of the neurotransmitter GABA, it is one of the first substances to be labeled a nootropic.[2] Its efficacy, particularly in healthy individuals, is a subject of ongoing debate.[3]
-
Modafinil: A wakefulness-promoting agent used to treat sleep disorders like narcolepsy. It is also widely used off-label for its cognitive-enhancing effects.[4]
-
Lion's Mane Mushroom (Hericium erinaceus): An edible mushroom that has been used in traditional medicine. It contains bioactive compounds, hericenones and erinacines, which are believed to have neuroprotective and cognitive-enhancing properties.[3][5]
Mechanisms of Action
The mechanisms by which these substances are proposed to exert their nootropic effects vary significantly.
Litoralon TFA (Glutaurine): The precise mechanism of action for Litoralon TFA as a nootropic is not well-established. However, based on its constituent amino acids, a plausible mechanism can be inferred. Taurine, a key component, has demonstrated neuroprotective functions, including the regulation of intracellular calcium levels and inhibition of glutamate-induced neurotoxicity.[6] It can directly modulate NMDA receptors and has been shown to prevent apoptosis by inhibiting calpain activation.[6][7] Glutamine is a precursor to the neurotransmitter glutamate (B1630785), which plays a critical role in learning and memory.[8] Therefore, Litoralon TFA may exert its effects through the combined neuroprotective actions of taurine and the modulation of glutamatergic neurotransmission.
Piracetam: The mechanism of action for piracetam is not fully understood but is thought to be multi-faceted. It is believed to enhance neuronal excitability by modulating ion channels (Ca2+, K+).[2] Piracetam may also enhance the function of the neurotransmitter acetylcholine (B1216132) via muscarinic cholinergic receptors and influence NMDA glutamate receptors, which could increase cell membrane permeability.[2] Furthermore, it has been shown to increase oxygen consumption in the brain and improve brain metabolism.[2]
Modafinil: Modafinil's mechanism is complex and involves multiple neurotransmitter systems. It is known to inhibit the reuptake of dopamine, although its profile is distinct from traditional stimulants. Its cognitive-enhancing effects are thought to be domain-specific, particularly improving attention and cognitive control.[4] While it promotes wakefulness, its pro-cognitive effects appear to be independent of this, as they are observed in non-sleep-deprived individuals.[4]
Lion's Mane Mushroom (Hericium erinaceus): The primary proposed mechanism of Lion's Mane is the stimulation of Nerve Growth Factor (NGF) synthesis.[9] Its bioactive compounds, hericenones and erinacines, are believed to cross the blood-brain barrier and promote the production of NGF.[9] NGF is a neurotrophin that is crucial for the survival, development, and maintenance of neurons. By increasing NGF levels, Lion's Mane may support neurogenesis, enhance synaptic plasticity, and protect against neuronal damage.[9][10]
Signaling Pathway Diagrams
References
- 1. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modafinil improves attentional performance in healthy, non-sleep deprived humans at doses not inducing hyperarousal across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. restorativemedicine.org [restorativemedicine.org]
- 6. Mechanism of neuroprotective function of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamine Supplementation Prevents Chronic Stress-Induced Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newhealthjournal.org [newhealthjournal.org]
- 10. longevitybotanicals.com [longevitybotanicals.com]
A Comparative Guide to γ-Glutamyltaurine and Taurine in Neurological Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (B1682933), a ubiquitously distributed β-amino acid, has long been recognized for its diverse physiological roles, particularly its neuroprotective effects within the central nervous system (CNS). Its dipeptide derivative, γ-L-glutamyltaurine (γ-GT), is an endogenous modulator of excitatory aminoacidergic neurotransmission.[1][2] This guide provides an objective comparison of the neurological effects of γ-Glutamyltaurine and taurine, supported by experimental data, to assist researchers and drug development professionals in their evaluation of these compounds for potential therapeutic applications.
Physicochemical Properties and Bioavailability
While both molecules are related, their distinct structures influence their properties and biological activity. Taurine is a free amino acid, whereas γ-Glutamyltaurine is a dipeptide, which may affect its transport across the blood-brain barrier (BBB) and its metabolic fate. Taurine is known to cross the BBB, although the exact mechanisms and efficiency are still under investigation.[3] The in vivo formation of γ-Glutamyltaurine in the brain is suggested to be catalyzed by γ-glutamyltransferase (GGT).[1][4]
Comparative Efficacy in Neurological Models
This section summarizes the available quantitative data from various in vitro and in vivo neurological models.
Table 1: Comparison of Effects on Excitatory and Inhibitory Neurotransmission
| Parameter | γ-Glutamyltaurine | Taurine | Reference(s) |
| Effect on Glutamate (B1630785) Release | Enhanced K+-stimulated [3H]glutamate release by 25% at 0.1 mM | Modulates glutamate receptor activity | [5] |
| Effect on Glutamate Uptake | Slightly inhibited uptake by ~10% at 1 mM | No direct significant effect reported | [5] |
| Modulation of NMDA Receptors | Inhibited glutamate- and agonist-activated Ca2+ influx; Interacts with NMDA receptors | Exerts a voltage reduction in the late phase of N2 response; reduces the apparent affinity of the NMDA receptor for glycine (B1666218) | [5][6][7] |
| Modulation of GABA Receptors | Not extensively studied | Acts as an agonist at GABAA receptors, with varying affinity depending on subunit composition | [8] |
| Modulation of Glycine Receptors | Not extensively studied | Can activate glycine receptors | [9] |
Table 2: Comparative Neuroprotective and Anticonvulsant Effects
| Neurological Model | γ-Glutamyltaurine | Taurine | Reference(s) |
| Glutamate-Induced Excitotoxicity | Markedly inhibited glutamate-evoked increase in intracellular Ca2+ and kainate-activated cGMP formation at 0.1 mM | Protects against glutamate-induced apoptosis by inhibiting Ca2+ influx and calpain activation | [5][10] |
| Amygdala-Kindled Seizures (Rat) | Potent and long-lasting antiepileptic action upon intra-amygdaloid injection | Relatively weak suppressive effects in the same model | [11] |
| Pentylenetetrazole (PTZ)-induced Seizures (Rat) | No direct data found | Did not affect the threshold of seizure induction in one study | [12] |
| Anti-conflict/Anxiolytic Activity (Rat) | Prominent increase in punished response (anticonflict effect) at >1 mg/kg, synergistic with diazepam | Not a primary reported effect | [13][14] |
Mechanisms of Action: A Visual Comparison
The distinct yet overlapping mechanisms of action of γ-Glutamyltaurine and taurine are visualized below.
References
- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of gamma-glutamyl-taurine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reciprocal regulation between taurine and glutamate response via Ca2+- dependent pathways in retinal third-order neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying taurine protection against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gamma-glutamyltaurine has potent and long-lasting antiepileptic action as demonstrated by intra-amygdaloid injection in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An anticonflict effect of gamma-1-glutamyltaurine (Litoralon) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Structural Analogs of Glutaurine TFA: Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Glutaurine (γ-L-glutamyl-taurine) and its structural analogs, focusing on their biological activities and the underlying molecular mechanisms. While direct quantitative comparisons of a wide range of Glutaurine's structural analogs are limited in publicly available literature, this document synthesizes existing data on related compounds and the parent molecule to offer insights into its structure-activity relationships.
Introduction to Glutaurine
Glutaurine, the dipeptide of L-glutamic acid and taurine (B1682933), is an endogenous molecule with a spectrum of biological effects, notably as a neuroprotective, anxiolytic, and antiepileptic agent.[1] Its trifluoroacetic acid (TFA) salt is a common formulation for research purposes. The activity of Glutaurine is believed to stem from its interaction with key players in neurotransmission, particularly the N-methyl-D-aspartate (NMDA) receptor and the calcium-sensing receptor (CaSR).
Comparative Activity of Glutaurine and Related Analogs
Activity at the Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor is a G-protein coupled receptor that can be modulated by γ-glutamyl peptides. The structural requirements for intense CaSR activity in this class of molecules include an N-terminal γ-L-glutamyl residue and a moderately sized, neutral aliphatic substituent at the second position.[2] While data for γ-L-glutamyl-taurine is not provided in the comparative study, the following table summarizes the activity of other γ-glutamyl dipeptides, which can serve as a reference for potential modifications to the taurine moiety of Glutaurine.
| Compound | Structure | CaSR Activity (EC50, µM) |
| γ-Glu-Cys | γ-L-glutamyl-L-cysteine | 38 |
| γ-Glu-Val | γ-L-glutamyl-L-valine | 150 |
| γ-Glu-Met | γ-L-glutamyl-L-methionine | 230 |
| γ-Glu-Abu | γ-L-glutamyl-L-α-aminobutyric acid | 320 |
| γ-Glu-Ile | γ-L-glutamyl-L-isoleucine | 440 |
| γ-Glu-Thr | γ-L-glutamyl-L-threonine | 510 |
| γ-Glu-Ala | γ-L-glutamyl-L-alanine | 640 |
| γ-Glu-Gly | γ-L-glutamyl-glycine | 1000 |
| γ-Glu-Leu | γ-L-glutamyl-L-leucine | >1000 |
| γ-Glu-Ser | γ-L-glutamyl-L-serine | >1000 |
| γ-Glu-Gln | γ-L-glutamyl-L-glutamine | Inactive |
| γ-Glu-Asp | γ-L-glutamyl-L-aspartic acid | Inactive |
| γ-Glu-Lys | γ-L-glutamyl-L-lysine | Inactive |
| γ-Glu-Phe | γ-L-glutamyl-L-phenylalanine | Inactive |
Data adapted from a study on kokumi γ-glutamyl peptides. The assay was performed using HEK293 cells expressing human CaSR, and activity was measured as the concentration required for 50% of the maximal response (EC50).
Qualitative Activity of Known Glutaurine Analogs
A review of the literature indicates that at least twelve synthetic derivatives and analogs of γ-L-glutamyl-taurine have been prepared. These include:
-
γ-L-glutamyl derivatives of:
-
Nortaurine
-
N-methyltaurine
-
Taurineamide
-
Taurylmethylamine
-
Taurylpiperidine
-
-
α-L-aspartyl derivatives of the same taurine analogs. [3]
While quantitative data for these specific compounds is not available, the parent compound, Glutaurine, has been shown to:
-
Prevent glutamate-evoked elevation in intracellular free calcium.[4][5]
-
Inhibit kainate-activated formation of cGMP in cerebellar slices.[5]
-
Exhibit potent and long-lasting antiepileptic action upon intra-amygdaloid injection in kindled rats.[1]
-
Ameliorate electroshock-induced amnesia.[1]
Signaling Pathways and Mechanisms of Action
The neuroprotective and modulatory effects of Glutaurine and its analogs are likely mediated through at least two distinct signaling pathways:
Modulation of the NMDA Receptor
Glutaurine, as a dipeptide of glutamate (B1630785) and taurine, is positioned to interact with the NMDA receptor. Taurine itself can directly modulate the NMDA receptor, potentially by interacting with the glycine (B1666218) co-agonist site, leading to a reduction in receptor activation and subsequent calcium influx. This mechanism is a key component of its neuroprotective effects against glutamate-induced excitotoxicity.
Activation of the Calcium-Sensing Receptor (CaSR)
γ-glutamyl peptides can act as allosteric modulators or direct agonists of the CaSR. Activation of this Gq-coupled receptor leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses.
Experimental Protocols
In Vitro Glutamate-Induced Excitotoxicity Assay
This assay assesses the neuroprotective effects of Glutaurine analogs against glutamate-induced cell death.
-
Cell Culture: Primary cortical neurons are isolated from embryonic mice or rats and cultured on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Compound Treatment: Neurons are pre-incubated with various concentrations of the Glutaurine analog for a specified period (e.g., 1-2 hours).
-
Excitotoxic Insult: A neurotoxic concentration of glutamate (e.g., 100-300 µM) is added to the culture medium for a defined duration (e.g., 4-24 hours).
-
Viability Assessment: Cell viability is measured using methods such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.
-
Fluorescent Imaging: Using dyes like Propidium Iodide (stains dead cells) and Hoechst 33342 (stains all nuclei) to quantify live/dead cells.
-
-
Data Analysis: The EC50 (half-maximal effective concentration) for neuroprotection is calculated by plotting cell viability against the concentration of the test compound.
References
- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of gamma-L-glutamyltaurine with excitatory aminoacidergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glutaurine TFA and Topiramate in Seizure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Glutaurine TFA (γ-L-glutamyl-taurine) and topiramate (B1683207), two compounds with noted effects on neuronal excitability and seizure activity. While topiramate is a well-established antiepileptic drug with a wealth of clinical and preclinical data, information on the anticonvulsant properties of this compound is comparatively limited, necessitating a degree of extrapolation from its known biochemical functions and the activities of its constituent amino acids, glutamate (B1630785) and taurine (B1682933). This document aims to present the available evidence objectively, highlighting the differences in the maturity of data for each compound.
Overview and Mechanism of Action
Topiramate is a broad-spectrum antiepileptic drug with a multifaceted mechanism of action that contributes to its efficacy against various seizure types.[1][2] Its primary mechanisms include the blockade of voltage-gated sodium channels, enhancement of GABA-A receptor activity, and antagonism of AMPA/kainate glutamate receptors.[3][4] This combination of actions effectively reduces neuronal hyperexcitability.[1][2]
This compound , a dipeptide of glutamic acid and taurine, has been described as having a "potent and long-lasting antiepileptic action" following intra-amygdaloid injection in preclinical models.[5] Its precise mechanism as an anticonvulsant is not well-elucidated. However, it is suggested to act as an endogenous modulator of excitatory aminoacidergic neurotransmission.[5] This may involve complex interactions with glutamate pathways, potentially influencing glutamate release and postsynaptic receptor activity. The broader neuroactive properties of its components—glutamate as the primary excitatory neurotransmitter and taurine with known neuromodulatory and anticonvulsant effects—suggest a complex pharmacological profile.[6][7]
Comparative Data on Seizure Reduction
A significant disparity exists in the volume of quantitative data available for topiramate versus this compound. Topiramate has undergone extensive clinical trials, providing robust data on its efficacy in seizure reduction across different epilepsy types. For this compound, the available information is qualitative and derived from early-stage preclinical observations.
Table 1: Summary of Quantitative Seizure Reduction Data
| Compound | Seizure Type | Study Population | Dosage | Median Seizure Reduction (%) | Responder Rate (>50% Reduction) (%) | Citation(s) |
| Topiramate | Refractory Partial-Onset | Adults | 200 mg/day | ~17% (vs. placebo) | ~38% | [8] |
| Refractory Partial-Onset | Adults | 400 mg/day | ~32-35% (vs. placebo) | 47-49% | [8][9] | |
| Refractory Partial-Onset | Adults | 600 mg/day | 46% (vs. placebo) | 47% | [9] | |
| Partial and Generalized | Adults (add-on therapy) | 200-300 mg/day | - | 82.69% (partial), 75.75% (generalized) | ||
| This compound | Amygdala-Kindled (preclinical) | Not Specified | Not Specified | Data Not Available | Data Not Available | [5] |
Note: The data for topiramate is derived from multiple clinical trials and may vary based on study design and patient population. Data for this compound is not available in a comparable format.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for evaluating the anticonvulsant effects of compounds like topiramate and the limited information available for this compound.
Topiramate: Clinical Trial Protocol for Refractory Partial-Onset Seizures
A common study design for evaluating the efficacy and safety of an add-on antiepileptic drug is a multicenter, double-blind, placebo-controlled, randomized, parallel-group trial.
-
Patient Population: Adult outpatients with a documented history of refractory partial-onset seizures, with or without secondary generalization, who are currently receiving stable doses of one or two other antiepileptic drugs.
-
Baseline Phase: An 8- to 12-week period to establish the baseline seizure frequency. Patients are required to have a minimum number of seizures during this phase to be eligible for randomization.
-
Randomization and Treatment Phase: Eligible patients are randomly assigned to receive either topiramate or a placebo, in addition to their ongoing antiepileptic drug regimen. The topiramate dose is typically titrated up over several weeks to a target maintenance dose (e.g., 200, 400, or 600 mg/day). This treatment phase usually lasts for 12 to 16 weeks.
-
Efficacy Endpoints: The primary efficacy endpoint is the percentage reduction in the average monthly seizure rate from baseline compared to the treatment phase. Secondary endpoints often include the responder rate (the proportion of patients with a ≥50% reduction in seizure frequency) and investigator/patient global assessments of improvement.
-
Safety and Tolerability: Adverse events, clinical laboratory data, and vital signs are monitored throughout the study.
This compound: Preclinical Evaluation (Based on available information)
The "potent and long-lasting antiepileptic action" of this compound was noted following intra-amygdaloid injection.[5] This suggests a preclinical model involving direct administration to a key brain region involved in seizure generation. A potential experimental workflow based on this information is outlined below.
Diagram 1: Hypothetical Preclinical Workflow for this compound Evaluation
Caption: A potential workflow for assessing this compound's anticonvulsant effects.
Signaling Pathways
The anticonvulsant effects of both compounds are rooted in their modulation of fundamental neurotransmitter systems.
Topiramate Signaling Pathway
Topiramate exerts its effects through multiple pathways that collectively dampen neuronal excitability.
Diagram 2: Topiramate's Multifaceted Mechanism of Action
Caption: Topiramate's modulation of key ion channels and receptors.
Postulated Signaling Pathway for this compound
Based on its composition and the limited available data, this compound is hypothesized to modulate excitatory amino acid pathways. Its effects could be complex, potentially involving both pre- and post-synaptic mechanisms.
Diagram 3: Hypothetical Signaling Pathway for this compound
References
- 1. Oral glutamine supplementation increases seizure severity in a rodent model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Glutamine Supplementation Increases Seizure Severity in a Rodent Model of Mesial Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrographic seizures are significantly reduced by in vivo inhibition of neuronal uptake of extracellular glutamine in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrographic seizures are significantly reduced by in vivo inhibition of neuronal uptake of extracellular glutamine in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Study of Glutaurine TFA and its Synthetic Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Glutaurine Trifluoroacetate (B77799) (TFA) and its potential synthetic derivatives. While direct comparative studies on synthetic derivatives of Glutaurine are limited in publicly available literature, this document synthesizes the known biological activities of Glutaurine and related compounds to provide a framework for future research and development. This guide includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways to support further investigation into this promising class of molecules.
Introduction to Glutaurine
Glutaurine, chemically known as γ-L-glutamyltaurine, is a dipeptide composed of L-glutamic acid and taurine (B1682933).[1] It was first isolated from the parathyroid gland and has since been identified in the brain.[1] Glutaurine exhibits a range of biological activities, including antiepileptic, antiamnesic, and anxiolytic properties.[1] Its trifluoroacetate (TFA) salt is a common form used in research. Given its neuroactive profile, there is significant interest in developing synthetic derivatives with potentially enhanced potency, selectivity, or pharmacokinetic properties.
Chemical Structures
The foundational structures for comparison are Glutaurine, its constituent amino acids (L-glutamic acid and taurine), and a hypothetical framework for its synthetic derivatives.
| Compound Name | Chemical Structure | Key Features |
| Glutaurine | γ-L-glutamyltaurine | Dipeptide of L-glutamic acid and taurine. |
| L-Glutamic Acid | An excitatory neurotransmitter. | |
| Taurine | A neuroprotective amino acid with inhibitory functions. | |
| Synthetic Derivatives | Hypothetical | Modifications could target the glutamate (B1630785) α-amino or γ-carboxyl groups, or the taurine amino group to alter properties like lipophilicity, receptor affinity, and metabolic stability. |
Comparative Biological Activity
Direct quantitative comparisons of Glutaurine TFA with its synthetic derivatives are not extensively available in peer-reviewed literature. The following table summarizes the known activities of Glutaurine and the parent compounds, providing a baseline for evaluating potential derivatives.
| Biological Activity | Glutaurine | L-Glutamic Acid | Taurine | Synthetic Derivatives (Hypothetical) |
| Neuroprotection | Modulates excitatory aminoacidergic neurotransmission, preventing glutamate-evoked increases in intracellular Ca2+.[2] | Can be excitotoxic at high concentrations. | Protects against glutamate-induced excitotoxicity and apoptosis.[3] | Aim for enhanced neuroprotective potency with reduced excitotoxicity. |
| Anticonvulsant Activity | Shows potent and long-lasting antiepileptic action in amygdala-kindled rats.[1] | Some derivatives show anticonvulsant effects.[4][5] | Seek improved efficacy and a better safety profile compared to existing anticonvulsants. | |
| Antiamnesic Effects | Attenuates electroshock-induced amnesia.[1] | Potential for enhanced cognitive improvement in models of memory impairment. | ||
| Receptor Interactions | Interacts with NMDA receptors.[1][6] | Agonist at NMDA and AMPA/kainate receptors. | Modulates NMDA and GABA receptors.[7] | Design for specific receptor subtype selectivity to minimize off-target effects. |
Mechanistic Insights and Signaling Pathways
Glutaurine's mechanism of action is believed to involve the modulation of both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmitter systems. The neuroprotective effects are likely mediated by attenuating glutamate-induced excitotoxicity.
Glutamate-Induced Excitotoxicity Pathway and Proposed Modulation by Glutaurine
Glutamate excitotoxicity is a key pathological process in many neurological disorders. It is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent neuronal cell death. Taurine, a component of Glutaurine, has been shown to be neuroprotective against this process.[3] Glutaurine itself modulates excitatory aminoacidergic neurotransmission and inhibits glutamate-evoked increases in intracellular calcium.[2]
Caption: Proposed modulation of the NMDA receptor-mediated excitotoxicity pathway by Glutaurine.
Experimental Workflow for Assessing Neuroprotective Effects
A typical workflow to evaluate the neuroprotective effects of Glutaurine and its derivatives against glutamate-induced excitotoxicity in primary cortical neurons.
Caption: Workflow for in vitro neuroprotection assay.
Detailed Experimental Protocols
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
Objective: To quantify the neuroprotective effects of test compounds against glutamate-induced cell death in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B-27 supplement
-
Poly-D-lysine coated culture plates
-
Glutamic acid solution
-
This compound and synthetic derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium with B-27 supplement. Maintain cultures for 7-10 days to allow for maturation.
-
Compound Treatment: Pre-incubate the neuronal cultures with varying concentrations of this compound or its synthetic derivatives for 1-2 hours.
-
Excitotoxicity Induction: Add glutamate to the culture medium to a final concentration known to induce significant cell death (e.g., 50-100 µM).
-
Incubation: Incubate the cultures for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Determine the EC50 value for neuroprotection for each compound.
Anticonvulsant Activity Assessment in the Amygdala Kindling Model
Objective: To evaluate the efficacy of test compounds in suppressing seizures in a chronic epilepsy model.
Materials:
-
Adult male rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Constant current stimulator
-
EEG recording system
-
This compound and synthetic derivatives
Procedure:
-
Electrode Implantation: Surgically implant a bipolar electrode into the basolateral amygdala of each rat under anesthesia.
-
Kindling: After a recovery period, deliver a sub-threshold electrical stimulation to the amygdala once daily. Continue until stable Stage 5 seizures (rearing and falling) are consistently elicited.
-
Compound Administration: Administer this compound or a synthetic derivative via the desired route (e.g., intraperitoneal injection) at various doses.
-
Seizure Testing: 30-60 minutes after compound administration, stimulate the amygdala and record the seizure severity (using Racine's scale) and the afterdischarge duration from the EEG.
-
Data Analysis: Determine the dose-dependent effects of the compounds on seizure severity and afterdischarge duration. Calculate the ED50 for seizure suppression.
Receptor Binding Assay (NMDA Receptor)
Objective: To determine the affinity of test compounds for the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
Radioligand (e.g., [³H]MK-801)
-
Glutamate and Glycine (B1666218)
-
This compound and synthetic derivatives
-
Scintillation counter and vials
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.
-
Binding Reaction: In a reaction tube, combine the brain membranes, the radioligand, glutamate, and glycine (to open the channel for the radioligand to bind), and varying concentrations of the unlabeled test compound (this compound or derivatives).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a neuroactive dipeptide with demonstrated antiepileptic and antiamnesic properties, likely mediated through the modulation of excitatory neurotransmission. While the synthesis of derivatives of its constituent amino acids, taurine and glutamic acid, has been explored for various therapeutic applications, there is a notable lack of publicly available data directly comparing the biological activity of synthetic Glutaurine derivatives to the parent compound.
The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies. Future research should focus on the systematic synthesis and evaluation of Glutaurine derivatives to establish clear structure-activity relationships. Such studies are crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles for the treatment of neurological disorders characterized by excitotoxicity and neuronal hyperexcitability.
References
- 1. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Novel anticonvulsant taurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of some 2-aminoethanesulphonic acid (taurine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glutaurine TFA and Piracetam: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Glutaurine (B1671674) TFA and the well-known nootropic, piracetam (B1677957). This document synthesizes available preclinical data to evaluate their respective mechanisms of action, neuroprotective effects, and potential for cognitive enhancement.
Introduction
The pursuit of therapeutic agents to enhance cognitive function and mitigate neurodegenerative processes is a cornerstone of modern neuroscience research. Within this landscape, numerous compounds have been investigated for their nootropic and neuroprotective properties. Piracetam, a cyclic derivative of GABA, has been a benchmark molecule in this field for decades, known for its purported cognitive-enhancing effects. Glutaurine TFA, a dipeptide composed of L-glutamine and taurine (B1682933), represents a lesser-known but potentially significant compound, with preliminary evidence suggesting anti-amnesic and neuroprotective capabilities. This guide offers a detailed, head-to-head comparison of these two molecules, focusing on their mechanisms of action, supporting experimental data, and relevant signaling pathways.
Mechanism of Action
The fundamental mechanisms by which this compound and piracetam exert their effects on the central nervous system appear to be distinct, reflecting their different chemical natures.
This compound: As a dipeptide, the precise mechanism of Glutaurine (gamma-L-glutamyl-taurine) is not fully elucidated. However, its biological activity is likely derived from its constituent amino acids, L-glutamine and taurine.
-
Taurine Component: Taurine is known to have a significant neuroprotective role.[1][2] It acts as a GABA receptor agonist, contributing to inhibitory neurotransmission.[3][4] Furthermore, taurine can modulate glutamatergic activity by interacting with NMDA receptors, potentially mitigating excitotoxicity.[5][6] Its neuroprotective effects are also attributed to the regulation of intracellular calcium levels, attenuation of endoplasmic reticulum stress, and inhibition of apoptosis.[1][2]
-
Glutamine Component: Glutamine is a crucial precursor for the synthesis of the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA.[7][8] The glutamate-glutamine cycle is essential for maintaining normal brain activity and glutamatergic neurotransmission.[7][9] Glutamine also plays a role in the mTOR signaling pathway, which is involved in cell growth and proliferation.
Piracetam: The mechanism of action for piracetam is multifaceted and not entirely understood, though several key actions have been identified.
-
Modulation of Neurotransmitter Receptors: Piracetam has been shown to positively modulate AMPA-type glutamate receptors, which are critical for fast synaptic transmission and synaptic plasticity.[10][11] It is believed to bind to the GluA2 and GluA3 subunits of AMPA receptors.[12] Additionally, piracetam can increase the density of muscarinic acetylcholine (B1216132) receptors in the frontal cortex of aged mice, suggesting a role in enhancing cholinergic neurotransmission.[13][14]
-
Enhancement of Membrane Fluidity: Piracetam is thought to increase the fluidity of cell membranes. This can improve the function of membrane-bound proteins, including receptors and ion channels, and enhance neurotransmission.
-
Cerebral Blood Flow and Metabolism: Piracetam may also improve cognitive function by enhancing cerebral blood flow and glucose utilization in the brain.
Quantitative Data Summary
The available quantitative data for a direct comparison is limited, particularly for this compound. The following tables summarize the key experimental findings for each compound.
Table 1: Anti-Amnesic Effects of this compound in an Electroshock-Induced Amnesia Model in Rats
| Treatment Group | Dose (µg, oral) | Timing of Administration | Effect on Amnesia |
| Glutaurine | 1-20 | Before electroconvulsive shock | Ineffective |
| Glutaurine | 50 | Before electroconvulsive shock | Significant attenuation |
| Glutaurine | 1 and 10 | Immediately after electroconvulsive shock | Effective attenuation |
| Glutaurine | - | 1 hour before retesting | Ineffective |
Data from Balázs M, Telegdy G. Neuropeptides. 1988.[15]
Table 2: Effects of Piracetam in Preclinical Models of Cognitive Function
| Experimental Model | Species | Piracetam Dose | Key Findings |
| Electroshock-induced amnesia | Rat | Dose-related | Prevention of disruption of passive avoidance response acquisition.[16][17] |
| Chronic cerebral hypoperfusion | Rat | 600 mg/kg/day (oral) for 30 days | Markedly improved memory impairment and attenuated neuronal damage.[18] |
| Morris water maze (Down's syndrome model) | Mouse | 75 and 150 mg/kg/day (ip) | Improved performance in control mice; prevented trial-related improvements in Ts65Dn mice.[19] |
| Acetylcholine receptor density | Aged Mice | 500 mg/kg/day (oral) for 2 weeks | Increased muscarinic cholinergic receptor density in the frontal cortex by 30-40%.[14] |
Experimental Protocols
1. Electroshock-Induced Amnesia in Rats (this compound)
-
Objective: To assess the anti-amnesic effects of this compound.
-
Animals: Male rats of an inbred strain.
-
Apparatus: A passive avoidance apparatus consisting of a lighted platform and a dark compartment with an electrifiable grid floor.
-
Procedure:
-
Acquisition Trial: Rats are placed on the lighted platform. When they step into the dark compartment, they receive a brief, mild foot shock.
-
Amnesic Treatment: Immediately after the acquisition trial, a single electroconvulsive shock (ECS) is delivered via corneal electrodes to induce amnesia.
-
Drug Administration: this compound is administered orally at various doses and at different time points relative to the ECS (before, immediately after).
-
Retention Test: 24 and 48 hours after the acquisition trial, the rats are again placed on the lighted platform, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory retention and an attenuation of amnesia.
-
-
Key Parameters Measured: Step-through latency in the retention test.
2. Morris Water Maze in Rats (Piracetam)
-
Objective: To evaluate the effect of piracetam on spatial learning and memory.
-
Animals: Adult Wistar rats.
-
Apparatus: A circular water tank (Morris water maze) filled with opaque water, containing a hidden platform submerged just below the water surface. The pool is located in a room with various external cues.
-
Procedure:
-
Drug Administration: Piracetam (e.g., 600 mg/kg, oral) is administered daily for a specified period (e.g., 30 days). A control group receives a vehicle.
-
Acquisition Phase: For several consecutive days, each rat undergoes multiple trials to find the hidden platform from different starting positions in the pool. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 180 seconds). The time spent in the quadrant where the platform was previously located is measured.
-
-
Key Parameters Measured: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial.[18][20]
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and logical relationships for this compound (based on its components) and piracetam.
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
Caption: Overview of Piracetam's proposed mechanisms of action.
Conclusion
This compound and piracetam represent two distinct classes of molecules with potential applications in cognitive enhancement and neuroprotection. Piracetam, with its longer history of research, has a more established, albeit still debated, profile, primarily acting through the modulation of neurotransmitter receptors and enhancement of cell membrane fluidity. This compound, while less studied, shows promise through the neuroprotective and neuromodulatory actions of its constituent amino acids, taurine and glutamine.
Future research should aim to directly compare these two compounds in standardized preclinical models of cognitive impairment. Furthermore, a deeper investigation into the specific signaling pathways activated by the dipeptide Glutaurine, as opposed to its individual components, is crucial for a comprehensive understanding of its therapeutic potential. For drug development professionals, both molecules offer interesting, albeit different, starting points for the design of novel nootropic and neuroprotective agents.
References
- 1. Neuroprotective Mechanisms of Taurine against Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurine and its neuroprotective role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scientists close in on taurine's activity in the brain (Red Bull drinkers, take note) | Cornell Chronicle [news.cornell.edu]
- 5. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]
- 6. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of glutamine in neurotransmission | Neuron Glia Biology | Cambridge Core [cambridge.org]
- 9. The Role of Glutamine Homeostasis in Emotional and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. examine.com [examine.com]
- 13. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 14. Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of glutaurine treatment on electroshock-induced amnesia. Antiamnesic action of glutaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of piracetam on electroshock induced amnesia and decrease in brain acetylcholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jcdr.net [jcdr.net]
Cross-Species Comparison of Glutaurine TFA Effects: A Guide for Researchers
An objective analysis of the experimental data on the effects of Glutaurine (B1671674) (gamma-L-glutamyl-taurine), often administered as a trifluoroacetate (B77799) (TFA) salt, reveals its diverse physiological impacts across different species. Primarily studied in rats and cats, Glutaurine has demonstrated significant effects on the central nervous and endocrine systems.
This guide provides a comprehensive comparison of Glutaurine TFA's performance, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this endogenous dipeptide.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound in rats.
Endocrine Effects in Rats: Thyroid Hormone Regulation
Glutaurine has been shown to modulate the hypothalamic-pituitary-thyroid (HPT) axis in rats, with distinct acute and chronic effects on circulating thyroid hormone levels.[1]
| Species | Duration | Dosage | T3 (Triiodothyronine) Change | T4 (Thyroxine) Change | TSH (Thyroid-Stimulating Hormone) Change | Reference |
| Rat | Acute (24 hr) | Dose-dependent | Depressed | Not significantly affected | Elevated | Baskin et al., 1987[1] |
| Rat | Chronic (2 wk) | Not specified | Significantly increased | Not significantly altered | Implied secondary increase | Baskin et al., 1987[1] |
Neurological Effects in Rats: Antiepileptic Action
In a rat model of epilepsy, direct administration of Glutaurine into the amygdala demonstrated a potent and long-lasting antiepileptic effect.[2]
| Species | Model | Administration | Key Finding | Duration of Effect | Reference |
| Rat | Amygdala-kindled | Intra-amygdaloid injection | Strongly suppressed seizures | Up to 3 days | Uemura et al., 1992[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following outlines the experimental protocols used in the key studies cited.
Thyroid Hormone Regulation Study in Rats (Baskin et al., 1987)
-
Animal Model: Male Fischer 344 rats.
-
Acute Experiments:
-
Glutaurine was administered intraperitoneally (i.p.) at various doses.
-
Blood samples were collected over a 24-hour period.
-
Plasma levels of T3, T4, and TSH were measured by radioimmunoassay (RIA).
-
-
Chronic Experiments:
-
Glutaurine was administered over a two-week period.
-
Blood samples were collected and analyzed for T3 and T4 levels.
-
-
Statistical Analysis: Data were analyzed to determine dose-dependent effects and statistical significance.[1]
Antiepileptic Action Study in Rats (Uemura et al., 1992)
-
Animal Model: Male Sprague-Dawley rats.
-
Kindling Procedure: Rats were amygdala-kindled, a common model for temporal lobe epilepsy.
-
Drug Administration:
-
Gamma-L-glutamyl-taurine was injected directly into the kindled amygdala.
-
Control injections with taurine (B1682933) were also performed for comparison.
-
-
Seizure Threshold Testing: Seizures were induced by electrical stimulation at intensities above the generalized seizure triggering threshold.
-
Outcome Measures: The suppressive effect of the injections on seizure activity and the duration of this effect were recorded.[2]
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the effects of Glutaurine are still under investigation. However, evidence suggests the involvement of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, and modulation of the hypothalamic-pituitary-thyroid (HPT) axis.
Proposed Mechanism of Antiepileptic Action
Glutaurine's antiepileptic effects are likely mediated through its interaction with the excitatory amino acid neurotransmission system. It is suggested to act as an endogenous modulator of NMDA receptors, which play a crucial role in the development and propagation of seizures.[3] The taurine component of the dipeptide is also known to have neuromodulatory and neuroprotective properties, including direct interaction with NMDA receptors.[4][5][6]
Caption: Proposed mechanism of Glutaurine's antiepileptic action.
Proposed Mechanism of Endocrine Modulation
The effects of Glutaurine on thyroid hormone levels are likely due to its influence on the HPT axis. The acute elevation of TSH suggests a central action, possibly at the level of the hypothalamus or pituitary gland. Glutamine and glutamic acid, components of Glutaurine, have been shown to stimulate the expression of the TSH β subunit in the rat pars tuberalis, a part of the pituitary gland.[7][8] The long-term effects may involve a resetting of the feedback mechanisms that control hormone release.[1]
Caption: Glutaurine's proposed interaction with the HPT axis.
Effects in Other Species: Feline Aggression
While less documented, there is evidence to suggest that Glutaurine can influence behavior in cats. A study by Kukorelli et al. (1986) investigated the effect of Glutaurine on the sleep-wakefulness cycle and aggressive behavior in cats. However, detailed quantitative data and the specific experimental protocol from this study require access to the full-text publication for a comprehensive analysis. The broader literature suggests that glutamatergic and GABAergic systems, which Glutaurine is thought to modulate, are involved in the neurochemistry of aggression.
Conclusion
This compound exhibits significant and varied physiological effects across the species studied, particularly in rats where it has demonstrated dose-dependent and time-dependent modulation of the endocrine system and potent antiepileptic activity. The primary mechanisms of action appear to involve the modulation of the glutamatergic system, specifically NMDA receptors, and the regulation of the hypothalamic-pituitary-thyroid axis. Further research, including the acquisition of detailed quantitative data from foundational studies and investigations into its effects on a wider range of species, is necessary to fully elucidate the therapeutic potential of this compound. The provided experimental protocols and proposed signaling pathways offer a foundation for future research in this area.
References
- 1. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-glutamyltaurine has potent and long-lasting antiepileptic action as demonstrated by intra-amygdaloid injection in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gamma-L-glutamyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamine and glutamic acid enhance thyroid-stimulating hormone β subunit mRNA expression in the rat pars tuberalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action: Glutaurine TFA and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Glutaurine Trifluoroacetate (TFA) and diazepam, two compounds with anxiolytic properties. While both substances exhibit calming effects, their molecular interactions and signaling pathways show notable differences. This document summarizes available experimental data, outlines key experimental protocols, and presents signaling pathway diagrams to facilitate a clear understanding of their distinct pharmacological profiles.
Overview of Glutaurine TFA and Diazepam
Glutaurine , also known as γ-L-glutamyltaurine, is an endogenous dipeptide composed of glutamic acid and taurine (B1682933).[1] It has been identified in the parathyroid gland and the brain and is suggested to possess antiepileptic and anti-amnesic properties.[1] Notably, Glutaurine is reported to have anxiolytic effects that are synergistic with diazepam, hinting at a related, yet distinct, mechanism of action.[2]
Diazepam , a well-known benzodiazepine (B76468), is a widely prescribed medication for anxiety disorders, seizures, and other conditions.[3] Its mechanism of action is well-established and serves as a benchmark for anxiolytic drug development.[3][4]
Mechanism of Action
Diazepam: A Classic Positive Allosteric Modulator of GABA-A Receptors
Diazepam's primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system.[5]
-
Binding Site: Diazepam binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, which is located at the interface of the α and γ subunits.[3][4]
-
Functional Effect: This binding event does not activate the receptor directly but enhances the effect of GABA. It increases the affinity of GABA for its binding site, leading to a more frequent opening of the receptor's chloride (Cl⁻) channel.[6][7]
-
Resulting in Neuronal Inhibition: The increased influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This widespread neuronal inhibition underlies the anxiolytic, sedative, and anticonvulsant effects of diazepam.[5]
This compound: A Dual Modulator of GABAergic and Glutamatergic Systems
The mechanism of action of Glutaurine is more complex and appears to involve both the inhibitory GABAergic and the excitatory glutamatergic systems. Direct, high-affinity binding of Glutaurine to the benzodiazepine site on the GABA-A receptor has not been demonstrated. Instead, its effects are likely mediated by its constituent amino acids, taurine and glutamic acid, and potentially by the dipeptide itself.
-
GABAergic Modulation (via Taurine): Taurine, a component of Glutaurine, is a known agonist of GABA-A receptors.[8][9][10] It can directly activate these receptors, leading to an increase in chloride conductance and neuronal inhibition. This action at the GABA-A receptor likely contributes significantly to the anxiolytic-like effects of Glutaurine.[11]
-
Glutamatergic Modulation: Glutaurine is also reported to act as an endogenous modulator of excitatory aminoacidergic neurotransmission, with evidence suggesting an interaction with N-methyl-D-aspartate (NMDA) receptors.[2][12] Taurine has been shown to directly interact with and modulate NMDA receptor function.[13][14][15] This modulation of the primary excitatory neurotransmitter system in the brain adds another layer of complexity to Glutaurine's mechanism and may contribute to its cognitive-enhancing properties.
Tabular Comparison of Mechanistic Properties
| Property | Diazepam | This compound |
| Primary Target | GABA-A Receptor (Benzodiazepine Site)[3][4] | GABA-A Receptors, NMDA Receptors[2][8][9][12] |
| Molecular Action | Positive Allosteric Modulator[3][4] | Agonist (at GABA-A receptors via taurine), Modulator (at NMDA receptors)[8][9][13] |
| Effect on GABA-A Receptor | Increases frequency of channel opening in the presence of GABA[7] | Direct activation (via taurine) leading to channel opening[8][9] |
| Effect on Chloride Influx | Enhanced influx in the presence of GABA[6] | Direct increase in influx (via taurine's agonism) |
| Interaction with Glutamatergic System | Indirectly reduces glutamate (B1630785) release secondary to GABAergic inhibition[14] | Direct modulation of NMDA receptors[12][13][15] |
| Anxiolytic Effect | Well-established[8][16][17][18] | Suggested, with evidence for its taurine component[2][11] |
Signaling Pathway Diagrams
Diazepam Signaling Pathway
Caption: Diazepam's mechanism of action at the GABA-A receptor.
This compound Signaling Pathway
Caption: Dual mechanism of this compound at GABAergic and glutamatergic synapses.
Experimental Protocols
Electrophysiological Recording of GABA-A Receptor Currents
Objective: To measure the effect of diazepam or this compound on GABA-A receptor-mediated chloride currents.
Methodology: Whole-cell patch-clamp recordings from cultured neurons or in brain slices.
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) and an internal pipette solution containing a physiological concentration of chloride.
-
Recording: Obtain a whole-cell recording from a neuron.
-
Drug Application: Apply GABA to the neuron to elicit a baseline chloride current.
-
Test Compound Application: Co-apply GABA with either diazepam or this compound (or its component, taurine).
-
Data Analysis: Measure the amplitude and kinetics of the GABA-evoked currents in the presence and absence of the test compound. An increase in current amplitude in the presence of the compound indicates a positive modulatory effect or direct agonism.
Behavioral Assessment of Anxiolytic Effects: The Elevated Plus-Maze
Objective: To assess the anxiolytic-like effects of this compound and diazepam in rodents.
Methodology: The elevated plus-maze (EPM) is a widely used behavioral assay for anxiety.[1][3][12][19][20][21][22][23]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[1][3][19][20][21][22][23]
-
Procedure:
-
Administer the test compound (this compound, diazepam, or vehicle) to the animal at a predetermined time before the test.[12][20]
-
Place the animal in the center of the maze, facing an open arm.[1][3][23]
-
Allow the animal to explore the maze for a set period (typically 5 minutes).[1][3][23]
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.[12][19]
-
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[3][22][23]
Behavioral Assessment of Anxiolytic Effects: The Light-Dark Box Test
Objective: To further evaluate the anxiolytic-like properties of the compounds.
Methodology: The light-dark box test is based on the innate aversion of rodents to brightly lit areas.[24][25][26][27][28][29][30][31][32]
-
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, with an opening connecting the two.[25][27][29][31]
-
Procedure:
-
Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[18][29][33]
Summary and Conclusion
Diazepam and this compound both exhibit anxiolytic potential, but their mechanisms of action are fundamentally different. Diazepam acts as a specific positive allosteric modulator of GABA-A receptors, enhancing the effects of the brain's primary inhibitory neurotransmitter. In contrast, this compound appears to have a broader, dual-modulatory role, influencing both the inhibitory GABAergic system (likely through its taurine component acting as a GABA-A agonist) and the excitatory glutamatergic system by modulating NMDA receptors.
This dual action of this compound may offer a different therapeutic profile compared to classical benzodiazepines, potentially affecting not only anxiety but also cognitive functions. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies, efficacies, and potential side-effect profiles of these two compounds. The experimental protocols outlined in this guide provide a framework for such future investigations. Researchers in drug development may find the distinct mechanism of this compound a promising avenue for novel anxiolytic therapies with a potentially different spectrum of activity.
References
- 1. Elevated Plus-Maze Test [bio-protocol.org]
- 2. A new approach to the light/dark test procedure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 5. Pharmacological characterization of GABAA receptors in taurine-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam action on gamma-aminobutyric acid-activated chloride currents in internally perfused frog sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The benzodiazepine diazepam potentiates responses of α1β2γ2L γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Maternal taurine as a modulator of Cl– homeostasis as well as of glycine/GABAA receptors for neocortical development [frontiersin.org]
- 11. Possible anxiolytic effects of taurine in the mouse elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Direct interaction of taurine with the NMDA glutamate receptor subtype via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modes of direct modulation by taurine of the glutamate NMDA receptor in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 25. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 26. MPD: JaxCC1: project protocol [phenome.jax.org]
- 27. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 28. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 29. Light-dark box test - Wikipedia [en.wikipedia.org]
- 30. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 32. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Potency of Glutaurine Salt Forms, Including Glutaurine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glutaurine and the Significance of Salt Forms
Glutaurine is an endogenous dipeptide with a range of reported biological activities, including neuroprotective, anticonvulsant, and nootropic effects.[1] It is synthesized in the body from glutamic acid and taurine.[1] In research and development, active pharmaceutical ingredients (APIs) like Glutaurine are often formulated as salts to enhance their stability, solubility, and bioavailability. The choice of the counter-ion can significantly impact these properties and, consequently, the therapeutic potency of the compound.
The trifluoroacetate (B77799) (TFA) salt of Glutaurine is commonly available from commercial suppliers for research purposes. TFA is frequently used in the purification of synthetic peptides and other small molecules. However, it is crucial for researchers to be aware that the TFA counter-ion itself can exhibit biological activity, potentially confounding experimental results. Therefore, comparing the potency of Glutaurine TFA to other salt forms (e.g., hydrochloride, sodium) is a critical step in preclinical development.
Key Parameters for Potency Comparison
A comprehensive comparison of different Glutaurine salt forms should evaluate parameters that bridge their physicochemical properties with their biological effects.
| Parameter | Rationale for Comparison | Key Metrics |
| Aqueous Solubility | Higher solubility can lead to better dissolution and absorption, potentially increasing bioavailability and potency. | mg/mL or µg/mL at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) |
| LogP/LogD | Lipophilicity influences the ability of a compound to cross cell membranes. The salt form can affect the distribution coefficient (LogD) at physiological pH. | LogP (for the free base), LogD at pH 7.4 |
| In Vitro Potency | Direct measure of the biological activity of the different salt forms in a controlled cellular environment. | IC50 or EC50 in relevant cell-based assays (e.g., neuroprotection assays, receptor binding assays) |
| In Vivo Efficacy | Assessment of the therapeutic effect in a living organism, which is the ultimate measure of potency. | Effective dose (ED50) in relevant animal models (e.g., chemically-induced seizure models, memory impairment models) |
| Pharmacokinetics (PK) | Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of each salt form is crucial for interpreting efficacy data. | Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2) |
Experimental Protocols for Potency Assessment
The following are generalized protocols that can be adapted to compare the potency of different Glutaurine salt forms.
Solubility Determination
Objective: To determine the aqueous solubility of each Glutaurine salt form at various physiologically relevant pH levels.
Methodology:
-
Prepare saturated solutions of each Glutaurine salt in buffers of different pH (e.g., 2.0, 4.5, 6.8, 7.4).
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the solutions to remove any undissolved solid.
-
Quantify the concentration of Glutaurine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
In Vitro Neuroprotection Assay
Objective: To compare the ability of different Glutaurine salt forms to protect neuronal cells from excitotoxicity.
Methodology:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Pre-incubate the cells with varying concentrations of each Glutaurine salt form for a defined period (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing the cells to a neurotoxic agent such as glutamate (B1630785) or NMDA.
-
After the incubation period, assess cell viability using a standard method like the MTT assay or LDH release assay.
-
Calculate the EC50 value for each salt form, representing the concentration that provides 50% of the maximum neuroprotection.
In Vivo Anticonvulsant Activity
Objective: To evaluate the in vivo efficacy of different Glutaurine salt forms in a rodent model of seizures.
Methodology:
-
Administer each Glutaurine salt form to different groups of mice or rats via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
After a specific pre-treatment time, induce seizures using a chemical convulsant (e.g., pentylenetetrazole - PTZ) or maximal electroshock (MES).
-
Observe and score the seizure activity (e.g., latency to first seizure, seizure severity score, duration of seizures).
-
Determine the ED50 for each salt form, which is the dose that protects 50% of the animals from seizures.
Potential Signaling Pathways of Glutaurine
The precise signaling pathways of Glutaurine are not fully elucidated, but its constituent parts, glutamic acid and taurine, are well-characterized neurotransmitters. Glutaurine's effects are likely mediated through the modulation of glutamatergic and GABAergic systems.
Caption: Potential signaling pathways modulated by Glutaurine leading to its neuroprotective, anticonvulsant, and nootropic effects.
Experimental Workflow for Comparing Glutaurine Salt Forms
The following diagram illustrates a logical workflow for the comprehensive comparison of different Glutaurine salt forms.
Caption: A stepwise experimental workflow for the comparative evaluation of different Glutaurine salt forms.
Conclusion and Recommendations
The selection of an appropriate salt form is a critical decision in the drug development process. While this compound is a readily available salt form for research, its potential for confounding biological effects due to the TFA counter-ion necessitates a careful comparison with other salt forms. By systematically evaluating the physicochemical properties, in vitro potency, in vivo efficacy, and pharmacokinetic profiles of different Glutaurine salts, researchers can make an informed decision on the optimal salt form for further development. This rigorous approach will ensure the generation of reliable and translatable data, ultimately accelerating the path towards potential therapeutic applications of Glutaurine.
References
A Comparative Analysis of Glutaurine TFA as a Potential Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glutaurine (B1671674) TFA against established cognitive enhancers. Due to the limited direct research on Glutaurine TFA, this comparison is largely based on the neuroprotective and cognitive-modulating properties of its constituent amino acids, taurine (B1682933) and glutamine. The information presented herein is intended to guide further research and development.
Introduction to this compound
Comparative Analysis with Established Cognitive Enhancers
To provide a framework for evaluating the potential of this compound, we compare it with three well-characterized cognitive enhancers: Piracetam, Modafinil (B37608), and Methylphenidate.
Quantitative Data Summary
The following table summarizes the key characteristics and reported effects of these compounds.
| Feature | This compound (Hypothesized) | Piracetam | Modafinil | Methylphenidate |
| Primary Mechanism of Action | Modulation of glutamatergic system, antioxidant effects, membrane stabilization (based on taurine's properties)[3][4][5][6] | Enhances membrane fluidity, modulates neurotransmitter receptors (e.g., AMPA)[7][8] | Atypical dopamine (B1211576) reuptake inhibitor, affects noradrenaline, histamine, and orexin (B13118510) systems[9] | Dopamine and norepinephrine (B1679862) reuptake inhibitor[10][11][12] |
| Key Cognitive Domains Affected | Memory, learning (potential for neuroprotection against excitotoxicity) | Memory, learning, verbal processing[8][13] | Wakefulness, attention, executive function (planning, decision-making)[14][15][16] | Attention, working memory, processing speed[17][18] |
| Evidence in Healthy Individuals | Not established | Mixed, some studies show modest improvements in specific tasks[13][19] | Improves performance on complex tasks, particularly in sleep-deprived individuals[14][15][20] | Can improve working memory and processing speed, but effects can be dependent on baseline cognitive function[17][18] |
| Potential Side Effects | To be determined; likely low based on components' safety profiles | Dizziness, drowsiness, diarrhea (generally well-tolerated)[7] | Headache, nausea, anxiety, insomnia[16] | Insomnia, decreased appetite, anxiety, potential for dependence[11] |
Proposed Mechanism of Action for this compound
The potential cognitive-enhancing effects of this compound are likely derived from the neuroprotective actions of taurine. Taurine has been shown to protect neurons from glutamate-induced excitotoxicity, a key process in neuronal damage and cognitive decline.[3][4]
Signaling Pathway of Taurine-Mediated Neuroprotection
Caption: Proposed neuroprotective pathway of taurine.
Experimental Protocols for Preclinical Validation
To validate the cognitive-enhancing effects of this compound, a series of preclinical experiments using rodent models would be necessary.
Animal Models
Rodent models are commonly used to assess cognitive function.[21][22] Both rats and mice are suitable, with the choice often depending on the availability of specific transgenic lines or the specific cognitive domains being investigated.[21]
Behavioral Assays for Cognitive Function
-
Morris Water Maze: This is a widely used test for spatial learning and memory.[23]
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using distal cues in the room. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
-
Object Recognition Test: This assay assesses learning and memory for objects.
-
Apparatus: An open field arena with two identical objects.
-
Procedure:
-
Familiarization Phase: The animal is allowed to explore the arena with two identical objects.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates memory of the familiar one.
-
-
-
Radial Arm Maze: This maze is used to evaluate spatial working and reference memory.
-
Apparatus: A central platform with several arms radiating outwards. Some arms are baited with a food reward.
-
Procedure: The animal is placed in the center and must learn which arms contain a reward (reference memory) and to avoid re-entering arms that it has already visited within a trial (working memory). Errors (re-entries into previously visited arms or entries into unbaited arms) are recorded.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel cognitive enhancer.
Caption: Preclinical evaluation workflow.
Conclusion and Future Directions
While direct evidence for the cognitive-enhancing effects of this compound is currently limited, the known neuroprotective properties of its constituent amino acid, taurine, provide a strong rationale for further investigation. Its potential to mitigate glutamate-induced excitotoxicity and oxidative stress suggests a possible role in preserving cognitive function, particularly in conditions associated with neuronal damage.
Future research should focus on:
-
In vivo studies: Conducting rigorous preclinical trials in animal models of cognitive decline to assess the efficacy of this compound.
-
Mechanism of action studies: Elucidating the precise molecular pathways through which this compound exerts its effects.
-
Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and establishing its safety in preclinical models.
-
Human clinical trials: Should preclinical data be promising, well-designed clinical trials will be necessary to validate its efficacy and safety in humans.
This comparative guide highlights the potential of this compound as a novel cognitive enhancer and provides a roadmap for its systematic evaluation. The development of new therapeutic strategies for cognitive enhancement is a critical area of research, and this compound represents a promising candidate for further exploration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of glutaurine on thyroid hormones in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying taurine protection against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taurine Supplementation as a Neuroprotective Strategy upon Brain Dysfunction in Metabolic Syndrome and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]
- 7. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 8. 5 Benefits of Piracetam (Plus Side Effects) [healthline.com]
- 9. The Impacts of Modafinil on Cognitive Functionality - Lisa Herrick, Ph.D. [lisaherrick.com]
- 10. Methylphenidate as a cognitive enhancer in healthy young people - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylphenidate - Wikipedia [en.wikipedia.org]
- 12. Methylphenidate Promotes a Frontoparietal-Dominant Brain State Improving Cognitive Performance: A Randomized Trial | Journal of Neuroscience [jneurosci.org]
- 13. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ox.ac.uk [ox.ac.uk]
- 16. Modafinil & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Methylphenidate enhances cognitive performance in adults with poor baseline capacities regardless of attention-deficit/hyperactivity disorder diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. Modafinil - Wikipedia [en.wikipedia.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glutaurine TFA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Glutaurine trifluoroacetate (B77799) (TFA) is a critical aspect of laboratory safety and environmental responsibility. As a trifluoroacetate salt, the disposal protocol is primarily governed by the hazardous nature of the trifluoroacetic acid component. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Glutaurine TFA, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The trifluoroacetate component is corrosive and can cause severe skin burns and eye damage.[1][2]
Required PPE:
-
Safety Goggles: To protect eyes from splashes.
-
Lab Coat: To protect skin and clothing.
-
Chemical-Resistant Gloves: (e.g., nitrile) to prevent skin contact.
All handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | CF₃COOH | [3] |
| Molecular Weight | 114.02 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 72.4 °C | [1] |
| Hazards | Causes severe skin burns and eye damage, Harmful if inhaled, Harmful to aquatic life with long lasting effects.[1][2] | |
| Incompatibilities | Strong bases, oxidizing agents, reducing agents, metals.[4] |
Step-by-Step Disposal Protocol
The following procedure must be strictly followed to ensure the safe and compliant disposal of this compound waste.
-
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder is classified as hazardous chemical waste. It should be collected in a dedicated, clearly labeled, and sealed container. Do not mix with other solid wastes unless they are chemically compatible. Contaminated materials such as weighing paper and disposable labware must also be collected in this container.[5]
-
Liquid Waste: Solutions containing this compound must be collected as hazardous liquid waste. Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) bottle). Never pour this compound solutions down the drain.[5][6]
-
Contaminated Sharps: Any sharps (needles, syringes, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[5]
-
-
Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste."[5][6]
-
The label must include the full chemical name: "Glutaurine Trifluoroacetate."[5]
-
Indicate the approximate concentration and volume of the waste.[5]
-
Waste containers should be kept securely closed when not in use and stored in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.[4][6]
-
-
Request for Waste Pickup:
-
Spill Management:
-
In the event of a small spill (<500 mL), confine the spill area using an inert absorbent material (e.g., sand, vermiculite).[6]
-
Wearing appropriate PPE, carefully clean up the spill.
-
Collect the absorbed material and any contaminated debris in a sealed plastic bag, label it as hazardous waste, and dispose of it according to the procedures outlined above.[6]
-
For large spills (>500 mL) or if there is an exposure, evacuate the area and contact your institution's emergency response and EHS department immediately.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Showing Compound 5-L-Glutamyl-taurine (FDB023332) - FooDB [foodb.ca]
- 2. Taurine Protects Glutamate Neurotoxicity in Motor Neuron Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-L-glutamyl-taurine | C7H14N2O6S | CID 68759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glutaurine - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for 5-L-Glutamyl-taurine (HMDB0004195) [hmdb.ca]
- 6. caymanchem.com [caymanchem.com]
Navigating the Safe Handling of Glutaurine TFA: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Glutaurine Trifluoroacetate (B77799) (TFA), a compound used in research for its potential antiepileptic and anti-amnesic properties.[1][2][3] The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, building a foundation of trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE) and Essential Safety Measures
When handling Glutaurine TFA, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.
| Area of Protection | Required PPE and Practices | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against potential splashes of solutions which can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | To prevent skin contact, which can cause severe burns and irritation. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To avoid inhalation of dust or vapors, which can be harmful.[5] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion and maintain a safe working environment. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe environment.
Step-by-Step Handling Procedures
-
Receiving and Storage :
-
Preparation of Solutions :
-
Experimental Handling :
-
Conduct all experiments involving this compound within a fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, follow the first aid measures outlined below.
-
Emergency and Disposal Plans
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Spill Management and Waste Disposal
-
Spills : In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[5]
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains or waterways.[5]
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
